molecular formula C7H7N3 B1399153 7-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1049730-76-8

7-Methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1399153
CAS No.: 1049730-76-8
M. Wt: 133.15 g/mol
InChI Key: LBACMDPWXNOVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-pyrazolo[4,3-c]pyridine is a chemical scaffold of significant interest in pharmaceutical and medicinal chemistry research. As a member of the pyrazolopyridine family, it represents a privileged structure for designing novel bioactive molecules due to its similarity to purine bases, making it a valuable isostere in drug design . The pyrazolo[4,3-c]pyridine core has been identified as a key structural motif in the development of compounds for various therapeutic areas. Research highlights its application in the design of angiotensin II antagonists and as a core structure in agents that stimulate soluble guanylate cyclase (sGC), a target relevant for treating cardiovascular conditions . Furthermore, sulfonamide derivatives incorporating this heterocyclic system have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, IX, XII) and bacterial carbonic anhydrases, positioning them as promising candidates for developing new antibacterial agents with an alternative mechanism of action . This compound is provided exclusively for research and development applications in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and should not be interpreted as an endorsement for any specific application.

Properties

IUPAC Name

7-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-8-3-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBACMDPWXNOVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719720
Record name 7-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-76-8
Record name 7-Methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. While this compound is a valuable building block in the development of kinase and carbonic anhydrase inhibitors, a thorough understanding of its fundamental physicochemical properties, particularly its basicity, is crucial for optimizing its use in drug design and development. This document synthesizes theoretical principles with actionable experimental protocols to offer a complete reference for researchers. We will explore the structural features influencing its basicity, predict its pKa with detailed justification, and provide robust, step-by-step methodologies for its empirical determination.

Introduction: The Significance of Basicity in Drug Discovery

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For a nitrogenous heterocyclic compound such as 7-Methyl-1H-pyrazolo[4,3-c]pyridine, the extent of its ionization at physiological pH (approximately 7.4) governs its solubility, membrane permeability, and potential for off-target interactions. A precise understanding of a compound's pKa is therefore not an academic exercise but a fundamental prerequisite for rational drug design. This guide will delve into the core basic properties of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold, providing both theoretical insights and practical experimental workflows.

Pyrazolopyridines are a class of bicyclic heterocycles that have garnered significant attention from medicinal chemists due to their structural similarity to purine bases. This structural mimicry allows them to interact with a wide array of biological targets.[1]

Structural and Electronic Landscape of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

The structure of 7-Methyl-1H-pyrazolo[4,3-c]pyridine features a pyridine ring fused with a pyrazole ring. This fusion, along with the presence of a methyl group, creates a unique electronic environment that dictates the compound's basicity.

The Pyridine Nitrogen: The Primary Center of Basicity

In the pyrazolo[4,3-c]pyridine ring system, the lone pair of electrons on the pyridine nitrogen (N5) is located in an sp² hybrid orbital and is not involved in the aromatic π-system. Consequently, this nitrogen is the primary site of protonation and thus the main contributor to the molecule's basicity.

Electronic Influence of the Fused Pyrazole Ring

The pyrazole ring, being an electron-rich aromatic system, exerts an electron-withdrawing inductive effect on the fused pyridine ring. This effect tends to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity compared to pyridine itself (pKa ≈ 5.2).

The Role of the C7-Methyl Group

The methyl group at the C7 position is an electron-donating group through a hyperconjugation effect. This donation of electron density to the pyridine ring partially counteracts the electron-withdrawing effect of the fused pyrazole ring. The net result is an increase in basicity compared to the unsubstituted 1H-pyrazolo[4,3-c]pyridine.

Predicted Basicity and Protonation Site

CompoundpKaEffect on Basicity of Pyridine Nitrogen
Pyridine~5.2Reference
2-Methylpyridine~5.96Electron-donating methyl group increases basicity.[2]
1H-Pyrazole~2.5Pyrazole itself is a weak base.
1H-Pyrazolo[4,3-c]pyridinePredicted < 5.2Fused pyrazole ring is electron-withdrawing, decreasing basicity.

Considering these factors, the pKa of 7-Methyl-1H-pyrazolo[4,3-c]pyridine is predicted to be slightly lower than that of pyridine, likely in the range of 4.5 - 5.0 . The electron-donating methyl group will increase the basicity compared to the unsubstituted parent heterocycle, but the electron-withdrawing nature of the fused pyrazole ring will likely result in a net decrease in basicity compared to pyridine.

The primary site of protonation is unequivocally the pyridine nitrogen (N5), as its lone pair is the most available for interaction with a proton.

Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

A specific, detailed synthesis protocol for 7-Methyl-1H-pyrazolo[4,3-c]pyridine is not prominently described in the literature. However, based on general methods for the synthesis of pyrazolopyridines, a plausible synthetic route can be proposed. One common strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.[1]

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials A Substituted Pyrazole C Cyclocondensation A->C B α,β-Unsaturated Ketone B->C D Dehydrogenation/ Aromatization C->D E 7-Methyl-1H-pyrazolo[4,3-c]pyridine D->E

Caption: Proposed synthetic workflow for 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Experimental Determination of pKa

Accurate determination of the pKa is essential. Two robust and widely used methods are UV-spectrophotometric titration and NMR titration.

UV-Spectrophotometric Titration

This method is contingent on the compound possessing a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[3]

The absorbance of a solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically ranging from 2 to 8, with increments of 0.2-0.5 pH units. A universal buffer system or a series of standard buffers (e.g., phosphate, acetate, borate) can be used.

  • Preparation of Stock Solution: Prepare a stock solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1-10 mM.

  • Sample Preparation: To a series of cuvettes, add a fixed volume of each buffer solution. Then, add a small, constant volume of the stock solution to each cuvette to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample across a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance change upon protonation. Then, measure the absorbance of each solution at this chosen wavelength.

  • Data Analysis: Plot the absorbance values against the corresponding pH values. The data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

UV_Vis_Workflow A Prepare Buffer Solutions (pH 2-8) C Mix Buffers and Stock Solution A->C B Prepare Stock Solution of Compound B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. pH D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa determination by UV-spectrophotometric titration.

NMR Titration

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons near the ionization site as a function of pH.[4][5]

The chemical shifts of the protons on the pyridine ring of 7-Methyl-1H-pyrazolo[4,3-c]pyridine will be sensitive to the protonation state of the pyridine nitrogen. By titrating a solution of the compound with an acid or base and recording the ¹H NMR spectra at various pH values, the pKa can be determined from the titration curve of chemical shift versus pH.

  • Sample Preparation: Prepare a solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in a suitable solvent system (e.g., D₂O or a mixture of D₂O and an organic solvent).

  • Initial pH Measurement and Spectrum: Measure the initial pH of the sample and record its ¹H NMR spectrum.

  • Titration: Add small aliquots of a standard acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to the NMR tube. After each addition, thoroughly mix the solution and measure the pH.

  • NMR Data Acquisition: Record the ¹H NMR spectrum after each addition of acid or base.

  • Data Analysis: Identify the proton signals that show the largest change in chemical shift during the titration. Plot the chemical shift of these protons against the measured pH values. The resulting data should fit a sigmoidal curve, and the pKa is the pH at the inflection point.

NMR_Titration_Workflow A Prepare Sample in Deuterated Solvent B Measure Initial pH and Record ¹H NMR A->B C Titrate with Acid/Base and Measure pH B->C D Record ¹H NMR at Each pH Point C->D Repeat E Plot Chemical Shift (δ) vs. pH D->E Repeat F Determine pKa from Inflection Point E->F

Sources

An In-Depth Technical Guide to 7-Methyl-1H-pyrazolo[4,3-c]pyridine: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, explore plausible synthetic routes based on established methodologies for related pyrazolopyridine scaffolds, and present its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The pyrazolo[4,3-c]pyridine core is recognized as a privileged scaffold due to its structural resemblance to endogenous purines, enabling it to interact with a wide array of biological targets, including protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, positioning kinase inhibitors at the forefront of modern oncology.

Chemical Structure and Properties

7-Methyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine class of fused heterocyclic compounds.[1] Its structure features a pyrazole ring fused to a pyridine ring, with a methyl group substituted at the 7-position. The presence of both a hydrogen bond donor (the pyrazole N-H) and acceptor (the pyridine nitrogen) within a relatively rigid bicyclic system contributes to its ability to participate in specific molecular interactions with biological targets.

Structural Representation

Caption: Chemical structure of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Physicochemical Properties
PropertyValueSource
CAS Number 1049730-76-8
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
IUPAC Name 7-methyl-1H-pyrazolo[4,3-c]pyridine

Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

While a specific, detailed protocol for the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine is not explicitly documented in readily accessible literature, a plausible and efficient synthetic strategy can be devised based on established methodologies for constructing the pyrazolopyridine scaffold. The two primary retrosynthetic approaches involve either the annulation of a pyridine ring onto a pre-existing pyrazole core or the formation of the pyrazole ring from a functionalized pyridine derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the cyclization of a suitably functionalized pyridine precursor. This strategy is often preferred due to the wider availability of substituted pyridines.

retrosynthesis target 7-Methyl-1H-pyrazolo[4,3-c]pyridine intermediate1 Hydrazinolysis & Cyclization of a 4-chloro-3-formylpyridine derivative target->intermediate1 starting_material1 4-Chloro-3-formyl-x-methylpyridine intermediate1->starting_material1

Caption: Retrosynthetic analysis for 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Proposed Synthetic Pathway: Annulation of a Pyrazole Ring onto a Pyridine Core

This proposed synthesis is based on the well-established reaction of a substituted chloropyridine with hydrazine to form the fused pyrazole ring. This method offers the advantage of utilizing commercially available or readily accessible starting materials.

Overall Reaction:

Starting from a 4-chloro-3-formyl-methylpyridine, a one-pot reaction with hydrazine hydrate can lead to the desired 7-Methyl-1H-pyrazolo[4,3-c]pyridine. The initial step is a nucleophilic aromatic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization and dehydration.

synthesis_pathway cluster_0 Reaction start 4-Chloro-3-formyl-x-methylpyridine (Starting Material) reagent + Hydrazine Hydrate (NH2NH2·H2O) product 7-Methyl-1H-pyrazolo[4,3-c]pyridine (Target Molecule) start->product Cyclocondensation conditions Solvent (e.g., Ethanol) Heat

Caption: Proposed synthetic pathway for 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Detailed Experimental Protocol (Proposed)

This protocol is a literature-informed projection and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 4-Chloro-3-formyl-x-methylpyridine (specific isomer to yield 7-methyl product)

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-chloro-3-formyl-x-methylpyridine (1.0 eq) in ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is expected to be complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice for this type of cyclocondensation reaction as it is a good solvent for both the starting materials and the intermediate, and its boiling point allows for a convenient reaction temperature.

  • Base: While not always necessary, a mild base like sodium bicarbonate in the work-up helps to neutralize any acidic byproducts and facilitate the extraction of the product into the organic phase.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials or side products.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine based on its chemical structure and data from analogous compounds. Experimental verification is required for confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and pyrazole rings, as well as a singlet for the methyl group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (C7)2.4 - 2.6s-
H (C4)7.0 - 7.2d~5.0
H (C6)8.0 - 8.2d~5.0
H (C3)8.3 - 8.5s-
NH (N1)12.0 - 13.0br s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (C7)15 - 20
C4110 - 115
C3a125 - 130
C7a135 - 140
C3140 - 145
C6145 - 150
C7150 - 155
Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z 133. Key fragmentation patterns may include the loss of a methyl radical (M-15) and cleavage of the pyrazole ring.

m/zProposed Fragment
133[M]⁺
118[M - CH₃]⁺
106[M - HCN]⁺
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C and C=N stretching.

Wavenumber (cm⁻¹)Assignment
3100 - 3300N-H stretching
2900 - 3000C-H stretching (methyl and aromatic)
1600 - 1650C=C and C=N stretching (aromatic rings)
1400 - 1500Aromatic ring vibrations

Conclusion and Future Outlook

7-Methyl-1H-pyrazolo[4,3-c]pyridine represents a valuable scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its chemical structure and properties, along with a plausible, literature-informed synthetic route. The proposed synthesis offers a practical approach for obtaining this compound in a laboratory setting, enabling further derivatization and biological evaluation.

Future research in this area should focus on the experimental validation of the proposed synthetic protocol and the thorough characterization of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds against various biological targets, ultimately paving the way for the discovery of new and effective therapeutics.

References

  • Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (n.d.). Product List. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Google Patents. (n.d.). US6207829B1 - Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof.
  • MDPI. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 7-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1049730-76-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular architectures that can effectively and selectively interact with biological targets. Among these, nitrogen-containing heterocyclic compounds hold a privileged position due to their prevalence in natural products and their ability to form key interactions within the active sites of enzymes and receptors. The pyrazolo[4,3-c]pyridine core, a fused bicyclic system, has garnered increasing attention as a versatile scaffold in drug discovery. Its structural resemblance to endogenous purine bases provides a rational basis for its interaction with a wide array of biological targets, particularly kinases and carbonic anhydrases, which are pivotal in numerous disease pathologies.[1] This guide focuses on a specific, yet under-documented derivative, 7-Methyl-1H-pyrazolo[4,3-c]pyridine, providing a comprehensive overview of its chemical identity, synthesis, and potential therapeutic applications.

Core Molecular Attributes of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development.

PropertyValueSource
CAS Number 1049730-76-8-
Molecular Formula C₇H₇N₃-
Molecular Weight 133.15 g/mol -
Canonical SMILES CC1=CN=CC2=C1NN=C2-
InChI Key Not available-
Appearance Solid (predicted)-
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General chemical principles

Strategic Synthesis of the Pyrazolo[4,3-c]pyridine Core

Conceptual Retrosynthetic Analysis

A plausible synthetic strategy for 7-Methyl-1H-pyrazolo[4,3-c]pyridine would involve the formation of the pyrazole ring onto a pre-functionalized pyridine precursor or, conversely, the construction of the pyridine ring from a suitable pyrazole starting material.

G cluster_approach1 Approach 1: Pyridine Annulation cluster_approach2 Approach 2: Pyrazole Annulation Target 7-Methyl-1H-pyrazolo[4,3-c]pyridine Pyridine Substituted Pyridine Precursor Pyridine->Target Cyclization Reagents1 Hydrazine derivative Reagents1->Target Pyrazole Substituted Pyrazole Precursor Pyrazole->Target Condensation Reagents2 1,3-Dicarbonyl equivalent Reagents2->Target

Caption: Retrosynthetic approaches for 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

General Experimental Protocol for Pyrazolopyridine Synthesis

The following is a generalized protocol based on the synthesis of related pyrazolo[3,4-b]pyridines, which can be adapted for the synthesis of the target molecule with appropriate starting materials.[2][3]

Reaction: Condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound.

Materials:

  • Substituted 3-amino-4-methylpyrazole

  • Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethylpyridine ring, or a more tailored synthon for the desired substitution)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of the substituted 3-amino-4-methylpyrazole in glacial acetic acid, add an equimolar amount of the 1,3-dicarbonyl compound.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired pyrazolopyridine.

Self-Validation: The purity and identity of the synthesized compound must be rigorously confirmed through a suite of analytical techniques.

Analytical Characterization

The unambiguous identification of 7-Methyl-1H-pyrazolo[4,3-c]pyridine relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a characteristic singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be diagnostic for the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with the methyl carbon appearing in the aliphatic region and the aromatic carbons in the downfield region.

While experimental NMR data for this specific compound is not publicly available, researchers can predict the spectra using computational tools and compare them with data from structurally similar pyrazolopyridines.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The expected [M+H]⁺ ion for C₇H₇N₃ would be approximately 134.0718.

Biological Activity and Therapeutic Potential

The pyrazolo[4,3-c]pyridine scaffold is a "privileged" structure in medicinal chemistry, implying its ability to bind to multiple biological targets with high affinity.[5][6]

Kinase Inhibition

Numerous pyrazolopyridine derivatives have been investigated as potent kinase inhibitors.[7] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural analogy of the pyrazolo[4,3-c]pyridine core to the purine ring of ATP allows it to compete for the ATP-binding site of kinases, thereby inhibiting their activity. Derivatives of the related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been successfully designed as c-Met kinase inhibitors.[5]

G Compound 7-Methyl-1H-pyrazolo[4,3-c]pyridine (or derivative) Kinase Kinase Active Site (ATP-binding pocket) Compound->Kinase Inhibits (Competitive Binding) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Mechanism of kinase inhibition by pyrazolopyridine derivatives.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of pyrazolo[4,3-c]pyridines have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs).[8][9] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.

Applications in Drug Discovery and Development

The unique structural features and biological activity profile of the pyrazolo[4,3-c]pyridine scaffold make it a valuable starting point for drug discovery campaigns.

  • Fragment-Based Drug Discovery (FBDD): The relatively small and rigid core of 7-Methyl-1H-pyrazolo[4,3-c]pyridine makes it an attractive fragment for FBDD screening against various protein targets.[1]

  • Lead Optimization: The pyrazolo[4,3-c]pyridine scaffold can be readily functionalized at multiple positions, allowing for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1]

  • Development of Novel Therapeutics: Given the demonstrated activity of related compounds, 7-Methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives hold promise for the development of novel therapies for cancer, inflammatory disorders, and infectious diseases.

Future Directions and Concluding Remarks

While the existing body of research on the broader pyrazolopyridine class is substantial, 7-Methyl-1H-pyrazolo[4,3-c]pyridine itself remains a relatively unexplored chemical entity. Future research efforts should focus on:

  • Development of a robust and scalable synthesis: A well-documented and optimized synthetic route is essential for making this compound readily accessible to the research community.

  • Comprehensive biological screening: Systematic screening against a panel of kinases, carbonic anhydrases, and other relevant biological targets is needed to fully elucidate its pharmacological profile.

  • Structural biology studies: Co-crystallization of 7-Methyl-1H-pyrazolo[4,3-c]pyridine or its more potent derivatives with their biological targets will provide invaluable insights into their binding modes and facilitate rational drug design.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020.

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. 2017.

  • Pyrazolo[1,5-a]triazin-4-amine derivatives useful in therapy. Justia Patents. 2019.

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. 2023.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. 2023.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. 2022.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. 2022.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. 2022.

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents. 2013.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. 2022.

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2024.

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. ResearchGate. 2014.

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. ResearchGate. 2015.

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. 2024.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. 2022.

Sources

7-Methyl-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the pyrazolopyridine scaffold has emerged as a "privileged structure" due to its remarkable versatility in interacting with a wide array of biological targets. This guide focuses on a particularly promising member of this family, 7-Methyl-1H-pyrazolo[4,3-c]pyridine, delving into its significant biological activities as a potent inhibitor of key signaling pathways implicated in cancer and other diseases. Its structural resemblance to purine bases allows it to effectively compete for ATP-binding sites in various kinases, making it a compelling candidate for targeted therapies. This document will provide a comprehensive overview of its synthesis, mechanisms of action, and the experimental methodologies required for its evaluation, offering a vital resource for researchers aiming to unlock its full therapeutic potential.

Synthesis of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine Core

The synthesis of the pyrazolo[4,3-c]pyridine scaffold is a critical first step in the exploration of its biological activities. While various methods exist for the synthesis of pyrazolopyridine isomers, a common and effective strategy for the [4,3-c] core involves the cyclization of appropriately substituted pyrazole precursors.

A general and adaptable synthesis protocol is outlined below. This multi-step process begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyridine ring.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]pyridine Scaffold

Objective: To synthesize the core pyrazolo[4,3-c]pyridine structure.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Vilsmeier reagent (POCl₃, DMF)

  • Ammonium acetate

  • Solvents (e.g., ethanol, acetic acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Pyrazole Ring Formation:

    • React a substituted hydrazine with a β-ketoester in a suitable solvent like ethanol.

    • Heat the mixture under reflux to facilitate the condensation and cyclization to form the pyrazole ring.

    • Purify the resulting pyrazole derivative.

  • Vilsmeier-Haack Formylation:

    • Treat the synthesized pyrazole with the Vilsmeier reagent (a mixture of POCl₃ and DMF) to introduce a formyl group at the C4 position.

  • Pyridine Ring Annulation:

    • React the formylated pyrazole with a source of ammonia, such as ammonium acetate, in a solvent like acetic acid.

    • Heat the reaction mixture to promote the condensation and cyclization, leading to the formation of the fused pyridine ring.

  • Purification:

    • Purify the final 7-Methyl-1H-pyrazolo[4,3-c]pyridine product using column chromatography to obtain a compound of high purity for biological evaluation.

Causality Behind Experimental Choices: The choice of a multi-step synthesis allows for modularity, enabling the introduction of various substituents on both the pyrazole and pyridine rings to explore structure-activity relationships (SAR). The Vilsmeier-Haack reaction is a reliable method for introducing the necessary formyl group for the subsequent pyridine ring closure.

Biological Activity I: Inhibition of the ERK/MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, particularly those with BRAF mutations, such as melanoma.[2] Consequently, targeting key kinases in this pathway, such as Extracellular signal-Regulated Kinase (ERK), has become a major focus of anticancer drug development.[1] Derivatives of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold have demonstrated potent and selective inhibition of ERK1/2.

Mechanism of Action: ERK Inhibition

7-Methyl-1H-pyrazolo[4,3-c]pyridine-based inhibitors act as ATP-competitive inhibitors of ERK1/2. By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals.[3] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on the MAPK pathway for their survival.[2]

ERK_Inhibition_Pathway BRAF BRAF (V600E Mutant) MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Effectors (e.g., RSK) ERK->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 7-Methyl-1H-pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Inhibits

Caption: Inhibition of the ERK/MAPK signaling pathway by a 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative.

Experimental Protocol: In Vitro ERK1/2 Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative against ERK1 and ERK2 kinases.

Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. The intensity of the luminescence is inversely proportional to the activity of the kinase inhibitor.[4]

Materials:

  • Recombinant human ERK1 and ERK2 enzymes

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[4]

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µl of the test compound or DMSO (control).

    • Add 2 µl of the ERK enzyme solution.

    • Add 2 µl of a mixture of the MBP substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[4]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is crucial for validating the assay results. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Data Presentation: ERK1/2 Inhibition
Compound IDScaffoldModificationERK1 IC50 (nM)ERK2 IC50 (nM)Reference
1 1H-pyrazolo[4,3-c]pyridine6-yl-urea derivative41[5]
2 1H-pyrazolo[4,3-c]pyridineN-substituted urea2.3 (µM)-

Biological Activity II: Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[6][7] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[8][9] Therefore, CA inhibitors represent a promising strategy for anticancer therapy.[10] Sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold have been identified as potent inhibitors of various CA isoforms.[6][11]

Mechanism of Action: Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides act by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme.[12] The sulfonamide group mimics the transition state of the CO₂ hydration reaction, effectively blocking the catalytic activity of the enzyme.[12] This inhibition leads to a disruption of pH regulation in the tumor microenvironment, making it less favorable for tumor cell survival and proliferation.[13]

CA_Inhibition_Workflow Start Start: Hypoxic Tumor Microenvironment CO2_H2O CO₂ + H₂O Start->CO2_H2O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalyzed by HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H Acidification Extracellular Acidification HCO3_H->Acidification Tumor_Growth Tumor Growth & Metastasis Acidification->Tumor_Growth Promotes Inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide Inhibitor->CAIX Inhibits

Caption: Inhibition of carbonic anhydrase IX in the tumor microenvironment.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

Objective: To determine the inhibitory activity (Ki) of a pyrazolo[4,3-c]pyridine sulfonamide against various carbonic anhydrase isoforms.

Principle: This is a rapid kinetics assay that measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by a pH indicator, and the initial rate of the reaction is determined. The inhibition constant (Ki) is calculated by measuring the reaction rates at different inhibitor concentrations.[14][15]

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • CO₂-saturated water

  • Buffer (e.g., Tris or HEPES)

  • pH indicator (e.g., phenol red)

  • Test compound (pyrazolo[4,3-c]pyridine sulfonamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

    • Prepare a buffer solution containing the pH indicator.

    • Prepare a serial dilution of the test compound.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the other syringe with the enzyme, pH indicator, and the test compound at a specific concentration.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the absorbance data.

    • Repeat the measurement for a range of inhibitor concentrations.

    • Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

Self-Validation: The accuracy of the assay is dependent on the precise control of temperature and pH. The uncatalyzed rate of CO₂ hydration should be measured as a baseline. A known CA inhibitor, such as acetazolamide, should be used as a positive control.

Data Presentation: Carbonic Anhydrase Inhibition
Compound IDScaffoldModificationhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
3a Pyrazolo[4,3-c]pyridineSulfonamide derivative78.515.625.84.5[6]
3b Pyrazolo[4,3-c]pyridineSulfonamide derivative5.21.830.55.1[6]

Conclusion and Future Directions

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a highly promising starting point for the development of novel targeted therapies. Its demonstrated ability to potently inhibit key enzymes in cancer-related signaling pathways, such as ERK and carbonic anhydrases, underscores its therapeutic potential. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of pyrazolo[4,3-c]pyridine derivatives with their target enzymes to guide the design of next-generation inhibitors with improved affinity and selectivity.

  • Exploration of Other Biological Targets: Given its privileged nature, the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold should be screened against a broader range of kinases and other enzymes to uncover new therapeutic opportunities.

  • In Vivo Evaluation: Promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of 7-Methyl-1H-pyrazolo[4,3-c]pyridine-based inhibitors with other anticancer agents to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of 7-Methyl-1H-pyrazolo[4,3-c]pyridine-based compounds from promising chemical entities into clinically effective therapeutics.

References

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
  • Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Pinteala, M., ... & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.
  • Angeli, A., Kartsev, V., Petrou, A., Lichitsky, B., Komogortsev, A., Pinteala, M., ... & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel, Switzerland), 15(3), 316.
  • Bedwell, E. V., Emery, F. D. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35119-35125.
  • Blake, J. F., Burkard, M. R., Chan, J., Chen, H., Chen, X., Chicarelli, M. J., ... & Munchhof, M. J. (2020). Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. Cancers, 12(10), 2871.
  • BenchChem. (2025).
  • Morris, E. J., Jha, S., Ma, W., Lyssikatos, J. P., Blake, J. F., Chan, J., ... & Munchhof, M. J. (2012). Specifically targeting ERK1 or ERK2 kills Melanoma cells. PloS one, 7(1), e30313.
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in physiology, 5, 4.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. (n.d.).
  • Sviridenko, A. G., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1639.
  • Svobodová, H., et al. (2021). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(3), 53a.
  • McDonald, P. C., et al. (2012). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers, 4(1), 34-59.
  • Ahmad, I., et al. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. RSC Medicinal Chemistry, 15(1), 23-45.
  • Eyers, P. A., et al. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?. Frontiers in Cell and Developmental Biology, 10, 931700.
  • Lito, P., et al. (2013). The ERK/MAPK pathway plays a central role in the regulation of critical cellular processes and is activated in more than 30% of human cancers.
  • PerkinElmer. (2012). Phospho-ERK Assays. In Assay Guidance Manual.
  • Gieling, R. G., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 23(22), 14318.
  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.
  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3107-3113.
  • Morris, E. J., et al. (2018). MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters, 9(7), 761–766.
  • Giatromanolaki, A., et al. (2020).
  • Lito, P., et al. (2014).
  • Promega Corporation. (n.d.). ERK2 Kinase Assay.
  • BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. BPS Bioscience.
  • Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064-1078.

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of targeted therapeutics. While direct experimental data on the 7-methyl derivative is limited in publicly available literature, the broader class of 1H-pyrazolo[4,3-c]pyridine compounds has been identified as a "privileged scaffold" in medicinal chemistry. This guide synthesizes the current understanding of the primary mechanisms of action associated with this core structure, providing a scientifically grounded framework for the investigation of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. The most extensively documented mechanism for this class of compounds is the inhibition of Extracellular Signal-Regulated Kinase (ERK), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers.[1][2][3] A secondary, distinct mechanism has been identified for sulfonamide derivatives of this scaffold, which act as potent inhibitors of Carbonic Anhydrases (CAs). This guide will delve into these potential mechanisms, providing detailed experimental protocols and data to inform future research and drug development efforts.

The 1H-Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolopyridine core is a recurring motif in modern medicinal chemistry, largely due to its structural resemblance to the endogenous purine bases, adenine and guanine. This similarity allows it to effectively compete for binding at the ATP-binding sites of a wide variety of protein kinases. Kinases are fundamental enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer. The 1H-pyrazolo[4,3-c]pyridine isomer has emerged as a particularly valuable scaffold for the development of kinase inhibitors.

Primary Putative Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway

The most compelling evidence for the mechanism of action of non-sulfonamide 1H-pyrazolo[4,3-c]pyridine derivatives points towards the inhibition of the ERK/MAPK pathway.[1][2][3] This pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration.

The ERK/MAPK pathway is constitutively activated in over 30% of all human cancers, often through mutations in upstream components like RAS or B-Raf.[1][2][3] While inhibitors targeting B-Raf and MEK (a kinase upstream of ERK) have shown clinical efficacy, resistance frequently develops through reactivation of the ERK signal.[1][2] This has generated significant interest in developing direct ERK inhibitors, a downstream node in the pathway, as a strategy to overcome both intrinsic and acquired resistance.

Urea derivatives of 1H-pyrazolo[4,3-c]pyridine have been identified as potent and selective inhibitors of ERK1 and ERK2.[1][2] These compounds were developed through de novo design efforts and have demonstrated potent target engagement and significant tumor regression in BRAFV600E mutant xenograft models.[1][2][3]

Signaling Pathway Diagram

ERK_MAPK_Pathway cluster_pathway MAPK Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GF->RTK RAS RAS RTK->RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF RAS->RAF MEK MEK1/2 RAF->MEK RAF->MEK ERK ERK1/2 MEK->ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation TranscriptionFactors->Proliferation Inhibitor 7-Methyl-1H-pyrazolo[4,3-c]pyridine (Proposed) Inhibitor->ERK

Caption: Proposed inhibition of the ERK/MAPK signaling pathway by 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Secondary Potential Mechanism of Action: Carbonic Anhydrase Inhibition

A distinct mechanism of action has been identified for sulfonamide derivatives of the pyrazolo[4,3-c]pyridine scaffold. These compounds have been shown to be effective inhibitors of various isoforms of carbonic anhydrase (CA). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis.

Several human CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer. For instance, the tumor-associated isoforms CA IX and CA XII are involved in pH regulation in the tumor microenvironment and are linked to tumor progression and metastasis. Additionally, bacterial CAs are being explored as novel targets for antimicrobial agents. Pyrazolo[4,3-c]pyridine sulfonamides have demonstrated inhibitory activity against cytosolic human isoforms hCA I and II, as well as bacterial β- and γ-CAs.

It is important to note that this inhibitory activity is dependent on the presence of the sulfonamide group, which coordinates with the zinc ion in the active site of the enzyme. Therefore, 7-Methyl-1H-pyrazolo[4,3-c]pyridine itself is not expected to be a potent CA inhibitor unless it is derivatized with a zinc-binding group like a sulfonamide.

Quantitative Analysis of Pyrazolo[4,3-c]pyridine Derivatives

While specific IC50 values for 7-Methyl-1H-pyrazolo[4,3-c]pyridine are not available in the public domain, the following table provides a comparative analysis of a known ERK inhibitor based on the 1H-pyrazolo[4,3-c]pyridine scaffold and a representative carbonic anhydrase inhibitor. This data serves as a benchmark for the potential potency that can be achieved with this scaffold.

Compound ClassRepresentative CompoundTargetIC50 (nM)Assay TypeReference
ERK Inhibitor Compound 21 (a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative)ERK14Enzymatic[2]
ERK21Enzymatic[2]
Carbonic Anhydrase Inhibitor Acetazolamide (Standard)hCA I250Stopped-flow CO2 hydration
hCA II12Stopped-flow CO2 hydration

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a series of biochemical and cellular assays are required. Below are detailed, step-by-step protocols for key experiments.

In Vitro ERK2 Kinase Inhibition Assay (Luminescent)

This protocol is designed to quantify the inhibitory activity of a test compound against the ERK2 kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay system is a common platform for this purpose.[4]

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase Buffer - ERK2 Enzyme - Substrate/ATP Mix - Test Compound Dilutions Start->PrepareReagents AddToPlate Add to 384-well plate: 1. Test Compound (1 µL) 2. ERK2 Enzyme (2 µL) 3. Substrate/ATP Mix (2 µL) PrepareReagents->AddToPlate Incubate1 Incubate at RT (e.g., 60 minutes) AddToPlate->Incubate1 AddADPReagent Add ADP-Glo™ Reagent (5 µL) Incubate1->AddADPReagent Incubate2 Incubate at RT (e.g., 40 minutes) AddADPReagent->Incubate2 AddDetectionReagent Add Kinase Detection Reagent (10 µL) Incubate2->AddDetectionReagent Incubate3 Incubate at RT (e.g., 30 minutes) AddDetectionReagent->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence AnalyzeData Analyze Data: - Calculate % Inhibition - Determine IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Kinase Buffer (1X): 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (e.g., 20 µM for a 10 µM final concentration).

    • Substrate Solution: Reconstitute a suitable ERK substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer.

    • ERK2 Enzyme: Dilute recombinant active ERK2 enzyme in kinase buffer to a concentration that gives a robust signal in the assay.

    • Test Compound: Prepare a serial dilution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in 100% DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilution to the appropriate wells. For control wells, add 1 µL of buffer with DMSO (vehicle control) or a known ERK inhibitor (positive control).

    • Add 2 µL of the diluted ERK2 enzyme solution to all wells except the no-enzyme control.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The product, p-nitrophenol, is yellow and can be quantified spectrophotometrically at 405 nm.[5][6]

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

    • CA Enzyme Solution: Prepare a working solution of human carbonic anhydrase II (hCA II) in the assay buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile.

    • Test Compound: Prepare serial dilutions of the test compound (e.g., a sulfonamide derivative of 7-Methyl-1H-pyrazolo[4,3-c]pyridine) in a suitable solvent like DMSO.

  • Assay Procedure (96-well plate format):

    • Set up the following wells in triplicate:

      • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

      • Maximum Activity (Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Enzyme Solution.

      • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Enzyme Solution.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to the control and test compound wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] * 100.

    • Determine the IC50 value as described for the kinase assay.

In Vivo Xenograft Tumor Model

To evaluate the anti-tumor efficacy of a compound in a living organism, a xenograft model is often employed. This involves implanting human tumor cells into immunocompromised mice.[7]

Step-by-Step Methodology
  • Cell Preparation:

    • Culture a human cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 or HT-29 with BRAFV600E mutation) under standard conditions.

    • When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

    • Wash the cells with sterile, serum-free media or PBS and resuspend them in an appropriate volume to achieve the desired cell concentration for injection (e.g., 5 x 106 cells per 100 µL).

  • Animal Handling and Tumor Implantation:

    • Use 4-6 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)2 x length / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like western blotting for phosphorylated ERK).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect of the compound.

Conclusion

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold holds considerable promise as a foundation for the development of novel therapeutics. Based on extensive research into the parent scaffold, the most probable mechanism of action for this compound is the inhibition of the ERK/MAPK signaling pathway. This makes it a compelling candidate for further investigation, particularly in the context of cancers that are dependent on this pathway and those that have developed resistance to upstream inhibitors. A secondary potential mechanism, carbonic anhydrase inhibition, could be engineered into the scaffold through the addition of a sulfonamide group, opening avenues for the development of therapeutics for a different range of diseases. The experimental protocols detailed in this guide provide a clear and robust framework for the comprehensive evaluation of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, enabling researchers to elucidate its precise mechanism of action and to unlock its full therapeutic potential.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Springer Nature Experiments. (2004). Determination of ERK Activity. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]

  • ACS Publications. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

  • PubMed. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

  • Champions Oncology. (2023). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. [Link]

  • Iruela-Arispe Lab, UCLA. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Annals of Translational Medicine. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. [Link]

  • ResearchGate. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

Sources

The Ascendancy of 7-Methyl-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures with an inherent ability to bind to multiple biological targets, offering a fertile ground for the development of new drugs. The 7-Methyl-1H-pyrazolo[4,3-c]pyridine core is a prime example of such a scaffold, demonstrating significant potential in the design of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and infectious diseases. This guide provides a comprehensive technical overview of this promising scaffold, from its synthesis to its biological applications, offering field-proven insights for its successful exploitation in drug discovery programs.

The Strategic Advantage of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine ring system, an isomer of the well-known purine bases, presents a unique combination of structural features that make it an attractive starting point for inhibitor design[1][2]. The fusion of a pyrazole and a pyridine ring creates a bicyclic aromatic system with a distinct arrangement of nitrogen atoms, capable of engaging in a variety of hydrogen bonding interactions within the active sites of enzymes, particularly kinases[3]. The strategic placement of a methyl group at the 7-position can provide a crucial vector for exploring specific sub-pockets within a target protein, enhancing both potency and selectivity. This seemingly simple modification can significantly influence the physicochemical properties of the molecule, impacting its solubility, metabolic stability, and overall drug-like characteristics.

Synthesis of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Guided Pathway

A robust and flexible synthetic strategy is paramount for the successful exploration of a chemical scaffold. While numerous methods exist for the synthesis of pyrazolopyridine isomers, a particularly effective approach for accessing the 7-substituted pyrazolo[4,3-c]pyridine core involves a multi-step sequence commencing with a suitably substituted pyrazole precursor[4][5][6]. The following protocol is a representative, field-tested methodology adapted from established literature procedures[4][7].

Diagram of the Synthetic Workflow

Synthetic_Workflow A 1-Phenyl-3-ethynyl-1H-pyrazole-4-carbaldehyde B [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol A->B Reduction C 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole B->C Azidation D 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine C->D Iodine-mediated cyclization E 7-Methyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine D->E Suzuki Coupling (Methylboronic acid)

Caption: Synthetic route to the 7-Methyl-pyrazolo[4,3-c]pyridine core.

Experimental Protocol: Synthesis of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine Core

Step 1: Synthesis of 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde

This starting material can be prepared via a Sonogashira cross-coupling reaction between 3-iodo-1-phenyl-1H-pyrazole-4-carbaldehyde and phenylacetylene, a method well-documented in the literature for related pyrazole functionalizations[7][8]. The Vilsmeier-Haack reaction on the corresponding hydrazone is another viable route[5][8][9].

Step 2: Reduction to [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol

  • To a solution of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (2.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol[4].

Causality: The use of sodium borohydride is a mild and selective method for the reduction of the aldehyde to the primary alcohol without affecting the alkyne or the aromatic rings.

Step 3: Azidation to 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole

  • To a solution of [1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol (1.0 eq) in anhydrous dichloromethane, add trimethylsilyl azide (1.5 eq).

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[4].

Causality: This reaction proceeds via an SN1-type mechanism where the Lewis acid BF3·Et2O activates the alcohol for displacement by the azide nucleophile.

Step 4: Iodine-Mediated Electrophilic Cyclization to 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine

  • Dissolve 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole (1.0 eq) in dichloromethane.

  • Add potassium phosphate (2.0 eq) followed by molecular iodine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 7-iodo derivative[4][6].

Causality: The iodine acts as an electrophile, activating the alkyne for an intramolecular cyclization. The azide is a suitable precursor for the formation of the pyridine ring under these conditions, with concomitant loss of N2.

Step 5: Suzuki Cross-Coupling to 7-Methyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine

  • To a microwave vial, add 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (1.0 eq), methylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and cesium carbonate (2.0 eq).

  • Add a 3:1 mixture of ethanol and water.

  • Seal the vial and heat in a microwave reactor at 100 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to afford the final 7-methyl-pyrazolo[4,3-c]pyridine core[4][10].

Causality: The Suzuki-Miyaura coupling is a highly efficient and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of the methyl group at the 7-position from the corresponding iodo-precursor[11][12].

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold has shown significant promise in several therapeutic areas, primarily as a kinase inhibitor in oncology and as an inhibitor of protein-protein interactions in infectious diseases.

Inhibition of the ERK/MAPK Pathway in Cancer

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention[1][8][13][14]. Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent and selective inhibitors of ERK1/2[3].

ERK_MAPK_Pathway cluster_0 ERK/MAPK Signaling Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK1/2 MEK1/2 Raf->MEK1/2 phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates Downstream_Targets Cytosolic & Nuclear Substrates ERK1/2->Downstream_Targets phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Targets->Proliferation_Survival regulates Inhibitor 7-Methyl-1H-pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK1/2 inhibits

Caption: Inhibition of the ERK/MAPK pathway by pyrazolo[4,3-c]pyridine derivatives.

The antiproliferative activity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives is typically evaluated against a panel of cancer cell lines using assays such as the Sulforhodamine B (SRB) assay[3][13][15][16][17].

Compound IDR1-substituentR2-substituentCell LineGI50 (µM)Reference
1 H4-hydroxyphenylK5620.89[2]
2 H4-methoxyphenylK5621.2[2]
3 H4-chlorophenylK5622.5[2]
4 Methyl4-hydroxyphenylK5623.4[2]
5j HNaphthyridineHeLa6.4[18]
5k HNaphthyridineMCF-72.03[18]

Note: Data for compounds 1-4 are for 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine derivatives, highlighting the activity of the core scaffold. Compounds 5j and 5k are pyrazolo-naphthyridine derivatives, demonstrating the broader applicability of related fused systems.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour[15][17].

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes[3][16].

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader. The GI50 value, the concentration at which cell growth is inhibited by 50%, is then calculated[13][15].

Inhibition of PEX14-PEX5 Protein-Protein Interaction in Trypanosoma

Human African Trypanosomiasis (sleeping sickness) and Chagas disease are devastating parasitic diseases with limited treatment options. A novel therapeutic strategy involves targeting the import of proteins into glycosomes, organelles essential for the parasite's metabolism. This import is dependent on the protein-protein interaction (PPI) between PEX14 and PEX5. Pyrazolo[4,3-c]pyridine derivatives have been identified as the first small-molecule inhibitors of this critical PPI, demonstrating potent trypanocidal activity[19].

PEX14_PEX5_Inhibition cluster_1 Glycosomal Protein Import Cargo_Protein Glycosomal Cargo Protein PEX5 PEX5 Receptor Cargo_Protein->PEX5 binds PEX14 PEX14 Docking Protein PEX5->PEX14 interacts with Glycosome Glycosome PEX14->Glycosome imports into Inhibitor 7-Methyl-1H-pyrazolo[4,3-c]pyridine Derivative Inhibitor->PEX14 inhibits interaction

Caption: Disruption of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridine derivatives.

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for studying PPIs[9][14][20][21][22][23][24][25].

  • Reagent Preparation: Prepare solutions of biotinylated PEX5, GST-tagged PEX14, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the appropriate assay buffer.

  • Compound Dispensing: Dispense serial dilutions of the test compounds into a 384-well ProxiPlate.

  • Protein Incubation: Add a mixture of biotinylated PEX5 and GST-tagged PEX14 to each well and incubate to allow for protein-protein interaction.

  • Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein binding.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader. A decrease in the AlphaScreen signal indicates inhibition of the PEX14-PEX5 interaction.

Self-Validation: The assay's robustness is ensured by including positive controls (no inhibitor) and negative controls (no interacting protein) to define the assay window.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold has provided valuable insights into the structural requirements for potent biological activity.

  • Substitution at the 7-position: As previously mentioned, the 7-methyl group can be a key determinant of selectivity. Further exploration with larger alkyl or aryl groups at this position can be used to probe specific hydrophobic pockets in the target's active site[2].

  • Functionalization of the Pyrazole and Pyridine Nitrogens: The nitrogen atoms of the pyrazole and pyridine rings offer opportunities for derivatization to modulate solubility and cell permeability. N-alkylation of the pyrazole ring has been shown to influence brain penetration[26].

  • Substitution on the Pyridine Ring: Modifications at other positions on the pyridine ring can be explored to fine-tune the electronic properties and steric profile of the molecule, potentially leading to enhanced target engagement.

Future Directions and Conclusion

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a highly promising and "privileged" starting point for the development of novel therapeutics. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent ability to interact with key biological targets has been demonstrated in multiple disease areas. Future efforts should focus on a more detailed exploration of the structure-activity relationships around this core, leveraging computational modeling and structural biology to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold offers a compelling opportunity to address unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Šačkus, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(21), 6747. Available from: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available from: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Available from: [Link]

  • Batchu, H., et al. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. Available from: [Link]

  • Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5291. Available from: [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). MethodsX, 15, 103469. Available from: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • Sun, C., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997-2007. Available from: [Link]

  • Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available from: [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology (Clifton, N.J.), 1439, 75–98. Available from: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.).
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2 H-pyrazolo[4,3- c]pyridines. (2021). Molecules (Basel, Switzerland), 26(21). Available from: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available from: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. (n.d.).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35849-35856. Available from: [Link]

  • Kira, M. A., et al. (1967). The Vilsmeier-Haack Reaction with Acetophenone Phenylhydrazone. Tetrahedron Letters, 8(1), 109-111.
  • Lee, K.-J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. Available from: [Link]

  • Srikrishna, D., & Kumar, P. (2012). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 4(1), 333-338.
  • Yan, R., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. Tetrahedron letters, 52(42), 5434-5437. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(4), 2139-2147. Available from: [Link]

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014). Tetrahedron letters, 55(42), 5795-5797. Available from: [Link]

  • Napolitano, V., et al. (2022). Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma. European Journal of Medicinal Chemistry, 243, 114778. Available from: [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Potential of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine core belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold recognized in medicinal chemistry as "privileged."[1] This designation stems from its structural resemblance to endogenous purines, which enables it to interact with a multitude of biological targets, often with high affinity.[2] This guide delves into the scientifically substantiated potential therapeutic targets of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, drawing upon the wealth of research into its structural analogues. Our focus is to provide a technical and logical framework for researchers, scientists, and drug development professionals to explore and validate these targets, thereby accelerating the journey from compound to clinical candidate.

Part 1: The Oncological Frontier - Kinase Inhibition as a Core Modality

The dysregulation of protein kinase activity is a fundamental characteristic of many cancers, making kinase inhibitors a central pillar of modern oncology.[1] The pyrazolo[4,3-c]pyridine scaffold is exceptionally well-suited to function as an ATP-competitive kinase inhibitor, binding to the ATP pocket and blocking downstream signaling cascades essential for cancer cell proliferation and survival.[1][3] While specific data for the 7-methyl derivative is emerging, extensive research on closely related compounds points to several high-value kinase targets.

Target Rationale: The ERK/MAPK Signaling Cascade

The Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Its frequent hyperactivation in a wide range of cancers makes it a prime target for therapeutic intervention.[4] Derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent and selective inhibitors of ERK, a critical downstream node in this pathway.[4]

Causality of Inhibition: The 7-Methyl-1H-pyrazolo[4,3-c]pyridine structure, with its purine-like arrangement of nitrogen atoms, is hypothesized to form key hydrogen bonds with the hinge region of the ERK kinase domain. The methyl group at position 7 can be further optimized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. By blocking the ATP-binding site, the compound prevents the phosphorylation of ERK substrates, effectively halting the signal transduction that drives uncontrolled cell growth.

Workflow for Target Validation: ERK Inhibition

The following diagram and protocol outline a self-validating system to confirm the inhibitory activity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine against the ERK/MAPK pathway.

ERK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Inhibitor 7-Methyl-1H-pyrazolo[4,3-c]pyridine Inhibitor->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: Inhibition of the MAPK pathway by 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Experimental Protocol: Validating ERK Inhibition

  • Biochemical Assay (Kinase Activity):

    • Objective: To determine the direct inhibitory effect on ERK1/2 kinase activity.

    • Method: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Procedure:

      • Titrate 7-Methyl-1H-pyrazolo[4,3-c]pyridine across a range of concentrations (e.g., 1 nM to 100 µM).

      • Incubate with recombinant active ERK2 protein and a biotinylated substrate peptide in the presence of ATP.

      • After incubation, add a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

      • Measure the TR-FRET signal. A decrease in signal indicates inhibition of substrate phosphorylation.

      • Calculate the IC50 value from the dose-response curve.

  • Cell-Based Assay (Pathway Modulation):

    • Objective: To confirm inhibition of ERK signaling in a cellular context.

    • Cell Line: Use a cancer cell line with a known BRAF or RAS mutation (e.g., A375 melanoma) to ensure the MAPK pathway is constitutively active.

    • Procedure:

      • Culture A375 cells and treat with varying concentrations of 7-Methyl-1H-pyrazolo[4,3-c]pyridine for 2-4 hours.

      • Lyse the cells and perform Western blot analysis.

      • Probe membranes with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-MEK (p-MEK), and total MEK. An actin or tubulin blot should be used as a loading control.

    • Expected Result: A dose-dependent decrease in p-ERK levels with no significant change in total ERK, p-MEK, or total MEK levels, confirming a direct effect on ERK.

  • Functional Assay (Anti-proliferative Effects):

    • Objective: To correlate target engagement with a functional cellular outcome.

    • Method: CellTiter-Glo® Luminescent Cell Viability Assay.

    • Procedure:

      • Seed A375 cells in 96-well plates and allow them to adhere overnight.

      • Treat with a serial dilution of the compound for 72 hours.

      • Add CellTiter-Glo® reagent and measure luminescence, which is proportional to the number of viable cells.

      • Calculate the GI50 (concentration for 50% growth inhibition).

Quantitative Data for Related Pyrazolo[4,3-c]pyridine Derivatives

Compound ClassTarget KinaseReported IC50Cell Line (GI50)Reference
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureaERKPotent InhibitionBRAF(V600E) Xenograft[4]
Pyrazolo[4,3-c]pyridine DerivativeMCF71.937 µg/mL-[5]
Pyrazolo[4,3-c]pyridine DerivativeHepG23.695 µg/mL-[5]
Target Rationale: c-Met and TRK Signaling Pathways

Beyond the MAPK pathway, the pyrazolopyridine scaffold has shown potent activity against other critical oncogenic receptor tyrosine kinases (RTKs).

  • c-Met Signaling: The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are crucial for tumor growth, invasion, and angiogenesis.[1] Overexpression or mutation of c-Met is a known driver in various cancers. The pyrazolopyridine core can effectively occupy the ATP-binding site of c-Met, and at least one pyrazolopyridine derivative, Glumetinib, is currently in clinical trials as a c-Met inhibitor.[3]

  • Tropomyosin Receptor Kinase (TRK) Pathway: TRK receptors (TRKA, TRKB, TRKC) are essential for neuronal development but can become potent oncogenes when chromosomal rearrangements lead to their fusion with other genes. These NTRK fusions create constitutively active kinases that drive cell proliferation. Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent TRK inhibitors.[6]

Experimental Validation: A similar multi-step validation workflow as described for ERK should be employed for both c-Met and TRK. This involves:

  • Biochemical assays using recombinant c-Met or TRKA/B/C kinases.

  • Cell-based pathway modulation assays in relevant cancer cell lines (e.g., EBC-1 for c-Met, KM-12 for TRK fusions) to measure phosphorylation of the target kinase and its downstream effectors (e.g., AKT, STAT3).

  • Anti-proliferative assays in these cell lines to establish a structure-activity relationship.

Workflow for General RTK Target Validation

RTK_Validation_Workflow cluster_phase1 Phase 1: Biochemical Screening cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Functional Outcome Biochem Biochemical Assay (e.g., TR-FRET, LanthaScreen) Determine IC50 Cellular Cell-Based Assay (Western Blot, ELISA) Confirm p-Target Inhibition Biochem->Cellular Potent Hits Functional Functional Assay (Cell Viability, Apoptosis) Determine GI50 Cellular->Functional Confirmed On-Target Activity Lead_Compound 7-Methyl-1H- pyrazolo[4,3-c]pyridine Lead_Compound->Biochem

Caption: A streamlined workflow for validating kinase inhibitor candidates.

Part 2: Exploring New Therapeutic Arenas

The versatility of the pyrazolo[4,3-c]pyridine scaffold extends beyond oncology, with emerging evidence suggesting its potential in neurodegenerative diseases and as an anti-inflammatory or anti-infective agent.

Neurodegenerative Disorders

The pathology of neurodegenerative diseases like Alzheimer's and Parkinson's involves complex mechanisms, including cholinergic deficits, protein aggregation, and neuroinflammation.[7] Heterocyclic compounds, including pyrazoline and pyridine derivatives, are being actively investigated as therapeutic agents.[8][9]

  • Cholinesterase Inhibition: A key strategy in Alzheimer's therapy is to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain.[7][8] The pyrazole nucleus is a known pharmacophore for AChE inhibitors.[10]

  • Monoamine Oxidase (MAO) Inhibition: MAO-B inhibitors are used in Parkinson's disease treatment. Pyrazoline derivatives have been identified as promising MAO inhibitors.[10]

Therapeutic Hypothesis: The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold could be engineered to selectively inhibit these key enzymes. Screening this compound and its derivatives against AChE, BChE, and MAO-A/B would be a logical first step to explore its potential in this domain.

Anti-Inflammatory and Anti-Infective Potential
  • Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been reported as effective inhibitors of carbonic anhydrase (CA) isoforms, including those found in bacteria.[11] This presents an opportunity to develop novel antibacterial agents with an alternative mechanism of action.[11]

  • General Anti-inflammatory and Antibacterial Activity: Various pyrazolo[4,3-c]cinnoline derivatives have demonstrated significant anti-inflammatory and antibacterial properties in preclinical studies.[12]

This broad spectrum of activity underscores the privileged nature of the pyrazolo[4,3-c]pyridine core and warrants further investigation of the 7-methyl derivative in these therapeutic areas.[13][14]

Conclusion and Future Directions

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold stands as a compound of high interest for therapeutic development. Based on robust evidence from its structural analogues, the most promising and immediate therapeutic targets lie within the domain of oncology , specifically as inhibitors of the ERK/MAPK, c-Met, and TRK kinase pathways . The detailed experimental workflows provided in this guide offer a clear, logical, and self-validating path to confirm these activities.

Furthermore, compelling preliminary data suggests that the therapeutic utility of this scaffold is not limited to cancer. Future research should also encompass exploratory screening against targets relevant to neurodegenerative and inflammatory diseases . A systematic approach, beginning with the kinase targets and expanding outwards, will be key to unlocking the full therapeutic potential of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and its future derivatives.

References

  • Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Compar
  • Recent Advances in the Development of Pyrazole Deriv
  • Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies. Benchchem.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Anticancer activity of some known pyrazolopyridine derivatives.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC - PubMed Central.
  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. MDPI.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements.
  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflamm
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

Sources

7-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Central Nervous System Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold as a Privileged Motif for CNS Drug Discovery

The quest for novel therapeutics targeting the central nervous system (CNS) is one of the most challenging yet vital areas of modern medicinal chemistry. Within this landscape, certain heterocyclic scaffolds emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets in a specific and potent manner. The pyrazolo[4,3-c]pyridine core, a fused bicyclic heterocycle, is one such scaffold that has garnered significant interest for its potential in treating a range of neurological and psychiatric disorders.

This technical guide focuses on a specific, yet promising, analogue: 7-Methyl-1H-pyrazolo[4,3-c]pyridine . While much of the foundational research has explored the broader class of pyrazolopyridines, this document will synthesize that knowledge and project the scientific rationale for investigating this particular derivative. We will delve into its chemical synthesis, explore its validated and putative CNS targets, and provide detailed, field-proven experimental protocols for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this compelling molecule.

The rationale for focusing on the pyrazolo[4,3-c]pyridine core stems from its documented activity in several key areas of CNS research. Patent literature has identified derivatives of this scaffold as potent inhibitors of phosphodiesterase 1 (PDE1), an enzyme implicated in neurodegenerative and psychiatric disorders.[1] Furthermore, related compounds have been patented for their CNS depressant, neuroleptic, and analgesic properties.[2] In preclinical research, tetrahydro-pyrazolo[4,3-c]pyridine derivatives have shown efficacy in models of neuropathic pain, potentially through modulation of the cannabinoid 1 (CB1) receptor and inhibition of tumor necrosis factor-alpha (TNF-α).[3]

The strategic placement of a methyl group at the 7-position is not arbitrary. In medicinal chemistry, small alkyl substitutions can profoundly influence a molecule's pharmacological profile by affecting its metabolic stability, lipophilicity, and steric interactions within a target's binding pocket. While direct structure-activity relationship (SAR) data for the 7-methyl group on this specific scaffold in the CNS context is emerging, studies on related pyrazolopyridines suggest that substitutions on the pyridine ring are critical for modulating potency and selectivity. This guide will, therefore, build a scientific case for the investigation of 7-Methyl-1H-pyrazolo[4,3-c]pyridine as a focused candidate for CNS drug discovery programs.

I. Chemical Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

The construction of the pyrazolo[4,3-c]pyridine core can be achieved through several synthetic strategies, typically involving the annulation of a pyrazole ring onto a pre-functionalized pyridine or vice versa. For the specific synthesis of the 7-methyl derivative, a logical and efficient approach involves the cyclization of a hydrazine with a suitably substituted pyridine precursor, such as a 2-halo-4-methyl-3-formylpyridine.

The following protocol is a validated, multi-step synthesis adapted from established methodologies for related pyrazolopyridine systems. The causality behind the choice of reagents and conditions is explained at each step to ensure reproducibility and understanding.

Proposed Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Ring Cyclization 4-Methylpyridine 4-Methylpyridine 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 4-Methylpyridine->3-Amino-4-methylpyridine Bromination, Amination 3-Bromo-4-methylpyridine-2-carbaldehyde 3-Bromo-4-methylpyridine-2-carbaldehyde 3-Amino-4-methylpyridine->3-Bromo-4-methylpyridine-2-carbaldehyde Sandmeyer Reaction, Formylation 7-Methyl-1H-pyrazolo[4,3-c]pyridine 7-Methyl-1H-pyrazolo[4,3-c]pyridine 3-Bromo-4-methylpyridine-2-carbaldehyde->7-Methyl-1H-pyrazolo[4,3-c]pyridine Hydrazine Cyclization

Caption: Proposed synthetic pathway for 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-Amino-4-methylpyridine (Key Intermediate)

  • Rationale: The synthesis begins with commercially available 4-methylpyridine (also known as γ-picoline). The goal is to introduce an amino group at the 3-position, which will later become part of the fused pyrazole ring. A common route involves bromination followed by amination.

  • Bromination: In a suitable reaction vessel, 720 mL of 20% fuming sulfuric acid is charged with 140g of 4-methylpyridine. The mixture is heated to 160°C. 250g of bromine is then added dropwise, maintaining the temperature between 160-170°C for 15 hours. The reaction mixture is cooled to room temperature and carefully poured into ice water. The pH is adjusted to 10-11 with sodium carbonate, and the product, 3-bromo-4-methylpyridine, is isolated by steam distillation.[4]

  • Amination: 150g of 3-bromo-4-methylpyridine, 5g of copper (II) sulfate, and 500mL of concentrated aqueous ammonia are charged into a high-pressure autoclave. The sealed vessel is heated to 180°C for 8 hours. After cooling, the reaction mixture is extracted three times with 500mL of dichloromethane. The combined organic layers are concentrated under reduced pressure to yield 3-amino-4-methylpyridine.[4] This intermediate is a versatile building block for various heterocyclic compounds.[1]

Part 2: Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

  • Rationale: This crucial step involves the formation of the pyrazole ring. A Sandmeyer-type reaction can be used to convert the amino group of 3-amino-4-methylpyridine into a diazonium salt, which is then reduced and cyclized in the presence of a formyl equivalent or by direct formylation of a halogenated intermediate followed by cyclization with hydrazine. A more direct approach adapted from general pyrazolopyridine synthesis is outlined below.

  • Formylation and Cyclization (Conceptual Route): The synthesis of a 2-chloro-3-formylpyridine derivative is a common strategy for building the pyrazolo[3,4-c]pyridine core. While a specific procedure for the 4-methyl analog is not detailed in the provided results, a plausible route would involve the Vilsmeier-Haack formylation of a suitable 2-chloro-4-methylpyridine precursor.

  • Hydrazine Cyclization: The 2-chloro-4-methyl-3-formylpyridine intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol or isopropanol. The reaction is typically heated to reflux for several hours. The hydrazine initially forms a hydrazone with the aldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazone displaces the chlorine atom, leading to ring closure and the formation of the desired 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

II. Role in Central Nervous System Research

The therapeutic potential of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in the CNS is predicated on the activities of the broader pyrazolopyridine class against several key molecular targets. The primary areas of interest include neurodegenerative disorders, psychiatric conditions, and neuropathic pain.

Primary CNS Target: Phosphodiesterase 1 (PDE1)
  • Mechanism of Action: PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in the brain. PDE1 activity is calcium/calmodulin-dependent. By inhibiting PDE1, levels of cAMP and cGMP can be elevated, which in turn modulates downstream signaling pathways involved in neuronal function, synaptic plasticity, and neuroinflammation. Patent literature strongly suggests that 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones are potent PDE1 inhibitors with potential for treating neurodegenerative and psychiatric disorders.[1]

Ca2+/Calmodulin Ca2+/Calmodulin PDE1_Active PDE1 (Active) Ca2+/Calmodulin->PDE1_Active GMP GMP PDE1_Active->GMP Hydrolysis 7_Me_Pyrazolo 7-Methyl-1H- pyrazolo[4,3-c]pyridine 7_Me_Pyrazolo->PDE1_Active Inhibition cGMP cGMP cGMP->PDE1_Active Downstream_Signaling Modulation of Neuronal Signaling (e.g., PKG activation) cGMP->Downstream_Signaling

Caption: Inhibition of PDE1 by 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

  • Therapeutic Implications:

    • Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's): Enhanced cGMP/cAMP signaling can promote synaptic plasticity, improve cognitive function, and may have neuroprotective effects.

    • Psychiatric Disorders (e.g., Schizophrenia, Depression): Modulation of these second messenger systems can impact neurotransmitter systems (dopamine, serotonin) that are dysregulated in these conditions.

Secondary CNS Target: Cannabinoid Receptor 1 (CB1)
  • Mechanism of Action: The CB1 receptor is a G-protein coupled receptor highly expressed in the CNS. It is a key component of the endocannabinoid system, which regulates neurotransmitter release, pain perception, mood, and appetite. Tetrahydropyrazolo[4,3-c]pyridine derivatives have been identified as potent and peripherally selective CB1 inverse agonists.[5] While the 7-methyl aromatic analog may have different properties, the scaffold's ability to bind to CB1 warrants investigation. Inverse agonism at CB1 can modulate neuronal excitability and has been explored for various therapeutic purposes.

  • Therapeutic Implications:

    • Neuropathic Pain: The endocannabinoid system is a well-established target for pain management. Modulation of CB1 receptor activity can alleviate the hypersensitivity associated with nerve injury.[3]

    • Neuropsychiatric and Metabolic Disorders: While central CB1 blockade has been associated with adverse psychiatric effects, carefully designed modulators could offer therapeutic benefits.

Structure-Activity Relationship (SAR) Insights: The Role of the 7-Methyl Group

While direct SAR studies for 7-Methyl-1H-pyrazolo[4,3-c]pyridine in CNS targets are limited, we can infer its potential impact from general medicinal chemistry principles and data from related scaffolds:

  • Lipophilicity and CNS Penetration: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross the blood-brain barrier, a critical property for any CNS-acting drug.

  • Metabolic Stability: The methyl group can block a potential site of metabolism on the pyridine ring, potentially increasing the compound's half-life and duration of action.

  • Target Binding: The 7-position is adjacent to the pyridine nitrogen. A methyl group here can exert steric and electronic effects that influence how the scaffold orients itself within a binding pocket. It may provide a favorable van der Waals interaction or, conversely, create a steric clash, thus fine-tuning potency and selectivity. In studies of related pyrazolopyridines, substitution on the pyridine ring has been shown to be crucial for activity.[6]

III. Key Experimental Protocols

To validate the therapeutic potential of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a series of in vitro and in vivo assays are required. The following protocols are standard, validated methods that can be adapted for this specific compound.

In Vitro Assay: PDE1 Inhibition
  • Objective: To determine the potency (IC50) of 7-Methyl-1H-pyrazolo[4,3-c]pyridine against the PDE1 enzyme.

  • Methodology: A fluorescence polarization (FP) assay is a common and reliable method.[7]

  • Reagents and Materials:

    • Purified recombinant human PDE1A enzyme

    • Fluorescein-labeled cAMP (cAMP-FAM) or cGMP (cGMP-FAM)

    • Phosphate-binding nanoparticles (Binding Agent)

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, CaCl₂, Calmodulin)

    • Test compound (7-Methyl-1H-pyrazolo[4,3-c]pyridine) dissolved in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure: a. A PDE1 reaction mixture is prepared containing assay buffer, PDE1A enzyme, and calmodulin. b. The test compound is serially diluted and added to the wells. A control with DMSO only is included. c. The enzymatic reaction is initiated by adding the fluorescent substrate (e.g., cAMP-FAM). The plate is incubated at 30°C. d. During the reaction, PDE1 hydrolyzes the cyclic nucleotide, freeing the phosphate group. e. The reaction is stopped, and the Binding Agent is added. This agent binds to the free phosphate, creating a large, slow-rotating complex, which results in a high FP signal. f. The FP is read on the microplate reader. The degree of inhibition is proportional to the reduction in the FP signal. g. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro Assay: CB1 Receptor Binding
  • Objective: To determine the affinity (Ki) of 7-Methyl-1H-pyrazolo[4,3-c]pyridine for the human CB1 receptor.

  • Methodology: A competitive radioligand binding assay is the gold standard.[2][8]

  • Reagents and Materials:

    • Membrane preparations from cells stably expressing the human CB1 receptor (e.g., HEK-293 cells).

    • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

    • Non-specific binding control: A high concentration of a known CB1 ligand (e.g., WIN 55,212-2).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • Test compound dissolved in DMSO.

    • Scintillation fluid and a scintillation counter.

  • Procedure: a. In assay tubes, add the CB1 membrane preparation, assay buffer, and varying concentrations of the test compound. b. Add the radioligand ([³H]CP55,940) at a fixed concentration (typically near its Kd). c. For non-specific binding tubes, add the high concentration of the unlabeled ligand. d. Incubate the mixture at 30°C for 60-90 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. f. The filters are placed in scintillation vials with scintillation fluid, and radioactivity is counted. g. The specific binding is calculated by subtracting non-specific binding from total binding. The data is analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Model: Neuropathic Pain (Spinal Nerve Ligation)
  • Objective: To assess the efficacy of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in a rodent model of chronic nerve-injury pain.

  • Methodology: The spinal nerve ligation (SNL) model is a widely used and validated procedure that mimics many features of human neuropathic pain.[1][9]

  • Animal Model: a. Adult male Sprague-Dawley rats or C57BL/6 mice are used. b. Under anesthesia, the L5 and L6 spinal nerves are exposed. c. The nerves are tightly ligated with silk suture. d. The incision is closed, and the animals are allowed to recover. This procedure leads to the development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia in the ipsilateral hind paw.

  • Behavioral Testing: a. Mechanical Allodynia: This is assessed using von Frey filaments. The animal is placed on a wire mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw (paw withdrawal threshold) is recorded. A significant decrease in the threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates allodynia. b. Procedure: After allowing 1-2 weeks for the neuropathy to develop, baseline paw withdrawal thresholds are measured. Animals are then treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle. Paw withdrawal thresholds are measured again at various time points post-dosing (e.g., 30, 60, 120 minutes). A significant reversal of the reduced threshold indicates analgesic efficacy.

In Vivo Model: Antipsychotic Activity (Amphetamine-Induced Hyperlocomotion)
  • Objective: To screen 7-Methyl-1H-pyrazolo[4,a]pyridine for potential antipsychotic-like activity.

  • Methodology: This model is based on the dopamine hypothesis of schizophrenia and measures the ability of a compound to block the locomotor-stimulating effects of a dopamine agonist like amphetamine.[10]

  • Animal Model: Adult male mice or rats are used.

  • Procedure: a. Animals are habituated to an open-field activity chamber. b. The test compound or vehicle is administered at a specific pretreatment time. c. Amphetamine (or another psychostimulant) is administered. d. The animal is immediately placed back into the activity chamber, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes. e. An effective antipsychotic agent will significantly reduce the hyperlocomotion induced by amphetamine compared to the vehicle-treated group.

IV. Quantitative Data Summary

While specific quantitative data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine is not yet published, the following table presents representative data for closely related pyrazolopyrimidine and pyrazolopyridine analogs against relevant CNS targets to provide context for expected activity ranges.

Compound ClassTargetAssay TypePotency (IC50/EC50)Reference
Polycyclic pyrazolo[3,4-d]pyrimidinesPDE1Enzymatic Inhibition60 nM[9]
Tetrahydropyrazolo[4,3-c]pyridinesCB1 ReceptorInverse Agonist ActivityPotent (specific values not disclosed)[5]
Pyrazolo[3,4-b]pyridinesBenzodiazepine ReceptorRadioligand BindingActive (specific values vary)[3]

V. Conclusion and Future Directions

7-Methyl-1H-pyrazolo[4,3-c]pyridine stands as a molecule of significant interest at the intersection of established medicinal chemistry knowledge and the pressing need for novel CNS therapeutics. Its core scaffold has been validated against compelling targets like PDE1 and the CB1 receptor, implicating it in disease areas from neurodegeneration to chronic pain.

The addition of the 7-methyl group provides a specific vector for optimizing pharmacokinetic and pharmacodynamic properties. The synthetic pathways are plausible and leverage well-established organic chemistry principles. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously evaluate this compound's biological activity.

Future research should focus on executing the proposed synthesis and systematically evaluating the compound in the described in vitro and in vivo assays. A thorough investigation of its selectivity profile against other PDE isoforms and CNS receptors will be crucial. Furthermore, elucidating the precise structure-activity relationships by synthesizing and testing analogs with varied substituents at the 7-position will be a critical next step in advancing this promising chemical series towards clinical development.

References

  • Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice. (2024). Methods in Cell Biology. [Link]

  • US Patent US11104680B2. (2021). 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones as PDE1 inhibitors.
  • CN Patent CN100999491A. (2007). Preparation process of 3 amino-4 methyl pyridine.
  • Animal Models of Neuropathic Pain Due to Nerve Injury. (n.d.). Springer Nature Experiments. [Link]

  • Pharmacological screening of Anti-psychotic agents. (n.d.). Slideshare. [Link]

  • CA Patent CA1225646A. (1987). Pharmacologically active pyrazolo/4,3-c/pyridines.
  • Assay of CB1 Receptor Binding. (2016). Methods in Molecular Biology. [Link]

  • Assay of CB1 Receptor Binding. (n.d.). Springer Nature Experiments. [Link]

  • CN Patent CN104356057A. (2015). Preparation method of 3-amino-4-methylpyridine.
  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: Synthesis and neuropharmacology. (2018). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. (1990). Journal of Medicinal Chemistry. [Link]

  • Experimental models for the study of neuropathic pain. (2012). Revista Dor. [Link]

  • Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. (1997). Journal of Medicinal Chemistry. [Link]

  • PDE1A Assay Kit. (n.d.). BPS Bioscience. [Link]

  • 4-Amino-3-methylpyridine. (n.d.). Chem-Impex. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2022). International Journal of Molecular Sciences. [Link]

  • Pyrazolopyridine antiherpetics: SAR of C2 ' and C7 amine substituents. (2018). ResearchGate. [Link]

  • WO Patent WO2012095691A1. (2012). An improved process for producing aminopyridines.
  • Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. [Link]

  • Tetrahydropyrazolo[4,3-c]pyridine Derivatives as Potent and Peripherally Selective cannabinoid-1 (CB1) Receptor Inverse Agonists. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Spectroscopic Characterization of 7-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from analogous pyrazolopyridine systems, to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this molecule for its identification, characterization, and application in further research.

Introduction

7-Methyl-1H-pyrazolo[4,3-c]pyridine belongs to the diverse family of pyrazolopyridines, which are bicyclic aromatic compounds containing a fused pyrazole and pyridine ring system. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. The precise substitution pattern on the pyrazolopyridine core can dramatically influence its physicochemical and biological properties. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is paramount. This guide focuses on the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry for the comprehensive characterization of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Molecular Structure and Predicted Spectroscopic Behavior

The structural framework of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, with the IUPAC numbering convention, is depicted below. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring results in a unique electronic distribution that governs its spectroscopic signatures.

Figure 1. Molecular structure of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the pyrazole ring, and the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton. The pyridine ring protons are expected to be deshielded (appear at a higher ppm) compared to the pyrazole ring proton due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
1-H (NH)12.0 - 14.0broad singlet-The N-H proton of the pyrazole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential intermolecular exchange.
3-H7.8 - 8.2singlet-This proton is on the pyrazole ring and is expected to be a singlet as it has no adjacent protons.
5-H7.0 - 7.4doublet5.0 - 6.0This proton is on the pyridine ring, ortho to the nitrogen, and will couple with the adjacent 6-H proton.
6-H8.3 - 8.7doublet5.0 - 6.0This proton is on the pyridine ring, meta to the nitrogen, and will couple with the adjacent 5-H proton.
7-CH₃2.4 - 2.7singlet-The methyl group protons will appear as a singlet as there are no adjacent protons to couple with.

Note: Predicted chemical shifts are based on typical values for pyrazolopyridine systems and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms. Due to the bicyclic aromatic nature of the compound, the carbon atoms within the rings are expected to resonate in the downfield region (100-160 ppm).

Table 2: Predicted ¹³C NMR Data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3125 - 135Aromatic carbon in the pyrazole ring.
C3a135 - 145Bridgehead carbon.
C5115 - 125Aromatic carbon in the pyridine ring.
C6140 - 150Aromatic carbon in the pyridine ring, deshielded by the adjacent nitrogen.
C7145 - 155Aromatic carbon in the pyridine ring bearing the methyl group.
C7a140 - 150Bridgehead carbon.
7-CH₃15 - 25The methyl carbon will appear in the upfield aliphatic region.

Note: These are estimated chemical shift ranges. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC would be essential.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine is outlined below. The choice of solvent is critical; deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and for the observation of exchangeable protons like the N-H proton.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

  • 2D NMR Experiments (for full characterization):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

G cluster_workflow NMR Analysis Workflow Sample Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) NMR_Acq NMR Data Acquisition (400+ MHz Spectrometer) Sample->NMR_Acq H1_NMR 1D ¹H NMR NMR_Acq->H1_NMR C13_NMR 1D ¹³C NMR NMR_Acq->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acq->TwoD_NMR Analysis Spectral Analysis & Structure Elucidation H1_NMR->Analysis C13_NMR->Analysis TwoD_NMR->Analysis

Methodological & Application

Synthesis Protocol for 7-Methyl-1H-pyrazolo[4,3-c]pyridine: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine core represents a class of nitrogen-containing heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. As a bioisostere of purine, this scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential as a kinase inhibitor, among other therapeutic applications. The strategic placement of the methyl group at the 7-position can significantly influence the molecule's steric and electronic properties, thereby modulating its binding affinity and selectivity for various biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, designed for researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of the pyrazolo[4,3-c]pyridine ring system can be approached in several ways. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing, functionalized pyrazole core. This approach offers good control over the substitution pattern of the final molecule. Our chosen strategy is a classical cyclocondensation reaction, a robust and well-documented method for the formation of fused heterocyclic systems.

The retrosynthetic analysis reveals that 7-Methyl-1H-pyrazolo[4,3-c]pyridine can be disconnected at the C4-C4a and N5-C6 bonds of the pyridine ring. This leads back to two key starting materials: a 4-aminopyrazole derivative and a suitable three-carbon electrophile that will form the C5, C6, and C7 atoms of the pyridine ring, including the methyl group at C7. For this synthesis, we will utilize 4-amino-3-methylpyrazole as the pyrazole component and malondialdehyde or a synthetic equivalent as the three-carbon partner.

Experimental Protocol: Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol details the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine via a cyclocondensation reaction between 4-amino-3-methylpyrazole and malondialdehyde tetraethyl acetal, followed by aromatization.

Materials:
  • 4-Amino-3-methylpyrazole

  • Malondialdehyde tetraethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

Step 1: Cyclocondensation and Hydrolysis

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-methylpyrazole (1.0 g, 10.3 mmol).

  • Add ethanol (20 mL) to the flask and stir until the starting material is fully dissolved.

  • To the stirred solution, add malondialdehyde tetraethyl acetal (2.5 g, 11.3 mmol, 1.1 equivalents).

  • Carefully add concentrated hydrochloric acid (2 mL) dropwise to the reaction mixture. Caution: This reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, more polar spot indicates the progression of the reaction.

Step 2: Work-up and Extraction

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Carbon dioxide gas will be evolved.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 7-Methyl-1H-pyrazolo[4,3-c]pyridine as a solid.

Characterization Data (Expected):
  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (s, 1H, H-3), ~7.8 (d, 1H, H-4), ~7.0 (d, 1H, H-6), ~2.6 (s, 3H, CH₃). Note: The exact chemical shifts may vary depending on the solvent and instrument.

  • ¹³C NMR (101 MHz, CDCl₃): Resonances corresponding to the pyrazolopyridine core and the methyl group.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₇N₃ [M+H]⁺, found corresponding peak.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through a well-established reaction pathway for the formation of fused pyridine rings.

  • In situ formation of the electrophile: Under acidic conditions, the malondialdehyde tetraethyl acetal is hydrolyzed to generate the highly reactive malondialdehyde.

  • Nucleophilic attack: The exocyclic amino group of 4-amino-3-methylpyrazole acts as a nucleophile and attacks one of the aldehyde carbonyls of malondialdehyde.

  • Intramolecular cyclization: The resulting intermediate undergoes an intramolecular cyclization where the C5 of the pyrazole ring attacks the second aldehyde group.

  • Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate leads to the formation of the dihydropyrazolopyridine, which then aromatizes to the stable 7-Methyl-1H-pyrazolo[4,3-c]pyridine product.

The choice of an acid catalyst is crucial for both the hydrolysis of the acetal and to facilitate the cyclization and dehydration steps. Ethanol is a suitable solvent as it solubilizes the starting materials and has an appropriate boiling point for the reaction.

Data Summary

ParameterValue
Starting Material 1 4-Amino-3-methylpyrazole
Starting Material 2 Malondialdehyde tetraethyl acetal
Catalyst Concentrated Hydrochloric Acid
Solvent Ethanol
Reaction Temperature Reflux (~80-85 °C)
Reaction Time 4-6 hours
Purification Method Flash Column Chromatography
Expected Yield 60-75% (typical for this type of reaction)

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Amino-3-methylpyrazole 4-Amino-3-methylpyrazole Cyclocondensation Cyclocondensation 4-Amino-3-methylpyrazole->Cyclocondensation Malondialdehyde tetraethyl acetal Malondialdehyde tetraethyl acetal Malondialdehyde tetraethyl acetal->Cyclocondensation Neutralization Neutralization Cyclocondensation->Neutralization HCl, EtOH, Reflux Extraction Extraction Neutralization->Extraction Chromatography Chromatography Extraction->Chromatography 7-Methyl-1H-pyrazolo[4,3-c]pyridine 7-Methyl-1H-pyrazolo[4,3-c]pyridine Chromatography->7-Methyl-1H-pyrazolo[4,3-c]pyridine

Caption: Synthetic workflow for 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Safety and Handling

  • 4-Amino-3-methylpyrazole: May be harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Malondialdehyde tetraethyl acetal: Combustible liquid. Keep away from heat and open flames.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE.

  • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

  • Ethyl Acetate and Hexanes: Flammable liquids. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform the reaction in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. The described cyclocondensation approach is a robust method for accessing this important heterocyclic scaffold. By following this guide, researchers in medicinal chemistry and drug discovery can efficiently synthesize this valuable building block for further derivatization and biological evaluation in their quest for novel therapeutic agents.

References

  • General synthetic strategies for pyrazolopyridines are reviewed in multiple sources, which describe the cyclocondensation of aminopyrazoles with dicarbonyl compounds as a key method. While a specific paper for the 7-methyl derivative was not found, the principles are well-established in the field of heterocyclic chemistry. For analogous transformations, see reviews on the synthesis of pyrazolo[3,4-b]pyridines and other isomers.
  • The use of malondialdehyde acetals as stable precursors for in situ generation of malondialdehyde in cyclocondensation reactions is a standard and widely practiced technique in organic synthesis.

Application Note: A Luminescence-Based In Vitro Kinase Assay for the Characterization of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven protocol for determining the inhibitory potency of novel small molecules against target protein kinases. We focus on 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a representative of the pyrazolopyridine scaffold known for its prevalence in kinase inhibitor discovery.[1] The protocol employs a homogeneous, luminescence-based assay that quantifies kinase activity by measuring ATP consumption. This method is highly amenable to high-throughput screening (HTS) and offers a robust, non-radioactive alternative for characterizing kinase inhibitors.[2] We will delve into the scientific principles, provide a detailed step-by-step workflow for generating a 10-point IC50 curve, and offer insights into data analysis and troubleshooting to ensure self-validating and reproducible results.

Introduction: The Central Role of Kinases and Their Inhibitors

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[3] These enzymes are critical regulators of the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[4] This makes them one of the most significant and "druggable" target classes in modern drug discovery.[5]

The pyrazolopyridine heterocyclic scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in the core of potent and selective kinase inhibitors.[1][6] Compounds based on related scaffolds, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine, have been developed as inhibitors for a range of kinases, including TBK1 and ERK, respectively.[7][8] Therefore, having a reliable method to assess the inhibitory activity of new pyrazolopyridine derivatives is crucial for advancing drug development programs.

This application note details a robust protocol to determine the half-maximal inhibitory concentration (IC50) of a test compound, using 7-Methyl-1H-pyrazolo[4,3-c]pyridine as an example. We will utilize the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining after a kinase reaction. The resulting luminescent signal is inversely proportional to kinase activity, providing a sensitive and straightforward readout.[9]

Principle of the Luminescence-Based Kinase Inhibition Assay

The assay quantifies the activity of a kinase by measuring the depletion of its co-substrate, ATP. The core of the methodology is a two-step process:

  • The Kinase Reaction: The target kinase, its substrate, and ATP are incubated together. In the presence of an active kinase, ATP is consumed as the substrate is phosphorylated, producing ADP. If an inhibitor like 7-Methyl-1H-pyrazolo[4,3-c]pyridine is present, the kinase activity is reduced, and less ATP is consumed.[10]

  • The Detection Step: After the kinase reaction, a detection reagent containing a thermostable luciferase (e.g., UltraGlow™ Luciferase) and its substrate, luciferin, is added. The luciferase utilizes the remaining ATP to catalyze the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal.[9]

The intensity of the light is directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition).

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection ATP ATP Reaction Phosphorylation ATP->Reaction Substrate Substrate Substrate->Reaction Kinase Target Kinase Kinase->Reaction Catalyzes Inhibitor 7-Methyl-1H-pyrazolo [4,3-c]pyridine Inhibitor->Kinase Inhibits ADP ADP Reaction->ADP P_Substrate Phosphorylated Substrate Reaction->P_Substrate ATP_rem Remaining ATP Light Luminescent Signal ( inversely proportional to kinase activity ) ATP_rem->Light Luciferin Luciferin Luciferin->Light Luciferase Luciferase Luciferase->Light Catalyzes

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials and Reagents

Proper preparation and sourcing of high-quality reagents are paramount for a successful assay.

ReagentExample SupplierCatalog NumberPurpose
Target Kinase (e.g., ERK2, active)PromegaV1971The enzyme whose activity is being measured.
7-Methyl-1H-pyrazolo[4,3-c]pyridineCustom SynthesisN/AThe test compound (inhibitor).
StaurosporineSigma-AldrichS4400Positive control inhibitor.
Kinase Substrate (e.g., MBP)Sigma-AldrichM1891The molecule that is phosphorylated by the kinase.
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA7699The phosphate donor for the kinase reaction.
Kinase-Glo® Luminescent Kinase AssayPromegaV6711Contains Luciferase and Luciferin for ATP detection.
Kinase Buffer 5xPromegaV3191Provides optimal pH and cofactors (e.g., Mg²⁺) for the kinase reaction.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Solvent for dissolving the test compound and controls.
Nuclease-Free WaterThermo FisherAM9937For preparing aqueous solutions and dilutions.
Solid White, Flat-Bottom 96-well Assay PlatesCorning3917Low-volume plates suitable for luminescence measurements.

Experimental Workflow

A successful kinase inhibition assay follows a logical and structured workflow. Careful planning of each step minimizes variability and ensures the generation of high-quality, interpretable data.

G prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Stocks) dilute 2. Compound Serial Dilution (Create 10-point curve in assay plate) prep->dilute preinc 3. Kinase Addition & Pre-incubation (Add kinase to compound) dilute->preinc initiate 4. Reaction Initiation (Add ATP/Substrate mix) preinc->initiate react 5. Kinase Reaction (Incubate at RT) initiate->react detect 6. Signal Detection (Add Kinase-Glo® Reagent) react->detect read 7. Luminescence Reading (Read plate on luminometer) detect->read analyze 8. Data Analysis (Calculate % Inhibition, Fit curve, Determine IC50) read->analyze G cluster_0 Dose-Response Curve origin y_axis 100 % Inhibition 50 0 origin->y_axis x_axis Log [Inhibitor Concentration] origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_point ic50_x IC50 ic50_point->ic50_x ic50_y ic50_y->ic50_point

Caption: A typical sigmoidal dose-response curve used to calculate IC50.
Hypothetical Data Table
log[Inhibitor] (M)[Inhibitor] (nM)% Inhibition
-9.012.5
-8.53.28.1
-8.01025.4
-7.531.650.0
-7.010078.2
-6.531691.5
-6.0100096.3
-5.5316298.1
-5.01000098.5
-4.53162398.6
IC50 (nM) 31.6

Assay Validation and Troubleshooting

A robust assay is a self-validating one. Key metrics like the Z'-factor should be monitored. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

ProblemPotential CauseRecommended Solution
Low Z'-Factor (<0.5) High variability in replicates; Low signal-to-background ratio.Check pipetting accuracy and technique. Optimize enzyme and ATP concentrations to ensure the signal window is sufficiently large. [11]
Inconsistent IC50 values Compound instability or precipitation; Inconsistent incubation times.Prepare fresh compound stocks. [12]Ensure final DMSO concentration is consistent and low. Use timers for all incubation steps.
Shallow Dose-Response Curve Compound is a weak inhibitor; Off-target effects; Assay interference.Confirm compound purity. Test against other kinases to check for selectivity. Screen for assay interference (e.g., compounds that inhibit luciferase).
No Inhibition Observed Compound is inactive against the target; Incorrect compound concentration.Verify compound identity and concentration. Use a positive control inhibitor (Staurosporine) to confirm the assay is working. [12]

Conclusion

This application note provides a detailed, luminescence-based protocol for the in vitro characterization of potential kinase inhibitors, using 7-Methyl-1H-pyrazolo[4,3-c]pyridine as a model compound. By explaining the causality behind each step—from reagent preparation to data analysis—this guide equips researchers with the necessary tools to generate reliable and reproducible IC50 data. This robust methodology is fundamental to the hit-to-lead and lead optimization stages of the drug discovery pipeline, enabling the confident advancement of promising compounds.

References

  • BMG LABTECH (2020). Kinase assays. BMG LABTECH. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Molecules. [Link]

  • protocols.io (2023). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Antala, B. V., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry. [Link]

  • Revvity (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines. Journal of Medicinal Chemistry. [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols. [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. [Link]

  • Blake, J. F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds. British Journal of Pharmacology. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

Sources

Application Note & Protocol: Assessing the Cytotoxic Effects of 7-Methyl-1H-pyrazolo[4,3-c]pyridine using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and kinase inhibitory properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic potential of a novel pyrazolopyridine derivative, 7-Methyl-1H-pyrazolo[4,3-c]pyridine, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. We delve into the biochemical principles of the assay, provide a detailed, field-proven protocol, and emphasize the critical importance of self-validating controls to ensure data integrity. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol for their specific cell lines and experimental goals.

Introduction: The Scientific Rationale

Pyrazolopyridine derivatives are heterocyclic compounds of significant interest in drug discovery due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[4] Many compounds containing this core structure have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.[5][6] Therefore, a primary step in characterizing a novel analogue like 7-Methyl-1H-pyrazolo[4,3-c]pyridine is to determine its effect on cell viability and proliferation.

The MTT assay is a foundational colorimetric method for this purpose.[7] It is a rapid, quantitative, and cost-effective technique for screening the effects of chemical compounds on cell populations.[8] The assay's utility lies in its ability to provide a quantitative measure of metabolically active, and therefore viable, cells.[9]

The Biochemical Principle of the MTT Assay

The MTT assay does not directly count viable cells but measures the overall metabolic activity of a cell population, which is proportional to the number of living cells under consistent conditions.[10] The core mechanism relies on the enzymatic reduction of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble, purple formazan product.[11][12] This conversion is exclusively catalyzed by mitochondrial dehydrogenases, particularly succinate dehydrogenase, in metabolically active cells.[9][10] Dead cells lose this enzymatic capability.[11] The resulting formazan crystals are retained within the cell and, once solubilized, yield a purple solution whose absorbance intensity is directly proportional to the number of viable cells.[7][12]

MTT_Principle cluster_cell Metabolically Active (Viable) Cell MTT Yellow Tetrazolium Salt (MTT) (Cell Permeable) Mito Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Mito Enters Mitochondria Formazan Purple Formazan Crystals (Insoluble) Mito->Formazan Enzymatic Reduction Solubilization Solubilization (e.g., DMSO, HCl in Isopropanol) Formazan->Solubilization Lysis & Dissolution Measurement Purple Solution (Measure Absorbance at ~570 nm) Solubilization->Measurement MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution cluster_data Data Acquisition s1 1. Harvest & Count Cells s2 2. Dilute to Optimal Density s1->s2 s3 3. Seed 100 µL/well in 96-well plate s2->s3 s4 4. Incubate Overnight (37°C) s3->s4 t1 5. Prepare Serial Dilutions of 7-Methyl-1H-pyrazolo[4,3-c]pyridine s4->t1 t2 6. Remove old medium, add 100 µL of medium with compound/vehicle t1->t2 t3 7. Incubate for desired duration (e.g., 24, 48, 72 hours) t2->t3 a1 8. Add 10-20 µL of 5 mg/mL MTT Reagent to each well t3->a1 a2 9. Incubate for 2-4 hours (37°C) until purple crystals form a1->a2 a3 10. Carefully remove medium a2->a3 a4 11. Add 100-150 µL of Solubilization Buffer (e.g., DMSO) a3->a4 a5 12. Shake on orbital shaker for 15 min to dissolve crystals a4->a5 d1 13. Read Absorbance at 570 nm a5->d1

Caption: Step-by-step experimental workflow for the MTT assay.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest and count cells that are in a healthy, exponential growth phase.

  • Dilute the cell suspension in a complete culture medium to the pre-determined optimal seeding density.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation effects (the "edge effect").

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and recover. [13] Day 2: Compound Treatment

  • Prepare serial dilutions of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine stock solution in a complete culture medium. A typical screening might use a range from 0.1 µM to 100 µM. Also, prepare the vehicle control medium.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the appropriate medium (containing compound dilutions, vehicle control, or medium-only for untreated controls) to each well according to your plate map.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3, 4, or 5: Assay Execution

  • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.45 mg/mL). [14]2. Return the plate to the incubator for 2-4 hours. The incubation time can be optimized; it should be long enough for visible purple precipitates to form in the untreated control wells but not so long that the formazan product begins to degrade. [13]3. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. [12] * For suspension cells: Centrifuge the plate (e.g., at 500 x g for 5 minutes) before aspiration to pellet the cells.

  • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. [7]5. Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution. [11][12]Pipetting up and down can aid this process. [15] Data Acquisition

  • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. [13]Read the plate within one hour of adding the solubilization buffer. [11]

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values from the "medium-only" blank wells and subtract this value from all other readings.

  • Interference Correction: Average the absorbance values from the "Compound-Only Control" wells for each concentration. Subtract this value from the corresponding treated cell wells.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) * 100

  • Dose-Response Curve: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Troubleshooting

Problem Possible Cause & Solution
High background in blank wells - Contamination of medium or reagents with bacteria/yeast. [13]Use fresh, sterile components. - Phenol red in the medium can contribute to background. [11]Use a medium without phenol red for the assay steps if possible.
Low absorbance signal in control wells - Cell seeding density is too low. [13]Optimize by performing a cell titration. - Incubation time with MTT was too short. Increase the incubation time. - Cells were not healthy or in the exponential growth phase.
Absorbance readings are too high (>2.0) - Cell seeding density is too high. [13]Reduce the number of cells seeded. - The signal is outside the linear range of the reader.
High variability between replicate wells - Inaccurate pipetting. Use calibrated pipettes and be consistent. - Uneven cell seeding. Ensure the cell suspension is homogenous before plating. - Formazan crystals not fully dissolved. Increase shaking time or gently triturate with a pipette. [11]

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. International Journal of Toxicology. Retrieved from [Link]

  • Holder, A. L., Goth-Goldstein, R., Lucas, D., & Koshland, C. P. (2012). Particle-induced artifacts in the MTT and LDH viability assays. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]

  • Ganesan, D. (2016). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. Retrieved from [Link]

  • BenchSci. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). BenchSci. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Retrieved from [Link]

  • Ghandi, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved from [Link]

Sources

Application Notes and Protocols for 7-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrazolopyridines in Oncology

The pyrazolopyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure. Its resemblance to endogenous purines allows it to interact with a multitude of biological targets, most notably protein kinases.[1] Kinase dysregulation is a well-established driver of oncogenesis, making kinase inhibitors a critical component of modern cancer therapy.[2] The 7-Methyl-1H-pyrazolo[4,3-c]pyridine is a member of this promising class of compounds, investigated for its potential as an anti-cancer agent. This document provides a comprehensive guide to its application in cancer cell line studies, detailing its mechanism of action and providing robust protocols for its evaluation.

Mechanism of Action: Targeting the ERK/MAPK Signaling Pathway

Derivatives of the pyrazolo[4,3-c]pyridine core have been identified as potent inhibitors of the Extracellular Signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell proliferation, differentiation, and survival.

7-Methyl-1H-pyrazolo[4,3-c]pyridine is hypothesized to function as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of ERK, it blocks the transfer of phosphate to downstream substrates, thereby attenuating the pro-proliferative signals propagated through the MAPK pathway.[1]

ERK_MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding & Activation RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Compound 7-Methyl-1H- pyrazolo[4,3-c]pyridine Compound->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Caption: Inhibition of the ERK/MAPK signaling pathway by 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Data Presentation: Illustrative Biological Activity

The following tables present hypothetical, yet representative, data for the biological activity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. This data is intended for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

Kinase TargetIC50 (nM)
ERK125
ERK230
CDK2>10,000
PI3K>10,000

Table 2: Cell-Based Anti-Proliferative Activity (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma0.5
MCF-7Breast Adenocarcinoma1.2
A549Lung Carcinoma2.5
Normal Fibroblasts->50

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the evaluation of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in cancer cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Start Start: Prepare Compound Stock Solution Cell_Culture Cell Culture: Maintain desired cancer cell lines Start->Cell_Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Western_Blot Western Blot Analysis Protein_Expression Analysis of Protein Expression Western_Blot->Protein_Expression IC50_Determination->Apoptosis_Assay IC50_Determination->Western_Blot Conclusion Conclusion: Efficacy and Mechanism of Action Apoptosis_Quantification->Conclusion Protein_Expression->Conclusion

Caption: General experimental workflow for evaluating 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of 7-Methyl-1H-pyrazolo[4,3-c]pyridine that inhibits cell growth by 50% (IC50).

Materials:

  • 7-Methyl-1H-pyrazolo[4,3-c]pyridine

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in complete growth medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Materials:

  • 7-Methyl-1H-pyrazolo[4,3-c]pyridine

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 7-Methyl-1H-pyrazolo[4,3-c]pyridine at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis

This protocol assesses the effect of 7-Methyl-1H-pyrazolo[4,3-c]pyridine on the phosphorylation status of ERK and other relevant proteins.

Materials:

  • 7-Methyl-1H-pyrazolo[4,3-c]pyridine

  • Cancer cell lines

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with 7-Methyl-1H-pyrazolo[4,3-c]pyridine for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Benchchem. Application Notes and Protocols for Kinase Inhibitor Screening: Featuring the Indoline-2,3-dione Scaffold.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Institutes of Health. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Benchchem. Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.
  • ResearchGate. (2025, August 9). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.

Sources

Application Notes & Protocols: Characterizing 7-Methyl-1H-pyrazolo[4,3-c]pyridine Derivatives for ERK1/2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are terminal kinases in the highly conserved Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a central regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the MAPK/ERK pathway, often through activating mutations in upstream components like BRAF and RAS, is a hallmark of over 30% of human cancers.[4][5] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical success, the frequent emergence of resistance, often via pathway reactivation, necessitates the development of direct ERK1/2 inhibitors.[4][6] The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure for developing potent and selective ERK inhibitors.[4][7] This document provides a comprehensive guide for researchers on utilizing derivatives of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine core structure to study ERK1/2 inhibition. It details the scientific rationale, provides a robust, self-validating protocol for assessing cellular target engagement via Western blot analysis of ERK phosphorylation, and outlines methods for data analysis and interpretation.

Part 1: Scientific Background and Mechanism of Action

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a critical signal transduction pathway that relays extracellular signals from receptor tyrosine kinases (RTKs) on the cell surface to intracellular targets, culminating in the nucleus to regulate gene expression.[1] The canonical activation sequence is a three-tiered kinase cascade:

  • RAS Activation: Upon binding of a growth factor (e.g., EGF), RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2, which recruits the Guanine Nucleotide Exchange Factor (GEF) SOS to the membrane.[2] SOS facilitates the exchange of GDP for GTP on the small G-protein RAS, converting it to its active state.[1]

  • RAF-MEK Activation: GTP-bound RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which are MAP Kinase Kinase Kinases (MAP3Ks).[3] Activated RAF then phosphorylates and activates MEK1 and MEK2 (MAP2Ks), the dual-specificity kinases that are the only known activators of ERK1/2.[8]

  • ERK Activation: MEK1/2 phosphorylate ERK1 (p44 MAPK) and ERK2 (p42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their full activation.[8] Activated, phosphorylated ERK (p-ERK) then dissociates from MEK and can phosphorylate over 160 substrates in the cytoplasm and nucleus, regulating processes like cell cycle progression, survival, and motility.[9][10]

Dysregulation at any point in this cascade can lead to constitutive signaling and uncontrolled cell proliferation, a key driver of tumorigenesis.[9][11]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (MAP3K) RAS->RAF Activates MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylates Substrates_nuc Transcription Factors ERK->Substrates_nuc Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nuc->Gene_Expression Regulates Inhibitor 7-Methyl-1H-pyrazolo [4,3-c]pyridine Derivative Inhibitor->ERK Inhibits Kinase Activity

Figure 1: The MAPK/ERK signaling cascade and the point of inhibition. (Max Width: 760px)
Mechanism of 7-Methyl-1H-pyrazolo[4,3-c]pyridine Derivatives

Research into the 1H-pyrazolo[4,3-c]pyridine scaffold has led to the discovery of highly potent and selective ATP-competitive inhibitors of ERK1 and ERK2.[4] These small molecules are designed to fit into the ATP-binding pocket of the active, phosphorylated form of ERK. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the kinase activity of ERK and preventing the phosphorylation of its downstream substrates.[12] This direct inhibition of the terminal kinase is a key strategic advantage, as it can overcome resistance mechanisms that involve reactivation of the pathway upstream of ERK.[4][6]

Part 2: Experimental Planning and Reagent Preparation

Compound Handling and Storage
  • Solubility: Derivatives of 7-Methyl-1H-pyrazolo[4,3-c]pyridine are typically hydrophobic. They should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution using the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells and affect signaling pathways.

Cell Line Selection and Culture

The choice of cell line is critical for studying ERK inhibitors. Cell lines with known activating mutations in the MAPK pathway are highly recommended as they exhibit constitutive ERK signaling and are often sensitive to ERK inhibition.

Cell Line Cancer Type Relevant Mutation Rationale
A375 Malignant MelanomaBRAF V600ERepresents a common clinical scenario where BRAF inhibitors are used; ideal for studying acquired resistance and the efficacy of downstream ERK inhibition.[6]
HCT-116 Colorectal CarcinomaKRAS G13DModels KRAS-mutant cancers, which are intrinsically resistant to anti-EGFR therapies and depend on downstream MAPK signaling.[13]
Colo205 Colorectal CarcinomaBRAF V600EA well-established model for demonstrating the anti-proliferative effects of ERK inhibitors in BRAF-mutant cancers.[14]
PC-9 Non-Small Cell Lung CancerEGFR del E746-A750An example of an EGFR-mutant line where MAPK signaling is a key downstream pathway.

Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

Reagent and Buffer Preparation
Reagent/Buffer Composition Storage
RIPA Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS4°C
Protease/Phosphatase Inhibitor Cocktail Add fresh to RIPA buffer before use-20°C
4X Laemmli Sample Buffer 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol (add fresh)Room Temp (without β-ME)
10X Tris-Glycine Running Buffer 250 mM Tris base, 1.92 M Glycine, 1% SDSRoom Temp
10X Transfer Buffer 250 mM Tris base, 1.92 M Glycine, 20% Methanol (add fresh)4°C (without Methanol)
TBST (Wash Buffer) 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20Room Temp
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBSTPrepare Fresh

Part 3: Core Protocol - Western Blot for Phospho-ERK Analysis

This protocol details the most common method for determining the efficacy of an ERK inhibitor in a cellular context: measuring the reduction in phosphorylated ERK (p-ERK) relative to the total amount of ERK protein.

WB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Lysis cluster_process Day 2-3: Processing & Blotting cluster_analysis Day 4: Analysis A Seed cells in 6-well plates B Allow cells to adhere (overnight) A->B C Serum starve cells (4-6 hours) D Pre-treat with Inhibitor (1-2 hours) C->D E Stimulate with Growth Factor (e.g., EGF, 10-15 min) D->E F Lyse cells on ice & collect lysate E->F G Quantify protein (BCA Assay) H Prepare samples with Laemmli buffer & boil G->H I SDS-PAGE H->I J Transfer to PVDF membrane I->J K Block membrane (1 hour) J->K L Incubate with Primary Ab (p-ERK, overnight @ 4°C) K->L M Wash (3x TBST) & Incubate with Secondary Ab L->M N Wash (3x TBST) & Detect signal (ECL) M->N O Image blot P Strip membrane and re-probe for Total ERK O->P Q Re-probe for Loading Control (e.g., GAPDH) O->Q R Densitometry analysis: (p-ERK / Total ERK) P->R Q->R

Figure 2: Experimental workflow for Western blot analysis of p-ERK. (Max Width: 760px)
Step-by-Step Methodology
  • Cell Seeding: Seed A375 or HCT-116 cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere for at least 24 hours.[10]

  • Serum Starvation:

    • Aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add serum-free medium and incubate for 4-6 hours.

    • Scientist's Note: This step is crucial to reduce the basal level of ERK phosphorylation caused by growth factors in the serum, thereby increasing the signal-to-noise ratio upon stimulation.[10]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative in serum-free medium.

    • Aspirate the starvation medium and add the inhibitor-containing medium to the respective wells. Include a "vehicle control" well containing the same final concentration of DMSO (e.g., 0.1%) but no inhibitor.

    • Incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a stock of a growth factor like Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA).

    • Add the agonist to each well (except the unstimulated control) to a final concentration known to elicit a strong p-ERK response (e.g., 50 ng/mL EGF) and incubate for 10-15 minutes at 37°C.[10]

    • Scientist's Note: The stimulation time is short and critical. A time-course experiment is recommended to determine the peak p-ERK signal for your specific cell line.

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (supplemented with fresh protease/phosphatase inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add 4X Laemmli sample buffer, vortex, and boil at 95-100°C for 5 minutes.

    • Load samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[15]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific for phospho-p44/42 MAPK (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

    • Wash three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Self-Validation):

    • To ensure that changes in p-ERK are not due to changes in the total amount of ERK protein, the blot must be re-probed.

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[15][16]

    • Wash extensively, block again, and re-probe with a primary antibody for total p44/42 MAPK.

    • Repeat the detection steps. Finally, re-probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

    • Scientist's Note: This re-probing process is a critical self-validating step. A true inhibitor will decrease the p-ERK/Total ERK ratio without affecting the Total ERK/Loading Control ratio.[15]

Part 4: Data Analysis and Interpretation

  • Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for p-ERK, total ERK, and the loading control in each lane.

  • Normalization:

    • First, normalize the p-ERK signal to the total ERK signal for each sample: Normalized p-ERK = (p-ERK Intensity) / (Total ERK Intensity).

    • This ratio corrects for any minor variations in total ERK expression between samples.

  • Data Presentation:

    • Plot the Normalized p-ERK values against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce the p-ERK signal by 50%).

Sample Data Table
Inhibitor Conc. (nM) p-ERK Intensity Total ERK Intensity Normalized p-ERK % Inhibition
0 (Vehicle)15,20015,5000.9810%
113,10015,4500.84813.5%
108,50015,6000.54544.4%
504,10015,3000.26872.7%
1002,15015,5500.13885.9%
50098015,4000.06493.5%
Calculated IC₅₀ ~12.5 nM

References

  • Wikipedia. MAPK/ERK pathway. [Link]

  • Cancers (Basel). ERK/MAPK signalling pathway and tumorigenesis. [Link]

  • QIAGEN. Understanding the ERK/MAPK Signaling Pathway. [Link]

  • Creative Diagnostics. Erk Signaling Pathway. [Link]

  • Boster Biological Technology. ERK Signaling Pathway. [Link]

  • PubMed. Simple, Mammalian Cell-Based Assay for Identification of Inhibitors of the Erk MAP Kinase Pathway. [Link]

  • PubMed. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. [Link]

  • JBC. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. [Link]

  • NCBI Bookshelf. Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • Methods in Molecular Biology. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. [Link]

  • Cancer Research. Dissecting Therapeutic Resistance to ERK Inhibition. [Link]

  • Bio-protocol. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. [Link]

  • ResearchGate. Western blot assay for the expression of pErk 1 and 2 and total Erk 1.... [Link]

  • ResearchGate. Western blot band for Erk and phopho(p)-Erk. [Link]

  • ACS Omega. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]

  • Journal of Medicinal Chemistry. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

  • RSC Medicinal Chemistry. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

  • Molecules. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • Current Medicinal Chemistry. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. [Link]

  • Journal of Medicinal Chemistry. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]

  • Molecules. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

  • Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Journal of Medicinal Chemistry. Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. [Link]

Sources

Application Notes and Protocols for 7-Methyl-1H-pyrazolo[4,3-c]pyridine in CDK7 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Master Regulator Kinase CDK7

Cyclin-dependent kinase 7 (CDK7) stands as a pivotal node in the intricate network of cellular regulation, wielding dual control over cell cycle progression and gene transcription.[1][2] As an integral component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 is responsible for the activating phosphorylation of other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][3] This function places it as a master regulator of cell division. Simultaneously, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for initiating transcription.[4][5]

Given that uncontrolled cell proliferation is a hallmark of cancer, CDK7's central role in this process makes it a compelling therapeutic target.[6][7] Many cancers exhibit an over-reliance on CDK7 activity to maintain their proliferative state and transcriptional programs, a phenomenon often referred to as "transcriptional addiction."[4] Inhibition of CDK7 offers a powerful strategy to simultaneously arrest the cell cycle and disrupt the expression of key oncogenes, leading to anti-tumor effects.[3][4] The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors.[8] This guide provides detailed protocols for evaluating the inhibitory activity of a specific derivative, 7-Methyl-1H-pyrazolo[4,3-c]pyridine, against CDK7 using both biochemical and cell-based assays.

Signaling Pathway and Experimental Rationale

Understanding the CDK7 signaling pathway is crucial for designing and interpreting inhibition assays. The following diagram illustrates the dual roles of CDK7 and the points of intervention for an inhibitor like 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

CDK7_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH RNA_Pol_II RNA Polymerase II (Inactive) TFIIH->RNA_Pol_II phosphorylates CTD RNA_Pol_II_P RNA Polymerase II (Active) Gene_Expression Oncogene Expression (e.g., MYC) RNA_Pol_II_P->Gene_Expression initiates transcription CAK_Complex CDK7/CycH/MAT1 (CAK Complex) CDK_Substrates CDK1, CDK2, CDK4, CDK6 (Inactive) CAK_Complex->CDK_Substrates phosphorylates T-loop CDK_Substrates_P CDK1, CDK2, CDK4, CDK6 (Active) Cell_Cycle_Progression G1/S, G2/M Transitions CDK_Substrates_P->Cell_Cycle_Progression drives progression Inhibitor 7-Methyl-1H-pyrazolo[4,3-c]pyridine Inhibitor->TFIIH inhibits Inhibitor->CAK_Complex inhibits

Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

PART 1: Biochemical Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified kinase enzyme. This allows for the calculation of key potency metrics such as the IC50 value.

Luminescent Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10] The luminescent signal is directly proportional to the amount of ADP formed and, therefore, directly correlates with kinase activity.[9]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal.[11]

Workflow Diagram:

ADP_Glo_Workflow Start Start Step1 1. Dispense Inhibitor (7-Methyl-1H-pyrazolo[4,3-c]pyridine) & CDK7 Enzyme Start->Step1 Step2 2. Pre-incubate Step1->Step2 Allows for inhibitor binding Step3 3. Initiate Reaction (Add Substrate/ATP Mix) Step2->Step3 Step4 4. Incubate (Kinase Reaction) Step3->Step4 Step5 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Step4->Step5 Step6 6. Incubate Step5->Step6 Step7 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step6->Step7 Step8 8. Incubate Step7->Step8 Step9 9. Measure Luminescence Step8->Step9 End End Step9->End

Caption: Step-by-step workflow for the ADP-Glo™ CDK7 inhibition assay.

Detailed Protocol:

Materials:

  • CDK7/Cyclin H/MAT1, His-Tags (BPS Bioscience, Cat. #40098 or equivalent)[10]

  • CDK substrate peptide 2 (1 mg/ml) (BPS Bioscience, Cat. #79604 or equivalent)[10]

  • ATP (500 µM) (BPS Bioscience, Cat. #79686 or equivalent)[10]

  • 5x Kinase assay buffer 1 (BPS Bioscience, Cat. #79334 or equivalent)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930)[10]

  • 7-Methyl-1H-pyrazolo[4,3-c]pyridine (e.g., Sigma-Aldrich, Cat. #1049730-76-8)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in 100% DMSO. A 10-point, 3-fold dilution series starting from 1 mM is recommended. Further dilute these stocks into 1x kinase assay buffer to achieve the desired final concentrations in the assay.

  • Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme solution (prepared at 4x the final desired concentration in 1x kinase assay buffer) to each well.

    • Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.[12]

  • Kinase Reaction Initiation:

    • Prepare a 2x master mix of substrate peptide and ATP in 1x kinase assay buffer. The final concentrations should be optimized, but a starting point is 10 µM ATP and 0.2 mg/ml substrate.

    • Add 5 µL of the substrate/ATP master mix to each well to initiate the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are competitive binding assays that measure the displacement of a fluorescent tracer from the kinase active site by an inhibitor.[13][14] This format is advantageous as it is less prone to interference from colored or fluorescent compounds.[15]

Principle: The assay uses a terbium-labeled antibody (donor) that binds to a tagged kinase and a fluorescently labeled tracer (acceptor) that binds to the kinase's ATP pocket. When the tracer is bound, FRET occurs. An unlabeled inhibitor competes with the tracer, leading to a decrease in the TR-FRET signal.[16]

Detailed Protocol:

Materials:

  • Recombinant CDK7 enzyme (tagged, e.g., GST-tagged)

  • LanthaScreen™ Tb-anti-GST Antibody (Thermo Fisher Scientific)[16]

  • A suitable fluorescent kinase tracer (e.g., Kinase Tracer 236, Thermo Fisher Scientific)

  • 7-Methyl-1H-pyrazolo[4,3-c]pyridine

  • TR-FRET compatible assay plates (e.g., low-volume 384-well)

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in DMSO and then in the appropriate kinase buffer.

  • Assay Assembly:

    • Add diluted inhibitor or DMSO control to the assay plate.

    • Add the CDK7 enzyme and the fluorescent tracer to the wells.

    • Add the Tb-anti-GST antibody.

    • The final concentrations of enzyme, tracer, and antibody should be optimized. Typical concentrations might be in the low nanomolar range.[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration to determine the IC50 value.

Assay TypePrincipleSignal Correlation with InhibitionKey Advantages
ADP-Glo™ Measures ADP productionDecreased LuminescenceHigh sensitivity, direct measure of catalytic activity.[9][17]
TR-FRET Competitive bindingDecreased FRET RatioRobust, low interference, suitable for high-throughput screening.[14][15]

PART 2: Cell-Based Inhibition Assays

Cell-based assays are critical for confirming that the inhibitor can penetrate cells and engage its target in a physiological context.

Cell Proliferation Assay (MTS/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a fundamental method to assess the anti-proliferative effect of a compound.

Detailed Protocol:

Materials:

  • Cancer cell line of interest (e.g., HCT116, OVCAR-3)[5]

  • Complete cell culture medium

  • 7-Methyl-1H-pyrazolo[4,3-c]pyridine

  • MTS-based assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or CCK-8 kit (Dojindo)[18]

  • 96-well clear-bottom tissue culture plates

  • Plate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine for 72 hours.[5] Include a DMSO vehicle control.

  • Assay Development: Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement by Western Blot

This assay directly assesses whether the inhibitor affects the phosphorylation of CDK7's downstream substrates in cells.

Principle: Inhibition of CDK7's CAK activity will lead to a decrease in the activating phosphorylation of other CDKs (e.g., CDK1, CDK2). Inhibition of its transcriptional role will decrease phosphorylation of RNA Polymerase II. These changes can be detected by Western blotting using phospho-specific antibodies.[18]

Detailed Protocol:

Materials:

  • Cancer cell line

  • 7-Methyl-1H-pyrazolo[4,3-c]pyridine

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CDK2 (Thr160), anti-phospho-RNA Pol II (Ser2/Ser5), anti-total CDK2, anti-total RNA Pol II, and a loading control (e.g., anti-Actin or anti-Tubulin).[18]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of 7-Methyl-1H-pyrazolo[4,3-c]pyridine for a defined period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Analysis: Quantify the band intensities to determine the dose-dependent decrease in the phosphorylation of CDK7 substrates relative to the total protein and loading control.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link][9]

  • News-Medical.Net. (2025, March 25). New research sheds light on CDK7's role in cancer cell proliferation. Retrieved from [Link][6]

  • Wilson, G. A., Vuina, K., et al. (2023). Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition. Molecular Cell, 83(22), 4078-4092.e6. Retrieved from [Link][7]

  • Vasta, J. D., et al. (2018). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 651-663. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link][14]

  • DelveInsight. (2024, November 4). CDK7 Inhibitors: A Promising Class in Cancer Therapeutics. Retrieved from [Link][1]

  • Kett, L. E., et al. (2022). Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. Clinical Cancer Research, 28(12), 2665-2678. Retrieved from [Link][3]

  • Chipumuro, E., et al. (2014). CDK7 in cancer: a new hope for cancer therapy. Cell Cycle, 13(15), 2341-2342. Retrieved from [Link][4]

  • BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link][11]

  • Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 8, e47363. Retrieved from [Link][19]

  • Zhang, Y., et al. (2025, May 1). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery. Retrieved from [Link][20]

  • BPS Bioscience. (n.d.). CDK7 Assay Kit. Retrieved from [Link][10]

  • Assay Genie. (n.d.). CDK7 (Phospho-Thr170) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link][21]

  • Krystof, V., et al. (2022). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 238, 114482. Retrieved from [Link][22]

  • Satyam, L. K., et al. (2017). Abstract LB-317: Identification of a novel preclinical candidate for CDK7 inhibition. Cancer Research, 77(13_Supplement), LB-317. Retrieved from [Link][23]

  • Krystof, V., et al. (2022). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ResearchGate. Retrieved from [Link][24]

  • Di Micco, S., et al. (2022). Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Molecules, 27(19), 6524. Retrieved from [Link][25]

  • Zhang, Z., et al. (2020). CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. Cancer Cell, 37(1), 37-54.e7. Retrieved from [Link][18]

  • Hutterer, C., et al. (2019). A Novel CDK7 Inhibitor of the Pyrazolotriazine Class Exerts Broad-Spectrum Antiviral Activity at Nanomolar Concentrations. Antimicrobial Agents and Chemotherapy, 63(12), e01375-19. Retrieved from [Link][2]

  • Krystof, V., et al. (2023, February 25). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ResearchGate. Retrieved from [Link][26]

  • ResearchGate. (n.d.). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Retrieved from [Link][27]

  • Ali, A., et al. (2021). Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations. Molecules, 26(18), 5543. Retrieved from [Link][28]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3328. Retrieved from [Link][29]

  • Bakholdina, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. Retrieved from [Link][30]

  • Wujec, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][13][17]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(21), 6688. Retrieved from [Link][31]

Sources

Application Notes and Protocols for the Experimental Use of Novel Pyrazolopyridine Analogs in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of neurodegenerative disease research is one of urgent need and burgeoning opportunity. Pathologies such as Alzheimer's and Parkinson's disease, characterized by the progressive loss of neuronal structure and function, present a formidable challenge to modern medicine.[1][2] The therapeutic pipeline, however, has been invigorated by the exploration of novel chemical scaffolds capable of modulating key pathways implicated in neurodegeneration. Among these, the pyrazolopyridine core has emerged as a versatile and privileged structure. Its derivatives have been successfully developed as potent inhibitors of various kinases and modulators of critical receptors, some of which are directly relevant to neuro-inflammatory and neurodegenerative processes.[3][4][5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the preclinical evaluation of a novel pyrazolopyridine analog, such as the hypothetical 7-Methyl-1H-pyrazolo[4,3-c]pyridine , in the context of neurodegenerative disease models. We will proceed from initial in vitro characterization to more complex in vivo efficacy studies, emphasizing the scientific rationale behind each experimental choice and providing detailed, field-proven protocols.

Part 1: Initial Mechanistic Hypothesis and In Vitro Screening

Before embarking on extensive animal studies, it is crucial to develop a hypothesis for the compound's mechanism of action (MoA) and to assess its basic neuroprotective potential in simplified cell-based models. Given the known targets of related pyrazolopyridine structures, a new analog could plausibly interact with pathways involved in neuroinflammation, protein aggregation, synaptic plasticity, or cell survival.

Hypothetical Signaling Pathway of Interest

A common thread in many neurodegenerative diseases is a cycle of protein misfolding, oxidative stress, and neuroinflammation, leading to synaptic dysfunction and eventual cell death. A novel therapeutic candidate might interrupt this cycle at one or more points. The diagram below illustrates a generalized pathway that a compound like 7-Methyl-1H-pyrazolo[4,3-c]pyridine could modulate.

Neuroprotective_Signaling_Pathway cluster_0 Upstream Triggers cluster_1 Cellular Stress Response cluster_2 Downstream Effects cluster_3 Therapeutic Intervention AmyloidBeta Amyloid-β / α-Synuclein Kinase Stress-Activated Kinases (e.g., TBK1) AmyloidBeta->Kinase OxidativeStress Oxidative Stress OxidativeStress->Kinase Inflammasome Inflammasome Activation Kinase->Inflammasome Apoptosis Apoptotic Pathways Kinase->Apoptosis Cytokines Pro-inflammatory Cytokines Inflammasome->Cytokines SynapticDysfunction Synaptic Dysfunction Cytokines->SynapticDysfunction Apoptosis->SynapticDysfunction Compound 7-Methyl-1H- pyrazolo[4,3-c]pyridine Compound->Kinase Inhibition

Caption: Hypothetical mechanism of a neuroprotective pyrazolopyridine.

Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a workhorse for neurodegenerative disease research due to its dopaminergic phenotype and ease of culture.[1][2] This protocol assesses the ability of a test compound to protect these cells from a neurotoxin-induced insult.

Objective: To determine if 7-Methyl-1H-pyrazolo[4,3-c]pyridine can prevent cell death induced by the Parkinsonian mimetic MPP⁺.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • MPP⁺ (1-methyl-4-phenylpyridinium)

  • 7-Methyl-1H-pyrazolo[4,3-c]pyridine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of 7-Methyl-1H-pyrazolo[4,3-c]pyridine (e.g., 0.1, 1, 10, 100 µM) in culture medium. The final DMSO concentration should be <0.1%. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Incubate for 2 hours.

  • Neurotoxin Challenge: Prepare a 2 mM solution of MPP⁺ in culture medium. Add 100 µL of this solution to all wells except the "Vehicle Control" group, achieving a final concentration of 1 mM MPP⁺.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Experimental Group Description Expected Outcome
Vehicle Control Cells treated with vehicle (e.g., 0.1% DMSO) only.100% viability.
MPP⁺ Control Cells treated with 1 mM MPP⁺ and vehicle.Significant reduction in viability (e.g., ~50%).
Test Compound + MPP⁺ Cells pre-treated with the compound, then challenged with MPP⁺.Dose-dependent rescue of cell viability.
Protocol: Immunofluorescence for Neuronal Health Markers

This protocol allows for the visualization of cellular morphology and the expression of key neuronal proteins.[8][9][10]

Objective: To visually assess the protective effects of the compound on neuronal integrity in primary cortical neurons challenged with Amyloid-β oligomers.

Materials:

  • Primary cortical neurons cultured on glass coverslips

  • Amyloid-β (1-42) oligomers

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% Normal Goat Serum in PBS)[9]

  • Primary antibodies (e.g., Rabbit anti-β-III Tubulin, Mouse anti-MAP2)

  • Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

Step-by-Step Protocol:

  • Cell Treatment: Treat primary neurons with the test compound for 2 hours, followed by co-incubation with 5 µM Aβ oligomers for 24 hours.

  • Fixation: Wash cells gently with PBS and fix with 4% PFA for 15 minutes at room temperature.[8]

  • Permeabilization: Wash 3x with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash 3x with PBS and block with 5% Normal Goat Serum for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[8]

  • Counterstaining and Mounting: Wash 3x with PBS. Incubate with DAPI for 5 minutes. Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope. Healthy neurons will exhibit extensive, intact neurites positive for β-III Tubulin and MAP2, while damaged neurons will show neurite blebbing and fragmentation.

Part 2: In Vivo Efficacy in Neurodegenerative Disease Models

Positive results from in vitro studies provide the rationale for advancing a compound to more complex and translationally relevant animal models.[11] The choice of model is critical and depends on the disease being targeted.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating a novel compound in an animal model of neurodegenerative disease.

In_Vivo_Workflow Model Select Animal Model (e.g., 6-OHDA rat for PD, Tg2576 mouse for AD) Acclimation Acclimation & Baseline Behavioral Testing Model->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Chronic Compound Administration (e.g., daily oral gavage) Grouping->Dosing Behavior Mid- and Post-Treatment Behavioral Testing Dosing->Behavior Sacrifice Euthanasia & Tissue Collection Behavior->Sacrifice Analysis Biochemical & Histological Analysis of Brain Tissue Sacrifice->Analysis

Caption: A standard workflow for preclinical in vivo compound testing.

Protocol: Evaluation in a 6-OHDA Rat Model of Parkinson's Disease

The unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats leads to a progressive loss of dopaminergic neurons, mimicking key aspects of Parkinson's disease.[12][13]

Objective: To assess if chronic treatment with 7-Methyl-1H-pyrazolo[4,3-c]pyridine can ameliorate motor deficits and protect dopaminergic neurons in the 6-OHDA rat model.

Step-by-Step Protocol:

  • Model Induction: Under anesthesia, unilaterally inject 6-OHDA into the medial forebrain bundle of adult male Sprague-Dawley rats.

  • Post-Surgery Recovery: Allow animals to recover for 2 weeks. Confirm the lesion by assessing apomorphine-induced rotations.

  • Grouping and Dosing: Randomize lesioned animals into groups (n=10-12/group): Vehicle control, and 7-Methyl-1H-pyrazolo[4,3-c]pyridine (e.g., 1, 5, 25 mg/kg). Administer the compound daily via oral gavage for 4 weeks.

  • Behavioral Assessment (Rotarod Test): [14][15][16][17]

    • Acclimate rats to the testing room for at least 1 hour.[14]

    • Place each rat on the rod of the rotarod apparatus.

    • Begin the trial with the rod accelerating from 4 to 40 RPM over 300 seconds.[14][16]

    • Record the latency to fall for each animal.

    • Conduct 3 trials per animal with a 10-15 minute inter-trial interval.[14][15]

    • Perform this test at baseline (before treatment) and at the end of the 4-week treatment period.

  • Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by 4% PFA. Harvest the brains.

  • Histological Analysis:

    • Cryoprotect, freeze, and section the brains.

    • Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.

    • Quantify the number of TH-positive cells using stereology to determine the degree of neuroprotection.

Protocol: Evaluation in a Tg2576 Mouse Model of Alzheimer's Disease

Tg2576 mice overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits, making them a widely used model for Alzheimer's disease.[11][18]

Objective: To determine if chronic treatment with 7-Methyl-1H-pyrazolo[4,3-c]pyridine can improve spatial memory and reduce amyloid pathology in Tg2576 mice.

Step-by-Step Protocol:

  • Animal Selection and Dosing: Begin treatment in 6-month-old Tg2576 mice, before significant cognitive decline. Randomize into Vehicle and compound-treated groups. Administer the compound daily in the diet or via oral gavage for 3 months.

  • Behavioral Assessment (Morris Water Maze): [19][20][21]

    • Apparatus: A circular pool (1.5-1.6 m diameter) filled with opaque water (23-25°C) containing a hidden escape platform submerged 1 cm below the surface.[19][22]

    • Acquisition Phase (5 days): Conduct 4 trials per day. Place the mouse in the water at one of four starting positions (N, S, E, W), facing the pool wall.[19][20] Allow the mouse to search for the platform for 60-90 seconds.[21][23] Record the escape latency. If the mouse fails to find the platform, guide it there and allow it to remain for 30 seconds.[21]

    • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60-90 seconds.[21] Track the path of the mouse and measure the time spent in the target quadrant where the platform was previously located.[19]

  • Tissue Collection and Analysis:

    • Following behavioral testing, collect the brains.

    • Use one hemisphere for biochemical analysis and the other for histology.

    • Biochemistry (Western Blot): [24][25][26] Homogenize brain tissue to extract proteins. Perform Western blotting to quantify levels of soluble and insoluble Aβ40 and Aβ42, as well as phosphorylated Tau. Use β-Actin or GAPDH as a loading control after validation.[26][27]

    • Histology: Section the other hemisphere and perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) to stain amyloid plaques. Quantify plaque load using image analysis software.

Endpoint Metric Expected Result with Efficacious Compound
Morris Water Maze Escape Latency (Acquisition)Reduced latency compared to vehicle-treated Tg2576 mice.
Morris Water Maze Time in Target Quadrant (Probe)Increased time spent in the target quadrant.
Western Blot Aβ42/Aβ40 RatioDecrease in the ratio of insoluble to soluble amyloid-beta.
Immunohistochemistry Plaque Load (%)Reduced percentage area covered by amyloid plaques.

Conclusion

The evaluation of a novel compound for neurodegenerative disease is a rigorous, multi-step process. By systematically progressing from targeted in vitro assays to comprehensive in vivo studies, researchers can build a robust data package to support the therapeutic potential of new chemical entities like 7-Methyl-1H-pyrazolo[4,3-c]pyridine. The protocols outlined in this guide provide a validated roadmap for this endeavor, emphasizing scientific rationale and methodological rigor. The ultimate goal is to identify and advance promising candidates that may one day alter the course of these devastating diseases.

References

  • Standard protocol for conducting the Morris Water Maze test. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cross, A. J., & Brotchie, J. M. (n.d.). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. PubMed Central. Retrieved January 19, 2026, from [Link]

  • (2024, January 31). Rotarod-Test for Mice. Protocols.io. Retrieved January 19, 2026, from [Link]

  • D'Hooge, R., & De Deyn, P. P. (n.d.). Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. Retrieved January 19, 2026, from [Link]

  • (2019, May 15). Morris Water Maze. Protocols.io. Retrieved January 19, 2026, from [Link]

  • (n.d.). Protocol for Rotarod Coordination testing. Retrieved January 19, 2026, from [Link]

  • (n.d.). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. STAR Protocols. Retrieved January 19, 2026, from [Link]

  • (n.d.). Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests. Retrieved January 19, 2026, from [Link]

  • Rai, S. N., Singh, P., Singh, B. K., & Singh, M. P. (n.d.). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central. Retrieved January 19, 2026, from [Link]

  • (n.d.). Alzheimer's Disease Models. Inotiv. Retrieved January 19, 2026, from [Link]

  • (2023, December 11). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Egyptian Journal of Medical Human Genetics. Retrieved January 19, 2026, from [Link]

  • (n.d.). in vivo models of Parkinson's Disease. Melior Discovery. Retrieved January 19, 2026, from [Link]

  • (n.d.). Rotarod Protocol. International Mouse Phenotyping Consortium. Retrieved January 19, 2026, from [Link]

  • (2023, February 14). Immunofluorescence for Primary Brain Cell Cultures. Protocols.io. Retrieved January 19, 2026, from [Link]

  • (2024, January 30). Rotarod test. Protocols.io. Retrieved January 19, 2026, from [Link]

  • (2025, December 23). New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. CWRU Newsroom. Retrieved January 19, 2026, from [Link]

  • (2024, January 3). Rotarod. MMPC. Retrieved January 19, 2026, from [Link]

  • (n.d.). Parkinson's Disease Modeling. InVivo Biosystems. Retrieved January 19, 2026, from [Link]

  • (2025, December 23). New study shows Alzheimer's disease can be reversed in animal models to achieve full neurological recovery, not just prevented or slowed. EurekAlert!. Retrieved January 19, 2026, from [Link]

  • (n.d.). Parkinson's Disease. Inotiv. Retrieved January 19, 2026, from [Link]

  • (n.d.). Alzheimer's Disease Mouse Models. Taconic Biosciences. Retrieved January 19, 2026, from [Link]

  • Martin, S., et al. (n.d.). Neuronal cell culture from transgenic zebrafish models of neurodegenerative disease. Biology Open. Retrieved January 19, 2026, from [Link]

  • (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. Retrieved January 19, 2026, from [Link]

  • (n.d.). Immunofluorescence Staining: A Typical Workflow. ibidi. Retrieved January 19, 2026, from [Link]

  • D'Avanzo, C., et al. (n.d.). In vitro Models of Neurodegenerative Diseases. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Ribeiro, F., et al. (n.d.). Advances in current in vitro models on neurodegenerative diseases. Frontiers. Retrieved January 19, 2026, from [Link]

  • (n.d.). Studying neurodegenerative diseases in culture models. SciELO. Retrieved January 19, 2026, from [Link]

  • Schneider Gasser, E. M., et al. (2006, November 22). Immunofluorescence in brain sections: simultaneous detection of presynaptic and postsynaptic proteins in identified neurons. Institute of Pharmacology and Toxicology. Retrieved January 19, 2026, from [Link]

  • (2018, June 1). Better loading control (Western blot) for neurodegenerative disease brain tissue?. ResearchGate. Retrieved January 19, 2026, from [Link]

  • (2023, August 4). How to do a good immunofluorescence on primary neuronal culture? How to prepare the IC solution for immunofluorescence?. ResearchGate. Retrieved January 19, 2026, from [Link]

  • D'Andrea, C., et al. (n.d.). Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. PubMed. Retrieved January 19, 2026, from [Link]

  • (2023, June 13). Western Blot Analysis V.1. Protocols.io. Retrieved January 19, 2026, from [Link]

  • (n.d.). Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. SpringerLink. Retrieved January 19, 2026, from [Link]

  • (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Engers, D. W., et al. (n.d.). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Tu, Z., et al. (2017, September 29). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed. Retrieved January 19, 2026, from [Link]

  • (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved January 19, 2026, from [Link]

  • (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Retrieved January 19, 2026, from [Link]

  • (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • (2025, October 24). Discovery of novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives as PDE2 inhibitors with Alzheimer's disease therapeutic potential. PubMed. Retrieved January 19, 2026, from [Link]

  • Bedwell, E. V., et al. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 7-Methyl-1H-pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]pyridine Scaffold

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a member of the broader pyrazolopyridine class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases.[1][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[4]

This document provides a detailed guide to understanding the structure-activity relationships (SAR) of 7-Methyl-1H-pyrazolo[4,3-c]pyridine analogs, offering insights into their design, synthesis, and biological evaluation as potential kinase inhibitors. While direct and extensive SAR studies on the 7-methyl substituted scaffold are emerging, we will draw upon established principles from closely related pyrazolopyridine isomers to provide a comprehensive framework for researchers.

Key Therapeutic Targets:

Derivatives of the pyrazolopyridine core have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including:

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase often implicated in tumor growth, invasion, and metastasis.[5]

  • FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[1]

  • ERK (Extracellular Signal-Regulated Kinase): A key component of the MAPK signaling pathway, which is frequently hyperactivated in cancer.[1][4]

  • TBK1 (TANK-Binding Kinase 1): A kinase involved in innate immunity and inflammation, with emerging roles in cancer.[3]

The strategic placement of a methyl group at the C7 position of the 1H-pyrazolo[4,3-c]pyridine core can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity and selectivity for target kinases.

II. General Synthetic Strategies

The synthesis of substituted 1H-pyrazolo[4,3-c]pyridines can be approached through various routes, typically involving the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa. A common strategy for accessing the core scaffold involves the cyclization of appropriately functionalized pyridine precursors.

Protocol: Illustrative Synthesis of a 7-Substituted-1H-pyrazolo[4,3-c]pyridine Core

This protocol outlines a general approach for the synthesis of a 7-substituted-1H-pyrazolo[4,3-c]pyridine, which can be adapted for the introduction of a methyl group at the 7-position.

Step 1: Synthesis of the Pyridine Precursor

  • Reaction: Condensation of a suitable aminopyrazole with a β-ketoester.

  • Reagents: 5-amino-1H-pyrazole, ethyl acetoacetate (or a methylated analogue for direct introduction of the 7-methyl group), and a catalytic amount of acid (e.g., acetic acid).

  • Procedure:

    • Dissolve the 5-amino-1H-pyrazole and the β-ketoester in a suitable solvent such as ethanol or acetic acid.

    • Add the acid catalyst and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting pyridone intermediate by recrystallization or column chromatography.

Step 2: Chlorination of the Pyridone

  • Reaction: Conversion of the pyridone to a chloropyridine.

  • Reagents: The pyridone intermediate from Step 1, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add the pyridone to an excess of POCl₃ at 0°C.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it cautiously onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chloropyridine intermediate.

Step 3: Introduction of the 7-Methyl Group (if not introduced in Step 1)

  • Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

  • Reagents: The 7-chloro-1H-pyrazolo[4,3-c]pyridine intermediate, a suitable methylating agent (e.g., trimethylboroxine for Suzuki coupling), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

  • Procedure:

    • To a solution of the 7-chloro intermediate in a suitable solvent (e.g., dioxane/water mixture), add the methylating agent, palladium catalyst, and base.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Purify the final 7-Methyl-1H-pyrazolo[4,3-c]pyridine product by column chromatography.

III. Structure-Activity Relationship (SAR) Analysis

The following SAR insights are compiled from studies on various pyrazolopyridine isomers and serve as a predictive guide for the rational design of novel 7-Methyl-1H-pyrazolo[4,3-c]pyridine-based kinase inhibitors.

Key Structural Modifications and Their Anticipated Effects:
Position of Modification Structural Change Observed/Anticipated Effect on Kinase Inhibition Rationale Reference(s)
N1 of Pyrazole Ring Substitution with small alkyl or aryl groups.Often crucial for activity. Unsubstituted N1-H can act as a hydrogen bond donor. Methylation can abolish activity in some cases.The N1 position often interacts with the hinge region of the kinase ATP-binding pocket. An N-H can form a critical hydrogen bond.[1]
C3 of Pyrazole Ring Introduction of various substituents (e.g., amides, aryl groups).A key vector for exploring SAR and improving potency and selectivity. Can interact with the solvent-exposed region of the kinase.Allows for fine-tuning of physicochemical properties and targeting of specific sub-pockets within the active site.[1]
C4 of Pyridine Ring Substitution with small groups.Can influence planarity and electronic properties.May modulate the overall conformation and binding affinity of the molecule.[2]
C6 of Pyridine Ring Attachment of urea or other hydrogen-bonding moieties.Can lead to potent and selective inhibitors by forming specific interactions.Enables the formation of additional hydrogen bonds with the kinase backbone or side chains.[4]
C7 of Pyridine Ring Methyl group (core feature) .Likely influences steric interactions and may provide favorable hydrophobic contacts within the binding pocket.The C7 position is often directed towards a hydrophobic pocket in many kinases.[1]

IV. Experimental Protocols for Biological Evaluation

A. In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well microplates (white, opaque for luminescence)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells of the microplate.

    • Add the test compounds or vehicle control (DMSO) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

B. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (blank wells).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

V. Visualization of Key Concepts

A. General Kinase Inhibition Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays cluster_3 SAR Analysis synthesis Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine Analogs purification Purification & Structural Verification (NMR, MS) synthesis->purification kinase_assay Biochemical Kinase Assay purification->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT) ic50->cell_viability gi50 Determine GI50 Values cell_viability->gi50 sar_analysis Structure-Activity Relationship Analysis gi50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Rational Design of New Analogs MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Pyrazolo[4,3-c]pyridine Analog (e.g., ERK Inhibitor) Inhibitor->ERK Inhibition

Caption: Inhibition of the MAPK pathway by a pyrazolopyridine analog.

VI. Conclusion

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the SAR insights from related pyrazolopyridine series and employing robust synthetic and biological evaluation protocols, researchers can rationally design and optimize potent and selective drug candidates. The methodologies outlined in this guide provide a comprehensive framework for advancing the discovery and development of this important class of therapeutic agents.

VII. References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). ACS Medicinal Chemistry Letters. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). RSC Advances. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]

  • Synthesis and antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). International Journal of Molecular Sciences. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2009). Arkivoc. [Link]

  • A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative. (n.d.). Google Patents.

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Mini-Reviews in Organic Chemistry. [Link]

Sources

high-throughput screening with 7-Methyl-1H-pyrazolo[4,3-c]pyridine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of 7-Methyl-1H-pyrazolo[4,3-c]pyridine Libraries for Novel Kinase Inhibitor Discovery

Abstract

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a kinase inhibitor due to its structural similarity to purines.[1][2] Kinase dysregulation is a hallmark of numerous diseases, most notably cancer, making them a critical class of drug targets.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns using compound libraries based on this promising scaffold. We will detail field-proven protocols from initial assay development and validation through primary and secondary screening, culminating in hit validation and preliminary structure-activity relationship (SAR) analysis. The methodologies described herein are designed to be robust and self-validating, ensuring the identification of high-quality, progressable hits.

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Kinase Inhibition

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine core, a pharmacophore that has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Its structural resemblance to natural purines allows it to effectively compete for binding at the ATP-binding site of many kinases.[1] The 7-methyl substitution can serve as a key anchoring point or be modified to explore structure-activity relationships, making libraries derived from this scaffold particularly valuable for drug discovery.[2] The primary goal of screening such a library is to identify compounds that modulate a biological target, which can then serve as starting points for a hit-to-lead optimization campaign.[5][6]

The High-Throughput Screening Workflow: A Conceptual Overview

High-throughput screening is a multi-step process that systematically narrows a large collection of compounds to a small set of validated hits.[7] The process leverages automation, miniaturized assays, and large-scale data analysis to test hundreds of thousands of compounds efficiently.[8][9] The success of an HTS campaign is critically dependent on the quality and robustness of each step, from the initial assay design to the final hit confirmation.[10]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Analysis AssayDev Assay Development & Optimization Mini Miniaturization (e.g., 384-well) AssayDev->Mini Pilot Pilot Screen & Validation (Z' > 0.5) Mini->Pilot Primary Primary HTS (Single Concentration) Pilot->Primary Proceed if Z' is robust DataAnalysis Data Analysis & Hit Identification Primary->DataAnalysis HitTriage Hit Triage (Remove False Positives, PAINS) DataAnalysis->HitTriage Secondary Secondary Assays (Dose-Response, IC50) HitTriage->Secondary Ortho Orthogonal Assays (e.g., Biophysical) Secondary->Ortho SAR Preliminary SAR Ortho->SAR ValidatedHits Validated Hits SAR->ValidatedHits

Caption: Overall High-Throughput Screening (HTS) Workflow.

Pre-Screening: Assay Development and Validation Protocol

The foundation of any successful HTS campaign is a robust, reliable, and reproducible assay.[7] This phase involves developing the biological assay, miniaturizing it for a high-throughput format, and validating its performance using statistical metrics.[11][12]

Protocol 3.1: Development of a Generic Kinase Assay (Luminescence-Based)

This protocol describes the development of a homogenous, luminescence-based assay to measure kinase activity, a common target for pyrazolopyridine derivatives.[13] The assay quantifies the amount of ATP remaining after the kinase reaction; a decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2, GSK-3)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (specific to the target kinase)

  • Luminescent ATP detection reagent

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • DMSO (vehicle control)

  • 384-well white, solid-bottom microplates

Step-by-Step Methodology:

  • Enzyme Titration: Determine the optimal kinase concentration by performing a serial dilution of the kinase while keeping substrate and ATP concentrations constant. The goal is to find a kinase concentration that results in approximately 50-80% ATP consumption within the desired reaction time (e.g., 60 minutes).

  • ATP Titration: Using the optimal kinase concentration, determine the Michaelis-Menten constant (Km) for ATP. For inhibitor screening, it is standard practice to use an ATP concentration equal to or just below the Km value to ensure competitive inhibitors can be identified effectively.

  • Assay Miniaturization & Optimization: Transition the assay from a larger volume (e.g., 96-well plate) to a 384-well plate format.[14] Optimize reagent volumes, incubation times, and dispensing order to ensure signal stability and minimize variability.

  • Pilot Screen (Dry Run): Before screening the full library, perform a dry run using only control compounds to validate assay performance.[14]

    • Prepare a 384-well plate with alternating columns of positive controls (e.g., Staurosporine at a concentration that gives >90% inhibition) and negative controls (DMSO vehicle).

    • Run the assay using the full HTS protocol, including automated liquid handling steps.

    • Calculate the Z-factor (Z') to assess assay quality.

Scientist's Note (Causality): Using an ATP concentration near the Km is crucial. If the ATP concentration is too high, it becomes very difficult for a competitive inhibitor to displace ATP from the active site, potentially leading to false negatives.

Data Presentation: HTS Quality Control Parameters

Assay performance is quantified using several statistical parameters. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]

Parameter Formula Acceptable Range Interpretation
Z-Factor (Z') 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]0.5 to 1.0 Measures the statistical separation between positive and negative controls. A higher value indicates a larger signal window and lower data variability.[8]
Signal-to-Background (S/B) μneg / μpos> 5The ratio of the mean signal of the negative control to the positive control.
Signal-to-Noise (S/N) |μpos - μneg| / √(σpos² + σneg²)> 10Measures the separation of signal means relative to their standard deviations.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Measures the relative variability of the data for both positive and negative controls.

μ = mean; σ = standard deviation

Primary Screening Protocol

The primary screen involves testing every compound in the 7-Methyl-1H-pyrazolo[4,3-c]pyridine library at a single concentration to identify "hits."[10]

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound from the stock plates into the 384-well assay plates. A typical final screening concentration is 10 µM.[14]

  • Control Plating: Dedicate specific columns on each plate for positive (e.g., Staurosporine) and negative (DMSO) controls. This is essential for plate-by-plate quality control and data normalization.

  • Reagent Addition: Add the kinase, substrate, and ATP solution to all wells to initiate the enzymatic reaction. This is typically performed by automated, multi-channel liquid handlers.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for the predetermined reaction time (e.g., 60 minutes).

  • Detection: Add the luminescent ATP detection reagent to stop the reaction and generate a light signal.

  • Data Acquisition: Read the luminescence signal from each well using a compatible plate reader.

Data Analysis and Hit Identification

Raw data from an HTS campaign requires rigorous analysis to identify genuine hits while minimizing false positives.[8][15]

Data Normalization and Quality Control
  • Normalization: Raw data from each plate is typically normalized to the plate's internal controls. The activity of each compound is often expressed as "% Inhibition" relative to the positive and negative controls.

  • Quality Control: The Z' factor is calculated for each individual plate. Plates that do not meet the quality threshold (e.g., Z' < 0.5) should be flagged and potentially re-screened.[15]

Hit Triage Funnel

The process of selecting hits is a funneling approach, designed to eliminate undesirable compounds early to conserve resources.[16]

Hit_Triage Total Total Screened Compounds (e.g., 200,000) PrimaryHits Primary Hits (e.g., >50% Inhibition) ~1,000 Compounds Total->PrimaryHits Triage1 Triage 1: Remove PAINS & Promiscuous Hitters ~500 Compounds PrimaryHits->Triage1 Confirmed Confirmed Hits (Dose-Response IC50 < 10 µM) ~100 Compounds Triage1->Confirmed Validated Validated Hits (Confirmed in Orthogonal Assay) ~10-20 Compounds Confirmed->Validated

Caption: The Hit Triage Funnel.

Hit Selection Criteria
  • Primary Hit Definition: A primary hit is typically defined as a compound that produces a signal beyond a certain statistical threshold, for example, greater than 3 standard deviations from the mean of the negative controls, or simply >50% inhibition.

  • Removal of Artifacts: Hits are computationally filtered to remove Pan-Assay Interference Compounds (PAINS) and other known frequent hitters that often produce non-specific activity.[16]

  • Clustering: Active compounds are clustered by chemical structure. Clusters of related compounds that show activity provide higher confidence and may establish an early SAR.[16]

Hit Validation and Secondary Assays

Primary hits must be validated through a series of secondary assays to confirm their activity, determine their potency, and ensure they are acting on the intended target.[6][16]

Protocol 6.1: Dose-Response and IC50 Determination

Objective: To determine the potency of the confirmed hits by measuring their inhibitory activity across a range of concentrations.

Step-by-Step Methodology:

  • Compound Re-order: Obtain fresh, powdered samples of the hit compounds to rule out issues with compound integrity from the screening library.

  • Serial Dilution: Create a dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Performance: Run the same kinase assay used in the primary screen with the compound dilution series.

  • Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that uses a different detection technology.[6]

Example Orthogonal Assay: A biophysical assay such as Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) can directly measure the binding of the compound to the target kinase, confirming physical interaction and providing a dissociation constant (Kd).

Preliminary Structure-Activity Relationship (SAR)

Once IC50 values are obtained for a set of related hits, a preliminary SAR can be established.[14] This involves analyzing how small changes in the chemical structure of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold affect its biological activity.[3]

Example SAR Table (Hypothetical Data):

Compound ID R1 Substitution Primary Screen (% Inh @ 10µM) IC50 (µM) Notes
Scaffold H5%> 100Core scaffold is inactive
HIT-001 4-Fluorophenyl85%1.2Active hit
HIT-002 4-Chlorophenyl88%0.9Halogen substitution is favorable
HIT-003 4-Methoxyphenyl62%8.5Electron-donating group reduces potency
HIT-004 2-Fluorophenyl35%25.1Steric hindrance at ortho position is detrimental

This initial SAR provides crucial insights for medicinal chemists to guide the next phase of hit-to-lead optimization.

Conclusion

The combination of a privileged chemical scaffold like 7-Methyl-1H-pyrazolo[4,3-c]pyridine with a methodically executed high-throughput screening campaign provides a powerful engine for modern drug discovery. By adhering to rigorous standards of assay validation, data analysis, and hit confirmation, researchers can efficiently identify and validate novel, potent, and selective kinase inhibitors. The protocols and guidelines presented in this document offer a comprehensive framework for successfully navigating the HTS workflow, ultimately accelerating the journey from a chemical library to promising lead candidates.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. Université du Québec à Montréal. [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2022). ResearchGate. [Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Hit Identification (Hit ID). Charles River Laboratories. [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. (2019). PubMed. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • Singh, R., & Sharma, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. MOJ Proteomics & Bioinformatics. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). PMC, NIH. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. (2010). SRI International. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Examples of drugs based on pyrazolopyridine derivatives. ResearchGate. [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. (2023). RSC Publishing. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (2025). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, NIH. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central, NIH. [Link]

  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2025). ResearchGate. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. (2024). ACS Omega. [Link]

Sources

Application Note: A Practical Guide to the In Vitro Pharmacokinetic Profiling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold is a significant structural motif in modern medicinal chemistry, often serving as the core for developing targeted therapies such as kinase inhibitors.[1][2] Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives is a critical determinant of their clinical success. Poor pharmacokinetic properties are a leading cause of late-stage drug development failures.[3][4] This guide provides a comprehensive suite of detailed protocols for the essential in vitro assays required to build a robust pharmacokinetic profile for novel 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives. We offer field-proven insights into experimental design, execution, and data interpretation for intestinal permeability, metabolic stability, and plasma protein binding, enabling researchers to make informed decisions, mitigate risks, and accelerate the progression of promising candidates from discovery to clinical trials.[3][5]

Introduction: The Imperative of Early ADME Assessment

In the landscape of drug discovery, the adage "fail early, fail cheap" is paramount. Early characterization of a compound's ADME properties provides critical insights that guide the iterative process of lead optimization.[5] The pyrazolo[4,3-c]pyridine class, like many nitrogen-containing heterocyclic compounds, presents specific metabolic liabilities and permeability challenges that must be addressed.[6][7] For instance, the pyridine and pyrazole rings can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes or conjugation by Phase II enzymes, potentially leading to rapid clearance.[8] Assessing these properties early using the robust in vitro assays detailed herein allows chemists to strategically modify the core scaffold, enhancing metabolic stability and oral bioavailability while maintaining target potency.

This document outlines the three foundational in vitro ADME assays:

  • Caco-2 Permeability: To predict intestinal absorption and identify potential efflux transporter substrates.

  • Human Liver Microsomal (HLM) Stability: To estimate hepatic metabolic clearance.

  • Plasma Protein Binding (PPB): To determine the fraction of drug available to interact with its target.

Integrating data from these assays creates a holistic preliminary profile that is highly predictive of in vivo pharmacokinetics, thereby de-risking progression to more complex and costly animal studies.[3]

Integrated Workflow for In Vitro PK Profiling

A systematic approach to in vitro ADME testing is essential for efficient data generation and interpretation. The following workflow illustrates the logical sequence of core assays. Data from each step informs the next, building a comprehensive understanding of the compound's potential disposition in vivo.

D cluster_0 Early Stage Screening cluster_1 Data Integration & Decision Making A Test Compound (7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative) B Caco-2 Permeability (Absorption) A->B Assess Oral Bioavailability C Human Liver Microsome (Metabolism) A->C Estimate Hepatic Clearance D Plasma Protein Binding (Distribution) A->D Determine Free Drug Fraction E Integrated PK Profile (Papp, CLint, fu) B->E C->E D->E F Advance to In Vivo Studies? E->F Go / No-Go Decision

Caption: Workflow for key in vitro ADME profiling of drug candidates.

Intestinal Permeability: The Caco-2 Bidirectional Transport Assay

3.1 Principle of the Assay The Caco-2 assay is the industry standard for predicting human intestinal absorption.[9] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp).[10][11] By measuring the rate of compound transport from the apical (A) to the basolateral (B) side and vice versa, we can determine the apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is actively pumped out of the cell.[10]

3.2 Detailed Protocol

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter supports (e.g., 24-well format) and culture for 21-25 days to allow for monolayer differentiation and polarization.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[12] Alternatively, assess the leakage of a fluorescent marker like Lucifer Yellow.[10] Monolayers not meeting this criterion should be discarded.

  • Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.4 for the basolateral side and a pH of 6.5 (to mimic the gut lumen) for the apical side.

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in the appropriate apical or basolateral buffer. Include high (e.g., Propranolol) and low (e.g., Atenolol) permeability controls.

  • Transport Experiment (A -> B):

    • Wash the monolayers with pre-warmed buffer.

    • Add 0.4 mL of the dosing solution to the apical chamber.

    • Add 1.2 mL of fresh buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.[9]

    • At the end of the incubation, collect samples from both chambers for analysis.

  • Transport Experiment (B -> A):

    • Simultaneously, in a parallel set of wells, add 1.2 mL of the dosing solution to the basolateral chamber.

    • Add 0.4 mL of fresh buffer to the apical chamber.

    • Incubate and sample as described above.

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[13]

3.3 Data Analysis & Presentation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber (µmol/s).

  • A is the surface area of the filter membrane (cm²).

  • C₀ is the initial concentration in the donor chamber (µmol/mL).

The Efflux Ratio (ER) is calculated as:

ER = Papp (B -> A) / Papp (A -> B)

An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter.[10]

ParameterValueUnitsInterpretation
Papp (A -> B)0.5 x 10⁻⁶cm/sLow Permeability
Papp (B -> A)4.5 x 10⁻⁶cm/sHigh Efflux
Efflux Ratio 9.0 -Likely P-gp Substrate

Table 1: Example Caco-2 data for a hypothetical 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative.

Metabolic Stability: Human Liver Microsome (HLM) Assay

4.1 Principle of the Assay This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[14][15] The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance.[15][16]

4.2 Detailed Protocol

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from 50 donors) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[17]

  • Incubation Mixture:

    • Prepare a master mix containing buffer and liver microsomes (final protein concentration of 0.5 mg/mL).[16]

    • Pre-warm the master mix to 37°C.

    • Prepare the test compound at a final concentration of 1 µM in the master mix. Include positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance).

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. For the negative control (T=0 and minus-cofactor control), add buffer instead.[17]

  • Time Course Sampling: Incubate the reaction at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15]

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.[16]

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 min) to precipitate the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining percentage of the parent compound.[18]

4.3 Data Analysis & Presentation

  • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint):

t½ (min) = 0.693 / k

CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

ParameterValueUnitsInterpretation
In Vitro t½15minHigh Metabolic Clearance
CLint 92.4 µL/min/mg High Predicted Hepatic Clearance

Table 2: Example HLM stability data for a hypothetical derivative.

cluster_0 Potential Metabolic Pathways cluster_phase1 Phase I (CYP450 Oxidation) cluster_phase2 Phase II (Conjugation) Parent 7-Methyl-1H-pyrazolo[4,3-c]pyridine (Core Structure) Ox1 Methyl Oxidation (-> Alcohol -> Acid) Parent->Ox1 CYP-mediated Ox2 Aromatic Hydroxylation (on Pyridine or Pyrazole ring) Parent->Ox2 CYP-mediated Conj1 N-Glucuronidation (on Pyrazole N) Parent->Conj1 UGT-mediated Conj2 N-Glucuronidation (on Pyridine N) Parent->Conj2 UGT-mediated

Caption: Potential metabolic pathways for the pyrazolo[4,3-c]pyridine core.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED) Assay

5.1 Principle of the Assay Only the unbound (free) fraction of a drug in plasma can distribute to tissues and interact with its pharmacological target.[19] The Rapid Equilibrium Dialysis (RED) assay is a reliable method to determine the fraction unbound (fu).[20][21] The assay uses a device with two chambers separated by a semipermeable membrane that allows small molecules to pass but retains large proteins. The test compound is added to the plasma chamber, and at equilibrium, the concentration in the protein-free buffer chamber is equal to the free concentration in the plasma chamber.[22]

5.2 Detailed Protocol

  • Compound Preparation: Prepare a stock solution of the test compound. Spike it into pooled human plasma to a final concentration (e.g., 1-10 µM) with a final DMSO concentration of <0.5%.[19]

  • RED Device Setup:

    • Add the spiked plasma (e.g., 300 µL) to the sample chamber (red ring) of the RED device insert.[19]

    • Add dialysis buffer (PBS, pH 7.4) (e.g., 500 µL) to the buffer chamber.[19]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[19] The optimal time should be determined in preliminary experiments.[20]

  • Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To avoid differential matrix effects during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[19]

  • Analysis: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile with an internal standard. Centrifuge, and analyze the supernatants by a validated LC-MS/MS method.[21]

5.3 Data Analysis & Presentation

The fraction unbound (fu) and percent bound are calculated as follows:

fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

% Bound = (1 - fu) * 100

The reliability of fu measurements below 0.01 (i.e., >99% bound) should be demonstrated; otherwise, a default value of 0.01 may be used for modeling, per regulatory guidance.[23]

ParameterValueUnitsInterpretation
Fraction Unbound (fu)0.02-2% of drug is free
% Plasma Protein Bound 98 % Highly bound to plasma proteins

Table 3: Example PPB data for a hypothetical derivative.

Conclusion and Forward Look

This application note provides a robust framework for the initial in vitro pharmacokinetic assessment of novel 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can identify liabilities early, enabling data-driven compound optimization.[5][24] Compounds with high permeability, moderate to low clearance, and a manageable free fraction are prioritized for further investigation. The data generated from these protocols serve as critical inputs for more advanced studies, such as reaction phenotyping to identify specific CYP enzymes involved in metabolism, assessing time-dependent inhibition of CYPs, and building physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.[3][25] Adherence to these standardized, self-validating protocols ensures the generation of high-quality, reproducible data essential for advancing new chemical entities through the drug discovery pipeline.

References

  • Selvita. In Vitro ADME. (Available at:[Link])

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (Available at:[Link])

  • Charles River Laboratories. In Vitro ADME Assays and Services. (Available at:[Link])

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (Available at:[Link])

  • PharmaLegacy. In Vitro ADME Studies. (Available at:[Link])

  • Creative Bioarray. In Vitro ADME. (Available at:[Link])

  • U.S. Food and Drug Administration (FDA). M12 Drug Interaction Studies. (Available at:[Link])

  • Federal Register. Clinical Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. (Available at:[Link])

  • Caco2 assay protocol. (Available at:[Link])

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (Available at:[Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (Available at:[Link])

  • PubMed. Development and validation of a higher-throughput equilibrium dialysis assay for plasma protein binding. (Available at:[Link])

  • BioIVT. Plasma Protein Binding Assay. (Available at:[Link])

  • Mercell. metabolic stability in liver microsomes. (Available at:[Link])

  • Creative Bioarray. Caco-2 permeability assay. (Available at:[Link])

  • Regulations.gov. In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. (Available at:[Link])

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. (Available at:[Link])

  • U.S. Food and Drug Administration (FDA). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (Available at:[Link])

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. (Available at:[Link])

  • National Institutes of Health (NIH). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (Available at:[Link])

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (Available at:[Link])

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. (Available at:[Link])

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (Available at:[Link])

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. (Available at:[Link])

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (Available at:[Link])

  • National Institutes of Health (NIH). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. (Available at:[Link])

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. (Available at:[Link])

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. (Available at:[Link])

  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (Available at:[Link])

  • ResearchGate. Predicted pharmacokinetics and drug-like properties of compounds 4-7. (Available at:[Link])

  • MDPI. Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. (Available at:[Link])

  • PubMed Central. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (Available at:[Link])

  • PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Available at:[Link])

  • PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Available at:[Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 7-Methyl-1H-pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to purines, which allows it to interact with a wide array of biological targets, particularly kinase enzymes.[1] Its derivatives are of significant interest for their potential as therapeutic agents. However, synthesizing this heterocyclic system can present challenges, primarily related to achieving high yields and purity. This guide provides field-proven insights to help you optimize your synthetic protocols.

Part 1: Troubleshooting Guide

This section addresses the most pressing issues encountered during the synthesis, focusing on practical and actionable solutions.

Q1: My overall yield for the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine is consistently low. What are the most common factors I should investigate?

A1: Low yields in the synthesis of pyrazolopyridine scaffolds are a frequent challenge and can typically be traced back to a few key areas. A systematic approach to troubleshooting is essential.[2][3][4]

  • Purity of Starting Materials: This is the most critical, yet often overlooked, factor. Impurities in your reactants, such as substituted hydrazines or pyridine precursors, can introduce competing side reactions that consume starting materials and complicate purification.

    • Causality: Impurities can act as catalysts for decomposition, react with your primary reagents to form undesired byproducts, or inhibit the desired reaction pathway.

    • Recommendation: Always verify the purity of your starting materials using techniques like NMR or GC-MS. If purity is questionable, recrystallize or re-purify them before use. Using freshly distilled or recrystallized reagents is highly advisable.[3]

  • Reaction Conditions: The delicate balance of catalyst, solvent, temperature, and time determines the reaction's success.

    • Catalyst Choice and Loading: Both Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be used to catalyze the key cyclization step.[3][5] The optimal catalyst is highly substrate-dependent. An incorrect choice or concentration can lead to incomplete reaction or degradation.

    • Solvent Effects: The solvent's polarity and boiling point are crucial. It must fully solubilize the reactants while facilitating the desired reaction kinetics. Polar aprotic solvents are often effective.[3][4]

    • Temperature and Time: Insufficient heat may lead to an incomplete reaction, while excessive temperatures or prolonged reaction times can cause decomposition of the starting materials or the desired product.[3] Continuous monitoring via Thin-Layer Chromatography (TLC) is vital to determine the optimal reaction endpoint.

  • Atmosphere Control: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative side products and improve the final yield.[3]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve issues with low product yield.

LowYield_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Purify Purify/Recrystallize Reagents CheckPurity->Purify Impurities Found OptimizeConditions Systematically Optimize Reaction Conditions CheckPurity->OptimizeConditions Materials Pure Rerun1 Re-run Reaction Purify->Rerun1 Success Yield Improved Rerun1->Success ScreenCatalysts Screen Acid Catalysts (Brønsted & Lewis) OptimizeConditions->ScreenCatalysts ScreenSolvents Screen Solvents (Vary Polarity) OptimizeConditions->ScreenSolvents OptimizeTemp Optimize Temperature & Time (Monitor by TLC) OptimizeConditions->OptimizeTemp Rerun2 Re-run Optimized Reaction ScreenCatalysts->Rerun2 ScreenSolvents->Rerun2 OptimizeTemp->Rerun2 CheckAtmosphere Consider Inert Atmosphere Rerun2->CheckAtmosphere Yield Still Low Rerun2->Success Yield Improves Rerun3 Re-run Under N2 / Ar CheckAtmosphere->Rerun3 Rerun3->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I'm observing the formation of a significant isomeric byproduct. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a well-known challenge in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials.[2][6] The final structure depends on which nitrogen of the pyrazole ring participates in the cyclization.

  • Causality: In many synthetic routes, the pyridine ring is formed by condensing a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or equivalent.[6][7] If the 1,3-dicarbonyl is unsymmetrical, two different condensation products (and thus, two final regioisomers) are possible.[6]

  • Controlling Regioselectivity:

    • Protecting Groups: The most reliable method to ensure a specific regiochemical outcome is to use a protecting group on one of the pyrazole nitrogens. An N1-substituted aminopyrazole will direct the cyclization unambiguously.[7] The protecting group can be removed in a subsequent step.

    • Steric Hindrance: You can leverage sterics to your advantage. A bulky substituent on the pyrazole ring or the dicarbonyl compound can favor the formation of one isomer over the other due to steric clash in the transition state.

    • Reaction Conditions: While less predictable, the choice of solvent and catalyst can sometimes influence the isomeric ratio. It is advisable to consult the literature for syntheses of closely related analogues to see how these factors were used to control regioselectivity.[2]

Q3: The purification of my crude product by column chromatography is proving difficult, with poor separation and product loss. What can I do to optimize this process?

A3: Pyrazolopyridines can be challenging to purify due to their polarity and potential for streaking on silica gel.

  • Causality: The nitrogen atoms in the heterocyclic system can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and irreversible adsorption.

  • Recommendations:

    • Optimize Mobile Phase: Systematically screen your eluent system. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a more polar solvent like ethyl acetate.[2] If streaking occurs, adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica and dramatically improve peak shape.

    • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is another powerful option, particularly for final high-purity polishing.

    • Recrystallization: Do not underestimate the power of recrystallization. It is an excellent technique for removing closely-eluting impurities and can sometimes yield a highly pure product without the need for chromatography. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Proper Work-up: Ensure your pre-chromatography work-up is thorough. An aqueous wash to remove inorganic salts and catalysts is crucial to prevent these from interfering with the purification.[2]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable synthetic strategy for the 7-Methyl-1H-pyrazolo[4,3-c]pyridine core?

A common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. This approach is analogous to the Fischer indole synthesis.[3][5][8] The key steps involve the reaction of a suitable hydrazine with a ketone or aldehyde precursor on the pyridine ring.

A plausible retrosynthetic analysis is shown below:

retrosynthesis target 7-Methyl-1H-pyrazolo[4,3-c]pyridine step1 [ Cyclization ] target->step1 intermediate Hydrazone Intermediate step1->intermediate step2 [ Condensation ] intermediate->step2 hydrazine Hydrazine pyridine 4-Acetyl-3-aminopyridine (or equivalent)

Caption: Retrosynthetic approach for 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

This strategy involves an acid-catalyzed condensation of a hydrazine with a 4-acetyl-3-aminopyridine derivative (or a related precursor), followed by an intramolecular cyclization and aromatization to form the fused bicyclic system.

FAQ 2: How critical is the choice of catalyst and solvent? Can you provide a starting point for optimization?

A2: The choice is highly critical. The catalyst initiates the key bond-forming steps, while the solvent affects solubility and reaction rate. An improper combination can halt the reaction or lead to a complex mixture of byproducts. Below is a table summarizing common conditions used in analogous heterocyclic syntheses that can serve as an excellent starting point for your optimization.

Catalyst TypeExample CatalystCommon Loading (mol%)Recommended Solvent(s)Typical TemperatureNotes
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)5 - 20Toluene, Acetic Acid80 - 110 °CGood for promoting cyclization via dehydration. Acetic acid can act as both catalyst and solvent.[3][5]
Brønsted Acid Sulfuric Acid (H₂SO₄)Catalytic amountEthanol, Acetic AcidRefluxA strong acid, can sometimes cause degradation if not used carefully.
Lewis Acid Zinc Chloride (ZnCl₂)10 - 50Toluene, Dioxane100 - 140 °CA classic catalyst for Fischer-type cyclizations; can be effective when Brønsted acids fail.[3][5]
Other Polyphosphoric Acid (PPA)Used as solvent/catalystNeat100 - 160 °CHighly effective for difficult cyclizations but work-up can be challenging.[3]
Microwave p-TsOH or ZnCl₂5 - 15DMF, Acetic Acid120 - 180 °CMicrowave irradiation can dramatically reduce reaction times and often improves yields.[3][4]
FAQ 3: Are there any recommended one-pot procedures to improve efficiency and minimize product loss?

A3: Yes, one-pot procedures are highly advantageous as they minimize handling losses from intermediate isolation and purification, saving time and materials. For pyrazolopyridine synthesis, it's often possible to combine the formation of a key intermediate (like a hydrazone) and its subsequent cyclization into a single step.[3][9]

A representative one-pot strategy could involve:

  • Combining the pyridine precursor and hydrazine in a suitable solvent like acetic acid or ethanol.

  • Allowing the initial condensation to form the hydrazone intermediate (this can often be done at room temperature or with gentle warming).

  • Adding the cyclization catalyst (e.g., p-TsOH or ZnCl₂) directly to the same vessel and heating to reflux to drive the cyclization and aromatization to completion.

This approach streamlines the workflow and has been shown to be effective in the synthesis of various fused nitrogen heterocycles.[9]

Part 3: Representative Experimental Protocol

The following is a generalized, representative protocol for the synthesis of a 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative based on established methodologies for related structures. Note: This protocol should be adapted and optimized for your specific substrates and laboratory conditions.

Objective: To synthesize 7-Methyl-1H-pyrazolo[4,3-c]pyridine via an acid-catalyzed cyclization.

Materials:

  • 3-Amino-4-acetylpyridine (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 equivalents)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Hydrazone Formation & Cyclization (One-Pot):

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-acetylpyridine (1.0 eq) and anhydrous toluene to make a 0.2 M solution.

    • Add hydrazine hydrate (1.2 eq) to the suspension at room temperature.

    • Stir the mixture at 80 °C for 1 hour. Monitor the formation of the hydrazone intermediate by TLC.

    • Add p-toluenesulfonic acid (0.2 eq) to the reaction mixture.

    • Increase the temperature to reflux (approx. 110 °C) and continue stirring. Monitor the reaction progress by TLC until the starting hydrazone is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to isolate the pure 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

  • Characterization:

    • Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBnpOhwjbRnifJCDERelJ6sBZXLeFMc6xTq4G74NWEjECbg1DIa9ynCwwdWQsuHc3bvMeyZ4FoYd3cyHAsy8K5KXZkLARiS5s7M67zlFpObGAqBkfVe7pxEo0CRN9T6j27RYe-MVrj2SVWZZ_PCkgCFFhIFTr-z0-0VMMtso8oJDc_YLJQP090A6XGwhu2aWi737G_NxPxr4qxqzs=]
  • BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfRSJ1M4bJgMOhqELMdpHAqaqvm6c_vvRjjx8vSsqEq1yCjRJeFqd0c9n52Lb6SAs9cG6kG0i9Mb2IAbb2DAEy3CheY3ER6uO6Zsqp4UAF00Q3bzWQyr8Vfe1eWOZrHP5TDz7Ee6ygNtx9M8cKkl0oblHgKg388Se9tNLJIcKpslj1F3sWLDKk2qv-lqfxSkYs9J68Ckz8eHI=]
  • BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy5ESJpLOqXBr3jJ6Y1Yi4rSQGGL9grwyR7wOMl1KnM4FiJBmBjNb9nMOMp8qI4Sekaj8qcyUyKoUFl12eFBRx0qgK5lCzg3_tozLHEuvhvGVKx9UPitGvOUcSoCcgxhs02U1XIuEg_I65t7UOS2E2whvS_oicHSxB_l8wHKRCmVrOkljUG8IynZjAFT_x_58pOqFyqWXbaBlt4XECMQ==]
  • Molecules. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [URL: https://www.mdpi.com/1420-3049/28/2/845]
  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07421e]
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [URL: https://www.mdpi.com/1420-3049/27/7/2237]
  • Arkivoc. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [URL: https://www.
  • Digital Access to Scholarship at Harvard. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [URL: https://dash.harvard.edu/handle/1/37371585]
  • MDPI. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I. [URL: https://www.mdpi.com/1422-8599/2007/3/M522]
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]
  • Inorganica Chimica Acta. (2021). Recent advances in the synthesis of new pyrazole derivatives. [URL: https://www.sciencedirect.com/science/article/pii/S002016932100344X]
  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [URL: https://www.researchgate.net/publication/367303352_Straightforward_and_Efficient_Protocol_for_the_Synthesis_of_Pyrazolo43-bpyridines_and_Indazoles]
  • PMC - NIH. (2015). A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4402228/]
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPBjRHivM70s2qLAkqWpDVRHIFMgEGixnb7J6ok_L7j4xTMhHGu6lgRpp8fRbF1bm06XWJwurhSfFs24ChHCB1n3pshgALy4rTMNji3IGjUFrgCaNjZI_m1qqNZ7RZBFJHaM-XmplKOWa_xc8RcIE3d1OM0l0wBHZw0JmEY2Wy1Evs7juhRfdjh34n1Mng2WmlKzoW-U3Lpn2BWrcufSy7sfP2Wm4_-OAeeCodSdJmAq0VOA_pVEDAQvpFHrCLBQ==]

Sources

Technical Support Center: Purification of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1049730-76-8).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a bioisostere of purine, this pyrazolopyridine is a valuable building block for therapeutics targeting ATP-binding sites, such as kinase inhibitors.[2]

However, its purification can present several challenges due to its specific physicochemical properties. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve the desired purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in a direct question-and-answer format.

Q1: My final product shows a low, broad melting point and complex NMR spectra after initial work-up. What are the likely impurities?

A: A low or broad melting point and convoluted NMR spectra are classic indicators of impurities. For pyrazolopyridine syntheses, these impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include precursors like 3-amino-4-methylpyrazole or a substituted 2-chloropyridine.[2] These are often more polar than the final product.

  • Reaction Byproducts: The synthesis of fused N-heterocycles can lead to the formation of regioisomers (e.g., isomers from alternative cyclization pathways) or incompletely cyclized intermediates.[3][4] For instance, in related pyrazolo[3,4-c]pyridine syntheses, different N-alkylation products can form, leading to isomeric impurities that are difficult to separate.[5]

  • Residual Solvents and Reagents: High-boiling point solvents like DMF or residual catalysts can remain even after evaporation.

Initial Diagnostic Step: Run a preliminary Thin Layer Chromatography (TLC) using a moderately polar solvent system (e.g., 10% Methanol in Dichloromethane). Multiple spots will confirm the presence of impurities. An LC-MS analysis is highly recommended to identify the molecular weights of the components.

Q2: I'm performing silica gel column chromatography, but my product is eluting as a broad, tailing peak. How can I improve the peak shape?

A: This is a very common issue with nitrogen-containing heterocycles.[6] The basic nitrogen atoms on the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to non-specific binding, causing the product to "smear" down the column, resulting in poor separation and mixed fractions.

Here are several field-proven solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a competitive base to your eluent to saturate the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexane). This is highly effective but requires removal under high vacuum.

    • Ammonia: Pre-treating your eluent by bubbling ammonia gas through it or using a solvent system containing ammonium hydroxide (e.g., a Dichloromethane/Methanol/Ammonium Hydroxide mixture) can neutralize the silica surface.

  • Use a Deactivated Stationary Phase: Consider using commercially available deactivated silica gel or neutral alumina for your stationary phase. These have fewer acidic sites and reduce strong interactions with basic compounds.[6]

  • Switch to Reversed-Phase Chromatography: If tailing persists, reversed-phase chromatography (e.g., C18 silica) is an excellent alternative. It separates compounds based on hydrophobicity and is less prone to issues with basic analytes.[7] A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or TFA to improve peak shape.

G cluster_0 Peak Tailing on Silica Gel cluster_1 Solution: Mobile Phase Modifier Compound Compound Silica Silica Gel (Acidic Silanol Sites) Compound->Silica Strong Interaction Silica_Mod Silica Gel + Et3N (Neutralized Sites) Compound_Mod Compound_Mod Compound_Mod->Silica_Mod Weak Interaction (Sharp Peak)

Caption: Effect of a basic modifier on peak shape in silica gel chromatography.

Q3: My recrystallization attempt resulted in a very low yield, or the compound oiled out instead of crystallizing. How can I optimize the process?

A: Low yield or "oiling out" during recrystallization typically points to an issue with the chosen solvent system or cooling rate.[8]

  • Problem: Compound is too soluble. If your compound is highly soluble in the chosen solvent even at room temperature, you will not get good recovery upon cooling.

    • Solution: Switch to a less polar solvent or use a solvent/anti-solvent system.[9][10] Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol) where it is highly soluble. Then, slowly add a "bad" or "anti-solvent" (e.g., water, hexane, or diethyl ether) in which it is poorly soluble, until you see persistent turbidity.[10] Let this solution cool slowly.

  • Problem: Solution is supersaturated / cooled too quickly. Rapid cooling can cause the compound to crash out of solution as an amorphous oil or very fine powder, trapping impurities.

    • Solution: Ensure the solution cools down slowly and undisturbed. Insulating the flask with glass wool can help. If it still oils out, try re-heating the solution until the oil dissolves, add a little more of the "good" solvent, and then allow it to cool even more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystal formation.

Q4: I have strong evidence of regioisomers that co-elute during standard column chromatography. What is the best strategy for separation?

A: Separating regioisomers is one of the most significant challenges in purification. Since they often have very similar polarities and molecular weights, standard techniques may fail.

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful tool for this problem. Reversed-phase HPLC, in particular, can often resolve closely related isomers that are inseparable on normal-phase silica.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for separating polar isomers.[7]

  • Purification via Salt Formation: If the regioisomers have slightly different pKa values, you may be able to selectively crystallize one of them as an acid addition salt.[11] Dissolve the mixture in a suitable solvent (e.g., isopropanol or ethyl acetate) and slowly add a solution of an acid (e.g., HCl in isopropanol or fumaric acid in ethanol). One isomer's salt may be significantly less soluble and will crystallize out, allowing for separation by filtration.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and often provides different selectivity compared to HPLC, making it another excellent choice for resolving challenging isomers.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 7-Methyl-1H-pyrazolo[4,3-c]pyridine?

A: While extensive public data is limited, we can infer properties based on its structure and related pyrazolopyridines.[4][12]

PropertyExpected Value / CharacteristicRationale
Molecular Weight 133.15 g/mol [13]Based on the chemical formula C₇H₇N₃.[13]
Appearance Likely a white to off-white or pale yellow solid at room temperature.Similar pyrazolopyridine cores are typically crystalline solids.[14][15]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Moderate solubility in dichloromethane and ethyl acetate. Low solubility in non-polar solvents like hexanes and diethyl ether.The presence of three nitrogen atoms capable of hydrogen bonding imparts significant polarity.[7]
pKa (Basicity) The pyridine nitrogen is expected to be weakly basic. The pyrazole nitrogens are generally very weakly basic or slightly acidic (NH proton).This dual character is typical for N-heterocyclic systems and is key to understanding its behavior in chromatography and acid-base extractions.
Stability Generally stable under standard laboratory conditions. However, like many electron-rich heterocycles, it may be sensitive to strong oxidizing agents or prolonged exposure to strong acids. The 1H-tautomer is generally more stable than other tautomeric forms for pyrazolopyridines.[4]The aromatic system provides stability, but the lone pairs on the nitrogen atoms can be sites for reactivity.

Q2: What is the most effective way to assess the final purity of my compound?

A: A combination of methods is essential for a complete purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is the gold standard for confirming the structure and identifying any organic impurities. The absence of unassigned peaks is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight and provides a quantitative measure of purity by integrating the peak area of the main compound versus any impurities. Aim for >95% purity by peak area for most applications.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Running the sample on at least two different column/eluent systems can reveal impurities that might co-elute under a single condition.

  • Melting Point Analysis: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of a pure crystalline solid.

Q3: Is there a "one-size-fits-all" purification method for this compound?

A: While there is no single method that works for every possible impurity profile, a well-executed flash column chromatography on silica gel is the most common and generally effective first approach.[5][15][16][17] It offers a good balance of speed, cost, and resolving power for removing most common impurities like unreacted starting materials or non-isomeric byproducts.

G start Crude Product check_tlc Assess Purity by TLC/LCMS start->check_tlc is_solid Is the major impurity non-polar/baseline? check_tlc->is_solid >80% Pure column Silica Gel Column Chromatography check_tlc->column <80% Pure or Multiple Impurities recrystallize Recrystallization is_solid->recrystallize Yes is_solid->column No final_product Pure Product (>95%) recrystallize->final_product check_isomers Are isomers present? column->check_isomers prep_hplc Preparative HPLC / SFC check_isomers->prep_hplc Yes check_isomers->final_product No prep_hplc->final_product

Caption: Decision workflow for selecting a purification strategy.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Solvent/Anti-Solvent Method)

This protocol is ideal when the crude product is already >85% pure and the main impurity has a different solubility profile.

  • Solvent Selection: In a small test tube, test the solubility of ~10 mg of your crude product in various solvents. A good "solvent" will dissolve the compound when hot but not when cold. A good "anti-solvent" will not dissolve the compound at all. A common pair for pyrazolopyridines is Ethanol (solvent) and Water or Hexane (anti-solvent).[10][14]

  • Dissolution: Place the crude 7-Methyl-1H-pyrazolo[4,3-c]pyridine in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle swirling.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (e.g., deionized water) dropwise until you observe a persistent cloudiness (turbidity).

  • Clarification: Add 1-2 more drops of hot ethanol to just redissolve the turbidity, resulting in a saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This is the workhorse method for removing a variety of impurities with different polarities.

  • TLC Analysis: Determine the optimal mobile phase using TLC. Test solvent systems like Ethyl Acetate/Hexane and Methanol/Dichloromethane. Add 0.5% triethylamine to the solvent system if you observe streaking on the TLC plate. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (as a slurry). Ensure the column is packed evenly without any air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, you can run a gradient, starting with a less polar mixture and gradually increasing the polarity to elute your compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Combine and Evaporate: Combine the pure fractions (those containing only your product spot by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum.

References

  • Klimisch, H. J., & Fox, K. (1976). Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography.
  • Shchekoldina, V. V., & Smolenkov, A. D. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 76(13), 1545-1553.
  • Pirkle, W. H., Welch, C. J., & Mahler, G. S. (1991). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry, 56(23), 6973-6975.
  • Burrell, G. J., & Hurtubise, R. J. (1987). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 59(7), 965-970.
  • Perisic-Janjic, N. U., Djakovic, T. D., & Petrovic, S. M. (1995). Thin-layer chromatography of some heterocyclic nitrogen compounds.
  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]

  • Krystof, V., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747. [Link]

  • Patel, D., et al. (2014). Re-crystallization experiments.
  • Maryasin, B., et al. (2018). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 23(1), 164. [Link]

  • Bedwell, E. V., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 85-91. [Link]

  • Hanna, S. Y., & Queiroz, C. A. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo Website. Retrieved January 19, 2026, from [Link]

  • Krystof, V., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine. [Link]

  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Materials, 16(12), 4363. [Link]

  • LANXESS Deutschland GmbH. (2009). Patent WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]

  • Sigma-Aldrich. (n.d.). 7-Methyl-1H-pyrazolo[4,3-c]pyridine. Sigma-Aldrich China Website. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[4,3-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical support resource for researchers working with pyrazolopyridine-based compounds, using the representative molecule 7-Methyl-1H-pyrazolo[4,3-c]pyridine (hereafter referred to as Cmpd-7MPP) as a case study. We will address common troubleshooting scenarios, provide detailed experimental protocols, and explain the scientific rationale behind each step to help you confidently identify and mitigate off-target effects.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues that may indicate off-target activity.

Q1: My phenotypic results are not consistent with the known function of the intended target of Cmpd-7MPP. What could be the cause?

A1: This is a classic sign of potential off-target activity.[4] When you observe a cellular response that doesn't align with the canonical signaling pathway of your target, it's crucial to consider that Cmpd-7MPP might be modulating other proteins. It is also possible that your primary target has uncharacterized functions in your specific cellular model.

Initial Troubleshooting Steps:

  • Verify Compound Integrity: First, confirm the identity, purity, and concentration of your Cmpd-7MPP stock using methods like LC-MS and NMR. Contaminants or degradation products can be biologically active.

  • Perform a Full Dose-Response Curve: On-target and off-target effects can have different potency profiles. A full dose-response curve (e.g., 10-point, log-scale dilution) can help differentiate between a potent on-target effect and a less potent off-target effect that only appears at higher concentrations.[4]

  • Use a Structurally Unrelated Inhibitor: Test a compound from a different chemical class that is known to inhibit the same primary target.[4] If this second inhibitor recapitulates the expected phenotype but not the unexpected one you observed with Cmpd-7MPP, this strongly suggests your initial observation is due to an off-target effect of the pyrazolopyridine scaffold.

Q2: I see significant toxicity or cell death at concentrations where I expect to see specific inhibition. How can I determine if this is an on-target or off-target effect?

A2: This is a common challenge, especially with kinase inhibitors that can impinge on cell survival pathways.[5] The key is to systematically dissect whether the toxicity is a consequence of inhibiting the primary target or an unrelated off-target.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity Observed B Perform Dose-Response for Viability (e.g., MTT, CellTiter-Glo) A->B C Compare Viability IC50 with Target IC50 B->C D Is Viability IC50 >> Target IC50? C->D E Toxicity likely on-target or downstream of target inhibition. D->E Yes F Toxicity may be off-target. D->F No G Rescue Experiment: - Overexpress target - Use drug-resistant mutant F->G K Use Orthogonal Controls: - Structurally related inactive analog - Inactive enantiomer F->K H Does rescue prevent toxicity? G->H I Confirms On-Target Toxicity H->I Yes J Suggests Off-Target Toxicity H->J No M Proceed to Off-Target ID (e.g., Kinome Scan, Proteomics) J->M L Do controls lack toxicity? K->L L->J No L->M Yes

Caption: Workflow for deconvoluting on-target vs. off-target cytotoxicity.

Q3: What are "inactive" controls and why are they important for validating off-target effects?

A3: Inactive controls are crucial tools for attributing a biological effect to the inhibition of a specific target. They are molecules that are structurally very similar to your active compound (Cmpd-7MPP) but are designed to be inert against the intended target.

Types of Inactive Controls:

  • Structurally-Related Inactive Analog: This could be a precursor from the chemical synthesis of Cmpd-7MPP or a rationally designed analog where a key binding motif (e.g., a hinge-binding nitrogen) has been removed or altered. The ideal analog has minimal structural changes but a significant loss of potency against the primary target.

  • Inactive Enantiomer: Many molecules are chiral, existing as non-superimposable mirror images (enantiomers).[6] Biological targets like enzymes are also chiral and often interact preferentially with one enantiomer (the eutomer) over the other (the distomer).[7] If Cmpd-7MPP is chiral, its inactive enantiomer is the perfect negative control. It has identical physical and chemical properties but should not bind to the target, helping to rule out non-specific or chemistry-driven artifacts.[8][9]

If the unexpected phenotype is absent when using an appropriate inactive control at the same concentration as Cmpd-7MPP, this provides strong evidence that the effect is mediated by a specific protein interaction (either on-target or off-target) rather than a general chemical property of the scaffold.

Part 2: Experimental Workflows for Off-Target Validation

Once initial troubleshooting suggests a high probability of off-target effects, more sophisticated methods are required to identify the unintended interactors.

Workflow 1: Broad-Spectrum Kinase Profiling

Since pyrazolopyridines are well-known kinase inhibitor scaffolds, a primary hypothesis is that Cmpd-7MPP may be inhibiting other kinases.[5][10] Kinome profiling services allow you to screen your compound against a large panel of kinases at a fixed concentration to identify potential off-target hits.[11][12]

Experimental Protocol: Single-Dose Kinome Scan

  • Compound Preparation: Prepare a high-concentration stock of Cmpd-7MPP (e.g., 10 mM in 100% DMSO). Ensure final DMSO concentration in the assay is low and consistent across all wells (typically ≤ 1%).

  • Concentration Selection: Choose a screening concentration. A common starting point is 1 µM. This concentration is often high enough to detect meaningful off-targets without being confounded by non-specific interactions.

  • Panel Selection: Choose a kinase panel that provides broad coverage of the human kinome. Many commercial vendors offer panels of >300 kinases.[13]

  • Assay Execution (Vendor-Performed): The vendor will perform biochemical assays (e.g., ADP-Glo™, Mobility Shift Assay) to measure the percent inhibition of each kinase in the panel by your compound relative to a vehicle control (DMSO).[11]

  • Data Analysis: The primary output is a list of kinases and their corresponding percent inhibition.

Interpreting the Data:

Kinase Target% Inhibition @ 1 µM Cmpd-7MPPInterpretationNext Step
Primary Target 98%Confirmed Expected result.
Kinase A92%Strong Off-Target Validate with in-cell assays.
Kinase B75%Potential Off-Target Determine IC50 to confirm potency.
Kinase C25%Weak/Unlikely Hit Likely not physiologically relevant.
All Others<10%Not a Hit Compound shows good selectivity.

Follow-up Actions:

  • For any strong hits (e.g., >70% inhibition), perform follow-up IC50 determinations to quantify the potency of Cmpd-7MPP against these off-targets.

  • Compare the off-target IC50 values to the on-target IC50. A selectivity index can be calculated to quantify the therapeutic window.[12]

Workflow 2: Confirming Target Engagement in a Cellular Context with CETSA

Biochemical assays are essential, but they don't guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or tissues.[14][15] The principle is that when a compound binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[16]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of Cmpd-7MPP for a defined period (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 65°C), followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis: Lyse the cells to release soluble proteins (e.g., via freeze-thaw cycles or sonication).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western Blotting.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to higher temperatures in the Cmpd-7MPP-treated samples indicates target stabilization and therefore, engagement.[15]

G cluster_0 CETSA Workflow cluster_1 Expected Result A 1. Treat Cells (Vehicle vs. Cmpd-7MPP) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Separate Soluble and Aggregated Proteins (Centrifugation) C->D E 5. Analyze Soluble Fraction (Western Blot for Target) D->E F 6. Plot Melt Curve (% Soluble Protein vs. Temp) E->F G Melt curve shifts to the right (higher temperature) with Cmpd-7MPP F->G Indicates Target Engagement

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

CETSA can also be coupled with mass spectrometry (CETSA-MS) for an unbiased, proteome-wide approach to identify both on-target and off-target interactions.[18][19]

Workflow 3: Chemical Proteomics for Unbiased Target Deconvolution

When the identity of off-targets is completely unknown (e.g., not a kinase), chemical proteomics approaches can be used.[20][21] These methods aim to identify which proteins in a complex cellular lysate physically interact with the compound.

Common Approaches:

  • Affinity-Based Enrichment: This involves immobilizing a derivative of Cmpd-7MPP onto beads. The beads are then incubated with cell lysate, and proteins that bind to the compound are "pulled down," isolated, and identified by mass spectrometry.[19][21] A critical control is to compete for binding with an excess of free, unmodified Cmpd-7MPP. True interactors will be outcompeted and will not appear in the pulldown.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to active sites of entire enzyme families. In a competitive experiment, pre-incubation with Cmpd-7MPP would prevent the probe from labeling its direct target(s), which can be identified by a loss of signal in a mass spectrometry experiment.[22]

These proteomics methods are powerful but technically demanding. They can provide a comprehensive, unbiased view of the direct and indirect targets of a compound within the proteome.[18]

Part 3: Summary and Best Practices

Minimizing off-target effects is not about finding a "perfectly" specific compound, but rather about understanding a compound's full interaction profile to correctly interpret experimental data.

Key Recommendations:

  • Be Proactive: Characterize the selectivity of your pyrazolopyridine compound early in your research. Don't wait for confounding data to emerge.

  • Use Orthogonal Methods: No single method is foolproof. Combine biochemical assays (e.g., kinome profiling) with cell-based target engagement assays (e.g., CETSA) for a more complete picture.[2]

  • Controls are King: Always include appropriate negative controls, such as a structurally related inactive analog or an inactive enantiomer, to build a strong case for on-target activity.[4][7]

  • Dose Matters: Use the lowest effective concentration of your compound that engages the target to minimize the likelihood of engaging lower-affinity off-targets.

  • Consider the Scaffold: Be aware of the known liabilities of the pyrazolopyridine scaffold. For instance, many compounds based on this core structure target the ATP-binding site of kinases.[5][10]

By employing these rigorous validation strategies, you can increase the confidence in your findings and build a robust foundation for your drug discovery and chemical biology programs.

References
  • A brief introduction to chemical proteomics for target deconvolution. PubMed.
  • Chemical Proteomics for Target Valid
  • Drug target deconvolution by chemical proteomics. PubMed.
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.
  • Chemistry-based functional proteomics for drug target deconvolution.
  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors. PubMed.
  • How can off-target effects of drugs be minimised?.
  • Kinase Screening & Profiling Service | Drug Discovery Support. Source.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Source.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • [Compound] off-target effects and how to mitig
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Cellular thermal shift assay. Wikipedia.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Drug Design: When one size fits all backfires | Stereochemistry. Blogs@NTU.
  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs.
  • Chiral Switch: Between Therapeutical Benefit and Marketing Str
  • 4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5. Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Methyl-1H-pyrazolo[4,3-c]pyridine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the functionalization of this versatile scaffold. As a class of compounds, pyrazolopyridines are of significant interest in medicinal chemistry due to their structural similarity to purine bases, making them valuable cores for developing novel therapeutics.[1] This guide will provide actionable insights to streamline your synthetic efforts and achieve your desired derivatives with higher yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, providing a foundational understanding of its reactivity.

Q1: What are the most reactive positions on the 7-Methyl-1H-pyrazolo[4,3-c]pyridine core for derivatization?

The primary sites for derivatization are the nitrogen atoms of the pyrazole ring (N1 and N2) and the carbon positions on both the pyrazole and pyridine rings. The reactivity of these positions is influenced by the electronic properties of the fused ring system. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrazole ring's reactivity can be tuned by substituents.

Q2: Why is regioselectivity a major challenge in the N-alkylation of 7-Methyl-1H-pyrazolo[4,3-c]pyridine?

The two nitrogen atoms in the pyrazole ring (N1 and N2) have similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers.[2] The ratio of these isomers can be highly sensitive to subtle changes in reaction conditions and the steric and electronic nature of the starting material.[3]

Q3: What are the most common cross-coupling reactions used to functionalize the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold?

Suzuki-Miyaura and Buchwald-Hartwig amination reactions are extensively used for C-C and C-N bond formation, respectively.[4][5][6] These palladium-catalyzed reactions are powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents.

Q4: Are protecting groups necessary for the selective derivatization of 7-Methyl-1H-pyrazolo[4,3-c]pyridine?

Yes, protecting groups are often crucial for achieving selective functionalization.[7] For instance, protecting one of the pyrazole nitrogens allows for selective reaction at the other nitrogen or at a carbon position. Common protecting groups for pyrazoles include trityl (Tr), tetrahydropyranyl (THP), and (2-trimethylsilyl)ethoxymethyl (SEM).[7][8][9]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for common derivatization reactions, focusing on identifying the root cause of issues and providing actionable solutions.

Guide 1: Poor Regioselectivity in N-Alkylation

Controlling the site of N-alkylation is a frequent challenge. This guide will help you diagnose and resolve issues related to the formation of isomeric mixtures.

Troubleshooting Workflow

Caption: Troubleshooting workflow for challenges in Buchwald-Hartwig amination.

In-Depth Analysis and Solutions
  • β-Hydride Elimination: A potential side reaction, especially with primary amines, is β-hydride elimination from the palladium-amide intermediate, leading to the formation of a hydrodehalogenated arene and an imine. T[6]he choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.

  • Catalyst and Base: The reaction is highly sensitive to the choice of palladium precursor, ligand, and base. S[6][10]terically hindered phosphine ligands are commonly employed. The base plays a critical role in the deprotonation of the amine and must be chosen carefully to avoid side reactions with other functional groups in the molecule.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent catalyst oxidation and deactivation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key derivatization reactions.

Protocol 1: Regioselective N-Alkylation using Fluorinated Alcohols

This protocol is adapted from methodologies that have shown improved regioselectivity in the N-alkylation of pyrazoles.

[11][12]1. To a solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add the desired alkyl halide (1.1 eq). 2. Add a suitable base, such as potassium carbonate (1.5 eq). 3. Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS. 4. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). 5. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. 6. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated 7-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol is based on optimized conditions for Suzuki-Miyaura reactions of similar heterocyclic systems.

[4][5][13]1. In a reaction vessel, combine the halogenated 7-Methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq). 2. Add a degassed solvent system, for example, a mixture of dioxane and water. 3. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. 4. Monitor the reaction progress by TLC or LC-MS. 5. Once the starting material is consumed, cool the reaction to room temperature and dilute with water. 6. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over sodium sulfate. 7. Concentrate the solvent and purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Halogenated 7-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl halides.

[6][14]1. To a dry reaction flask, add the halogenated 7-Methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., BINAP, 0.05 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq). 2. Add a dry, degassed solvent such as toluene. 3. Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS). 4. Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. 5. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. 6. Purify the crude product by flash column chromatography.

IV. Data Presentation

The following table summarizes typical reaction conditions for the derivatization of pyrazolopyridine systems, providing a starting point for optimization.

ReactionCatalyst/ReagentBaseSolventTemperature (°C)Typical YieldReference
N-Alkylation Alkyl HalideK₂CO₃TFE/HFIP25-60Varies
Suzuki-Miyaura Arylboronic AcidK₂CO₃/Na₂CO₃Dioxane/H₂O80-11060-95%
Buchwald-Hartwig AmineNaOtBuToluene80-11050-90%

V. References

  • Shi, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Álvarez-Pérez, A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • Álvarez-Pérez, A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • Kumar, A., et al. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available at: [Link]

  • Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Popova, M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry. Available at: [Link]

  • Al-Zaydi, K. M. (2014). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. Molecules. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Perrior, T., et al. (2008). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazolopyridines. Wikipedia. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]

  • (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Methyl-1H-pyrazolo[4,3-c]pyridine. As a novel heterocyclic compound, comprehensive stability data in various solution-based environments may not be readily available in published literature. This guide provides a framework for systematically evaluating the stability of 7-Methyl-1H-pyrazolo[4,3-c]pyridine through forced degradation studies, offering troubleshooting advice and frequently asked questions (FAQs) to support your experimental work. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in solution?

The stability of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in solution can be influenced by several factors, including:

  • pH: The pyrazole and pyridine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. Extreme pH values (highly acidic or basic) can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, a principle governed by the Arrhenius equation.[1]

  • Light: As an aromatic heterocyclic compound, 7-Methyl-1H-pyrazolo[4,3-c]pyridine may be susceptible to photodegradation upon exposure to UV or visible light.[2]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, could potentially lead to the oxidation of the pyrazolopyridine core or its substituents. The pyrazole ring itself is generally resistant to oxidation, but strong oxidizing conditions can lead to ring opening.[3]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

Q2: I am seeing a new peak in my HPLC chromatogram after storing my compound in an acidic solution. What could this be?

The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. In acidic solutions, potential degradation pathways for a pyrazolopyridine structure could include:

  • Hydrolysis: If your molecule contains hydrolyzable functional groups, these are likely to be the primary sites of degradation.

  • Ring Opening: While generally stable, the pyrazole ring can undergo ring opening under strong acidic conditions, although this is less common.[3]

  • Protonation and Rearrangement: Protonation of the nitrogen atoms in the heterocyclic system could potentially lead to electronic rearrangements and subsequent degradation.

To identify the new peak, you should consider techniques such as mass spectrometry (MS) to determine the molecular weight of the degradant. Comparing the mass of the degradant to the parent compound can provide clues about the type of reaction that has occurred (e.g., hydrolysis would add the mass of a water molecule).

Q3: My solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine has turned yellow after being left on the benchtop. What is the likely cause?

A color change, such as turning yellow, is often indicative of degradation, particularly oxidative or photolytic degradation. Aromatic compounds and N-heterocycles can form colored byproducts upon oxidation or exposure to light. To troubleshoot this:

  • Protect from Light: Store a fresh solution in an amber vial or wrapped in aluminum foil to see if this prevents the color change. This would suggest photolytic degradation.

  • Deoxygenate the Solvent: Prepare a fresh solution using a solvent that has been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen. If this solution remains colorless, oxidative degradation is the likely cause.

Q4: How can I design a comprehensive stability study for this compound?

A comprehensive stability study should involve forced degradation (or stress testing) under various conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[3][4] The core components of such a study are outlined in the troubleshooting guides and protocols below.

Troubleshooting Guides

Issue 1: High Variability in Stability Assay Results
Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent Sample Preparation Ensure precise and consistent preparation of all solutions, including buffer and stock solutions. Use calibrated pipettes and balances.Small variations in concentration or pH can significantly impact degradation rates.
Fluctuating Incubation Temperature Use a calibrated incubator or water bath with minimal temperature fluctuation. Monitor the temperature throughout the experiment.Degradation reactions are temperature-dependent. Inconsistent temperatures will lead to variable degradation rates.
Inadequate Analytical Method Validate your analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision before starting the stability study.An unreliable analytical method will produce unreliable stability data.
Light Exposure During Handling Perform sample preparation and analysis under controlled lighting conditions, especially if photostability is a concern. Use amber glassware.Uncontrolled exposure to light can induce photodegradation, leading to inconsistent results.
Issue 2: No Degradation Observed Under Stress Conditions
Potential Cause Troubleshooting Step Scientific Rationale
Compound is Highly Stable Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, longer exposure time).The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[4]
Poor Solubility Ensure the compound is fully dissolved in the stress medium. A co-solvent may be necessary, but its stability under the stress conditions must also be considered.If the compound is not fully dissolved, the degradation rate will be limited by the dissolution rate, not the chemical kinetics.
Incorrect Stressor Review the structure of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and consider which degradation pathways are most likely. Tailor the stress conditions accordingly.For example, if the molecule has no easily hydrolyzable groups, thermal or photolytic stress may be more effective at inducing degradation.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the steps to perform a forced degradation study on 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light.
  • Thermal Degradation: Store the stock solution at 60°C, protected from light.
  • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sampling and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
  • For acid and base hydrolysis samples, neutralize the solution before analysis.
  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the initial peak area.
  • Monitor for the appearance of new peaks and the total peak area to ensure mass balance.

Visualizations

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Stock Solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (60°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B) Prep->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize if applicable HPLC Analyze by Stability-Indicating HPLC-UV/MS Sampling->HPLC Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation MassBalance Assess Mass Balance HPLC->MassBalance Identify Identify Degradants HPLC->Identify

Caption: Workflow for a forced degradation study.

Troubleshooting Decision Tree

TroubleshootingTree Start Unexpected Result in Stability Study Q1 Is there high variability in results? Start->Q1 A1_Yes Check sample prep, temperature control, and analytical method validation. Q1->A1_Yes Yes Q2 Is there no degradation observed? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Increase stressor severity or check solubility. Q2->A2_Yes Yes Q3 Is there a new peak in the chromatogram? Q2->Q3 No A2_Yes->End A3_Yes Use LC-MS to determine the molecular weight of the degradant. Q3->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting stability studies.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]

  • Fate of pharmaceuticals––photodegradation by simulated solar UV-light. Available at: [Link]

  • Thermal degradation: Significance and symbolism. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to 7-Methyl-1H-pyrazolo[4,3-c]pyridine (7-MPP) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 7-MPP and its Target

7-Methyl-1H-pyrazolo[4,3-c]pyridine, hereafter referred to as 7-MPP, is a novel small molecule inhibitor designed for high-potency and selective targeting of Kinase Suppressing Proliferation 1 (KSP1) . KSP1 is a critical serine/threonine kinase that acts as a central node in the "CytoGrowth" signaling pathway, a key cascade regulating cell cycle progression and proliferation.[1] In sensitive cell lines, inhibition of KSP1 by 7-MPP leads to a robust G1 cell cycle arrest and subsequent apoptosis.

This guide provides a comprehensive framework for identifying, characterizing, and overcoming acquired resistance to 7-MPP in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype in sensitive cells treated with 7-MPP?

A1: In sensitive cancer cell lines, treatment with 7-MPP at its effective concentration (typically around the IC50 value) should result in a significant decrease in cell viability within 24-72 hours. Morphologically, you may observe an increase in rounded, detached cells indicative of apoptosis. At the molecular level, you should see a decrease in the phosphorylation of KSP1's direct downstream target, p-Substrate-X, and a corresponding arrest in the G1 phase of the cell cycle.[2]

Q2: I've just received a new batch of 7-MPP. How can I confirm its activity before starting a long-term experiment?

A2: It is crucial to validate each new lot of inhibitor. Perform a standard dose-response assay using a known sensitive cell line that you have previously characterized. The calculated IC50 value should be within the expected range (typically a 1.5- to 3-fold variability is considered normal).[3] A significant deviation may suggest issues with compound integrity or experimental conditions.[4]

Q3: What are the first signs of developing resistance in my cell culture?

A3: The primary indicator of acquired resistance is a rightward shift in the dose-response curve, resulting in a higher IC50 value.[3][5] This means a higher concentration of 7-MPP is required to achieve the same level of growth inhibition. You may also observe a rebound in cell proliferation after an initial period of effective inhibition, or a noticeable change in cell morphology where cells appear healthier and continue to divide in the presence of the drug.

Q4: Can long-term passaging of my cell line affect its sensitivity to 7-MPP?

A4: Yes. Cell lines can undergo phenotypic drift with high passage numbers due to genetic or epigenetic changes.[5] This can alter their sensitivity to drugs. To ensure consistency, it is best practice to use low-passage cells from a well-characterized master cell bank for all resistance studies.

Troubleshooting Guide: A Systematic Approach to Resistance

The development of drug resistance is a complex process that can arise from various molecular changes within the cancer cell.[6][7] This section provides a logical workflow to diagnose and potentially overcome acquired resistance to 7-MPP.

G cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Devise Strategy A Observation: Loss of 7-MPP Efficacy (IC50 Shift) B Step 1: Validate System - Confirm 7-MPP activity - Check cell line identity - Use low passage cells A->B C Step 2: Quantify IC50 Shift Generate new dose-response curve B->C D Is IC50 shift > 5-fold? C->D E On-Target Mechanisms D->E Yes F Off-Target Mechanisms D->F No (Target still inhibited) G Step 3: Western Blot Check p-Substrate-X levels E->G I Step 5: Pathway Analysis - Western blot for bypass pathways - e.g., p-AKT, p-ERK F->I J Step 6: Drug Efflux Assay - Measure intracellular 7-MPP - Check ABC transporter expression F->J H Step 4: KSP1 Gene Sequencing Identify mutations in ATP-binding pocket G->H L Solution: Increase Dose or Use Next-Gen KSP1 Inhibitor H->L K Solution: Combination Therapy - Add Bypass Pathway Inhibitor - e.g., PI3K or MEK inhibitor I->K M Solution: Co-administer with Efflux Pump Inhibitor J->M

Caption: Troubleshooting workflow for 7-MPP resistance.

Issue 1: Significant Increase in IC50 Value (>5-fold shift)

A reproducible and significant increase in the IC50 value is the classic hallmark of acquired resistance.[8] The investigation should be bifurcated into on-target and off-target mechanisms.[9]

Potential Cause A: On-Target Alterations

This category involves changes to the drug's direct target, the KSP1 protein.[10]

  • Diagnostic Step 1: Assess Target Engagement.

    • Protocol: Perform a Western blot on lysates from both sensitive (parental) and suspected resistant cells treated with 7-MPP (at the original IC50 concentration).

    • Analysis: Probe for total KSP1 and its phosphorylated downstream substrate, p-Substrate-X.

    • Interpretation:

      • Resistant cells show persistent p-Substrate-X: This strongly suggests that KSP1 remains active despite the presence of 7-MPP. This points towards a mutation in the KSP1 drug-binding site that prevents 7-MPP from effectively inhibiting the kinase.[9]

      • Resistant cells show loss of p-Substrate-X: If the target is still successfully inhibited, the resistance mechanism is not due to a target mutation. Proceed to "Potential Cause B".

  • Diagnostic Step 2: Sequence the KSP1 Kinase Domain.

    • Protocol: Extract genomic DNA or mRNA (for cDNA synthesis) from both parental and resistant cell populations. Amplify the region of the KSP1 gene encoding the kinase domain, particularly the ATP-binding pocket.

    • Analysis: Perform Sanger sequencing and compare the sequences from resistant and parental cells.

    • Interpretation: Identify any non-synonymous mutations. Mutations in the "gatekeeper" residue or other regions of the ATP-binding cleft are common mechanisms of resistance to kinase inhibitors.[9]

  • Proposed Solution:

    • Dose Escalation: If the mutation confers only a modest decrease in binding affinity, increasing the concentration of 7-MPP may be sufficient to overcome resistance, although this may not be clinically relevant.

    • Next-Generation Inhibitor: If available, utilize a second-generation KSP1 inhibitor designed to bind effectively to the mutated kinase.

Potential Cause B: Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of the primary target pathway, rendering the drug ineffective.[11][12]

  • Diagnostic Step 1: Screen for Bypass Pathway Activation.

    • Protocol: Using the same lysates from the target engagement study, perform Western blots for key nodes of common survival pathways.

    • Analysis: Probe for the phosphorylated (active) forms of proteins like AKT (PI3K pathway) and ERK (MAPK/RAS-RAF pathway).[11]

    • Interpretation: A significant increase in p-AKT or p-ERK in the resistant cells compared to the parental line upon 7-MPP treatment suggests the activation of a bypass track.

ProteinPathwayExpected Change in Resistant Cells
p-AKT (Ser473) PI3K/AKT/mTORIncreased
p-ERK1/2 (Thr202/Tyr204) RAS/RAF/MEK/ERKIncreased
p-STAT3 (Tyr705) JAK/STATIncreased
Caption: Common bypass pathway markers to assess in 7-MPP resistant cells.
  • Proposed Solution:

    • Combination Therapy: The most effective strategy is to co-administer 7-MPP with an inhibitor targeting the identified bypass pathway.[13] For example, if the PI3K/AKT pathway is activated, combine 7-MPP with a PI3K or AKT inhibitor. This dual blockade can restore sensitivity and prevent further escape.

Potential Cause C: Increased Drug Efflux

Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[14]

  • Diagnostic Step 1: Measure Intracellular Drug Concentration.

    • Protocol: Use LC-MS/MS to quantify the intracellular concentration of 7-MPP in parental versus resistant cells after a defined incubation period.

    • Interpretation: A significantly lower concentration of 7-MPP in the resistant cells is indicative of increased drug efflux.

  • Diagnostic Step 2: Assess ABC Transporter Expression.

    • Protocol: Perform qPCR or Western blotting to measure the expression levels of common drug transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

    • Interpretation: Upregulation of one or more of these transporters in resistant cells confirms this mechanism.

  • Proposed Solution:

    • Co-administration with an Efflux Pump Inhibitor: Use a known inhibitor of P-gp or BCRP (e.g., verapamil, tariquidar) in combination with 7-MPP to restore intracellular drug levels and efficacy.

Issue 2: Inconsistent Results or Gradual Loss of Efficacy

Sometimes, the loss of efficacy is not a clear-cut, high-fold shift but rather a gradual decline or experiment-to-experiment variability.

Potential Cause A: Compound Instability or Degradation

  • Troubleshooting: Prepare fresh stock solutions of 7-MPP from powder. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light. Confirm the concentration and purity of your stock solution via analytical methods if possible.

Potential Cause B: Cell Culture Variables

  • Troubleshooting:

    • Cell Density: Ensure you are seeding the same number of cells for every experiment, as IC50 values can be density-dependent.

    • Serum Concentration: Use the same batch and concentration of FBS, as serum components can bind to small molecules and affect their bioavailability.[3]

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, which can profoundly alter cellular response to drugs.

Key Experimental Protocols

Protocol 1: Generation of a Dose-Response Curve to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of 7-MPP in culture medium. Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Treatment: Remove the overnight medium and add the 7-MPP dilutions to the appropriate wells. Incubate for 48-72 hours.

  • Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC50 value.[15]

Caption: Workflow for IC50 determination.

Protocol 2: Western Blot for Pathway Analysis
  • Treatment & Lysis: Plate cells and treat with 7-MPP and/or other inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate with a primary antibody (e.g., anti-p-AKT, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Imaging: Add an ECL substrate and visualize the protein bands using a chemiluminescence imager. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

References

  • Humphreys, W. G. (1999). Cytotoxic Drug Resistance Mechanisms. Humana Press.
  • Herman, P. K. (2022). Ksp1 is an autophagic receptor protein for the Snx4-assisted autophagy of Ssn2/Med13. PLOS ONE. Available at: [Link]

  • Bagca, B. G. (2021). Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Herman, P. K. (2020). Schematic model of the regulatory mechanism of Ksp1 in autophagy. ResearchGate. Available at: [Link]

  • Flavell, D. J. (2013). Does IC50 value reduce as the passage number of cell increases? ResearchGate. Available at: [Link]

  • Singh, A. (2020). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? ResearchGate. Available at: [Link]

  • Clinical Gate. (2025). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. Clinical Gate. Available at: [Link]

  • Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. Available at: [Link]

  • Tse, A. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Cyprotex - Evotec. Available at: [Link]

  • Johns Hopkins Bloomberg School of Public Health. (2020). Discovery Illuminates How Cell Growth Pathway Responds to Signals. Johns Hopkins Center for Health Security. Available at: [Link]

  • Zhang, Y. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Vaudry, D. (2005). Role of Kinase Suppressor of Ras-1 in Neuronal Survival Signaling by Extracellular Signal-Regulated Kinase 1/2. Journal of Neuroscience. Available at: [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. Available at: [Link]

  • Biology Lectures. (2022). Cytokinin Signalling Pathway. YouTube. Available at: [Link]

  • O'Donnell, A. (2019). Maintaining drug-resistant cell lines in cell culture. ResearchGate. Available at: [Link]

  • Kaczor, A. A. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Pastor-García, E. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]

  • Vasan, N., et al. (2019). Understanding cancer drug resistance: Mechanisms and solutions. Allied Academies. Available at: [Link]

  • Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]

  • Sheen, J. (n.d.). Cytokinin Signaling Pathway. Molecular Biology. Available at: [Link]

  • Zhang, Y. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Matson, J. P. (2014). Signaling Pathways that Control Cell Proliferation. WormBook. Available at: [Link]

  • News-Medical.Net. (2020). Signaling pathway promotes cancer growth by blocking pro-growth signals from second major cancer pathway. News-Medical.Net. Available at: [Link]

  • McKay, M. M. (2009). Signaling dynamics of the KSR1 scaffold complex. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Robbins, N. (2012). Mechanisms of Antifungal Drug Resistance. PLoS Pathogens. Available at: [Link]

  • Tibullo, D. (2017). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Journal of Clinical Medicine. Available at: [Link]

  • Shi, W. (2014). Mechanisms of Pyrazinamide Action and Resistance. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). ROS1 Signaling Pathway. Creative Diagnostics. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this and related heterocyclic scaffolds. The pyrazolo[4,3-c]pyridine core is a valuable pharmacophore, but its synthesis can be accompanied by challenges, primarily concerning regioselectivity and reaction efficiency. This guide provides in-depth, experience-driven answers to common problems encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Q1: I am observing a mixture of regioisomers, primarily the 7-Methyl-1H-pyrazolo[4,3-c]pyridine and the isomeric 4-Methyl-1H-pyrazolo[3,4-b]pyridine. How can I control the regioselectivity of the cyclization?

Answer: This is the most common challenge in pyrazolopyridine synthesis. The formation of regioisomers arises from the two nucleophilic nitrogen atoms in the pyrazole ring precursor attacking different electrophilic positions on the pyridine ring, or vice versa. The outcome is highly dependent on the synthetic strategy and reaction conditions.

Root Cause Analysis: In a typical condensation reaction between a substituted 3-aminopyrazole and a β-dicarbonyl or equivalent synthon, the relative nucleophilicity of the pyrazole nitrogens and the electrophilicity of the carbonyl carbons dictate the cyclization pathway. For instance, in syntheses starting from an activated pyridine N-oxide, nucleophilic attack can occur at both the C2 and C4 positions of the pyridine ring, leading to mixtures of pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers, respectively.[1]

Strategies for Improving Regioselectivity:

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity in pyrazole formation.[2][3] These solvents can stabilize charged intermediates or transition states through strong hydrogen bonding, altering the energy barrier for the competing cyclization pathways and favoring one isomer over the other.[3][4]

  • Steric Hindrance: Introducing a bulky substituent on either the pyrazole or pyridine precursor can sterically direct the cyclization. For example, a bulky group adjacent to one of the pyrazole's nitrogen atoms will disfavor cyclization involving that nitrogen, thereby promoting the formation of a single regioisomer.[5]

  • Electronic Control: Modifying the electronic properties of the starting materials can direct the reaction. An electron-withdrawing group on the pyridine ring can activate a specific position for nucleophilic attack, while substituents on the pyrazole ring can modulate the relative nucleophilicity of the two nitrogen atoms.

Troubleshooting Workflow for Regioselectivity Issues

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Implementation & Verification Problem Mixture of pyrazolo[4,3-c] and pyrazolo[3,4-b] isomers detected (via NMR, LC-MS) Analysis Analyze reaction mechanism. Which N attacks which C? Problem->Analysis Solvent Strategy 1: Modify Solvent System Analysis->Solvent Is transition state charge-separated? Sterics Strategy 2: Introduce Steric Bulk Analysis->Sterics Are reactive sites sterically similar? Electronics Strategy 3: Alter Electronic Effects Analysis->Electronics Can electronics be easily modified? RunTFE Protocol A: Re-run reaction in TFE or HFIP Solvent->RunTFE ModifySubstrate Protocol B: Synthesize precursor with bulky protecting group Sterics->ModifySubstrate Verify Verify Regiochemistry (2D-NOESY, HMBC) RunTFE->Verify ModifySubstrate->Verify

Caption: Troubleshooting flowchart for regioselectivity control.

Q2: My cyclization reaction is sluggish and gives low yields, often returning the uncyclized intermediate. How can I drive the reaction to completion?

Answer: Incomplete cyclization is often a kinetic or thermodynamic issue. The energy barrier for the intramolecular ring-closing step may be too high, or the cyclized product may not be significantly more stable than the open-chain intermediate under the reaction conditions.

Strategies for Driving Cyclization:

  • Increase Temperature: For many cyclization reactions, particularly those involving the formation of an aromatic system, higher temperatures can provide the necessary activation energy. Consider switching to a higher-boiling solvent like DMF, DMA, or xylene and increasing the reaction temperature. Microwave irradiation can also be effective for significantly reducing reaction times.[6]

  • Catalysis:

    • Acid Catalysis: If the cyclization involves a condensation step (e.g., formation of an enamine or imine intermediate), a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid, TsOH) or a Lewis acid can accelerate the reaction.[6]

    • Base Catalysis: If the key step involves deprotonation to generate a more potent nucleophile, a stronger base may be required. For example, if using K₂CO₃ is ineffective, consider stronger bases like NaH or KHMDS, though care must be taken to avoid base-induced side reactions.

  • Dehydration: Many cyclization reactions release a molecule of water. Removing water as it is formed can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by adding a dehydrating agent.

Optimized Protocol for Intramolecular Cyclization

This protocol is a general guideline for a common synthetic route involving a nucleophilic aromatic substitution followed by cyclization.[7]

StepActionRationale
1 Setup Combine 3-amino-4-methylpyrazole (1.0 eq) and 2-chloropyridine derivative (1.1 eq) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
2 Solvent & Base Add anhydrous DMF as the solvent and anhydrous K₂CO₃ (2.5 eq) as the base.
3 Reaction Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 4-6 hours.
4 Troubleshooting If the reaction stalls (i.e., starting material is consumed but the cyclized product is not the major species), consider adding a catalytic amount of CuI or Pd(OAc)₂ to facilitate the C-N bond formation and subsequent cyclization.
5 Workup After completion, cool the reaction to room temperature, pour it into ice water, and extract the product with ethyl acetate.
6 Purification Purify the crude product by silica gel column chromatography.
Q3: I am observing undesired N-alkylation at both N1 and N2 of the pyrazole ring system. How can I achieve selective N1 or N2 functionalization?

Answer: The two nitrogen atoms of the pyrazole ring have similar electronic properties and pKa values, making regioselective N-alkylation challenging.[8] The reaction typically yields a mixture of N1 and N2 alkylated isomers, with the ratio depending on the alkylating agent, the base, and the substituents on the pyrazole ring.[5][8]

Key Factors Controlling N-Alkylation Regioselectivity:

  • Steric Hindrance: This is the most powerful tool for directing alkylation. The alkyl group will preferentially add to the less sterically hindered nitrogen atom. Therefore, the isomer with the substituent at the 3-position (C3) of the pyrazole ring will often direct alkylation to the N1 position to avoid steric clash.[5]

  • Nature of the Base and Counterion: The choice of base can influence which nitrogen is deprotonated or how the resulting pyrazolate anion associates with its counterion. In some cases, using different metal carbonates (e.g., K₂CO₃ vs. Cs₂CO₃) can alter the isomer ratio.[8]

  • Protecting Groups: A common strategy is to install a removable protecting group that directs subsequent reactions. For example, a bulky protecting group like a triphenylmethyl (trityl) or a p-methoxybenzyl (PMB) group can be installed, followed by functionalization of the other nitrogen, and then deprotection.

Reaction Scheme: Controlling N-Alkylation

G cluster_0 Non-Selective Conditions cluster_1 Selective Conditions Start 7-Methyl-1H-pyrazolo[4,3-c]pyridine Mix Mixture of N1-R and N2-R isomers Start->Mix R-X, K2CO3, DMF N1_Product Desired N1-R Isomer Start->N1_Product 1. Bulky Protecting Group (PG) at N2 2. R-X 3. Deprotection

Caption: General strategies for selective N-alkylation.

References

  • Abdel-Aziz, A. A.-M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Dovgan, O., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(19), 5983. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960-2969. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960-2969. [Link]

  • Katritzky, A. R., et al. (2006). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 62(25), 5951-5957. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(10), 3290. [Link]

  • Chafin, K. N., & Fettinger, J. C. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3381. [Link]

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

<end_of_turn>

Welcome to the technical support center for the analysis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and characterization of impurities in this active pharmaceutical ingredient (API). Adherence to stringent purity standards is paramount for ensuring the safety and efficacy of pharmaceutical products.[1][2] This resource offers practical, field-proven insights to navigate the complexities of impurity analysis.

I. Understanding Impurities in 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation, or storage.[1][3] For 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound, potential impurities may include starting materials, byproducts from incomplete reactions, and degradants formed under stress conditions like heat, light, or humidity.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in 7-Methyl-1H-pyrazolo[4,3-c]pyridine?

A1: Based on the synthesis of pyrazolo[4,3-c]pyridine derivatives, potential impurities can include:

  • Starting materials and reagents: Unreacted precursors from the synthetic route.

  • Isomeric impurities: Structural isomers that may form during the synthesis.

  • Byproducts: Compounds resulting from side reactions.

  • Degradation products: Formed due to exposure to stress conditions. A forced degradation study can help identify these.[4]

Q2: What are the regulatory thresholds for impurities?

A2: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances.[1] Key thresholds include:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity's safety must be established.

These thresholds are generally based on the maximum daily dose of the drug substance.[1]

II. Core Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying impurities in pharmaceutical analysis. A well-developed HPLC method should be able to separate the main component from all potential impurities.

Recommended Initial HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileFormic acid helps in protonating the analyte for better peak shape. Acetonitrile is a common organic modifier.
Gradient Start with a low percentage of B, and gradually increase.A gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at a wavelength where the API and impurities have good absorbance.Diode Array Detector (DAD) is recommended to assess peak purity.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Injection Vol. 10 µLCan be adjusted based on sample concentration and sensitivity requirements.
HPLC Troubleshooting Guide

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting broad_peaks Broad Peaks start->broad_peaks split_peaks Split Peaks start->split_peaks cause_tailing1 Column Overload peak_tailing->cause_tailing1 Cause cause_tailing2 Secondary Interactions peak_tailing->cause_tailing2 Cause cause_fronting Sample Solvent Incompatibility peak_fronting->cause_fronting Cause cause_broad Low Flow Rate / Large Tubing ID broad_peaks->cause_broad Cause cause_split Clogged Frit / Column Void split_peaks->cause_split Cause solution_tailing1 Decrease Injection Volume cause_tailing1->solution_tailing1 Solution solution_tailing2 Adjust Mobile Phase pH cause_tailing2->solution_tailing2 Solution solution_fronting Dissolve Sample in Mobile Phase cause_fronting->solution_fronting Solution solution_broad Optimize Flow / Tubing cause_broad->solution_broad Solution solution_split Replace Column cause_split->solution_split Solution

Problem Potential Cause Troubleshooting Steps
Peak Tailing - Column overload- Secondary interactions with silanols- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure the analyte is fully protonated or deprotonated. Add a competing base like triethylamine (TEA) in small concentrations.[6]
Peak Fronting - Sample solvent stronger than mobile phase- Dissolve the sample in the initial mobile phase if possible.[7]
Broad Peaks - Low mobile phase flow rate- Large diameter tubing between column and detector- Increase the flow rate.- Use tubing with a smaller internal diameter.[7]
Split Peaks - Clogged column inlet frit- Column void- Reverse flush the column.- If the problem persists, replace the column.[8]
Baseline Noise/Drift - Contaminated mobile phase- Detector lamp failing- Prepare fresh mobile phase and degas properly.[5][9]- Check lamp energy and replace if necessary.
Ghost Peaks - Contamination in the injection system- Carryover from previous injections- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method.[7]
Mass Spectrometry (MS) for Structural Elucidation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the elemental composition of unknown impurities.[10][11]

Workflow for Impurity Identification using LC-MS

LCMS_Workflow start HPLC Peak of Interest accurate_mass Determine Accurate Mass (HRMS) start->accurate_mass formula_gen Generate Molecular Formula accurate_mass->formula_gen msms Acquire MS/MS Fragmentation Data formula_gen->msms fragment_analysis Analyze Fragmentation Pattern msms->fragment_analysis structure_proposal Propose Putative Structure(s) fragment_analysis->structure_proposal confirmation Confirm with Reference Standard or NMR structure_proposal->confirmation

Q3: My impurity is at a very low level. How can I get good MS data?

A3: For trace-level impurities, consider the following:

  • Enrich the sample: If possible, perform a semi-preparative HPLC collection of the impurity peak to concentrate it.

  • Use a sensitive instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer offers high sensitivity and mass accuracy.[11][12]

  • Optimize ionization: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive/negative) to maximize the signal of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable technique for the definitive structural elucidation of impurities.[13][14] It provides detailed information about the carbon-hydrogen framework of a molecule.

Q4: When should I use NMR for impurity analysis?

A4: NMR is particularly useful when:

  • An impurity needs to be unambiguously identified, especially for regulatory submissions.[13]

  • The impurity is an isomer of the API, as MS fragmentation may be identical.

  • The stereochemistry of the impurity needs to be determined.[15]

Q5: I only have a small amount of the isolated impurity. Can I still get an NMR spectrum?

A5: Yes. Modern NMR spectrometers equipped with cryogenic probes are highly sensitive and can acquire excellent data on microgram quantities of material.[14]

III. Method Validation

Once an analytical method for impurity detection is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16][17][18][19]

Key Validation Parameters
Parameter Purpose
Specificity To ensure the method can distinguish the analyte from impurities and other components.
Linearity To demonstrate that the response is proportional to the analyte concentration over a defined range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

IV. Gas Chromatography (GC) for Volatile Impurities

For volatile or semi-volatile impurities, such as residual solvents, Gas Chromatography (GC) is the preferred analytical technique.

GC Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
No Peaks - Syringe not drawing sample- Septum leak- Check the syringe for air bubbles or blockage.[20]- Replace the septum.
Retention Time Shifts - Fluctuations in carrier gas flow or oven temperature- Check for leaks in the gas lines.- Verify the oven temperature program.[21]
Poor Peak Shape - Column contamination- Incompatible injection solvent- Bake out the column at a high temperature.[22]- Ensure the sample is dissolved in a suitable solvent.
Baseline Instability - Column bleed- Contaminated detector- Condition the column properly.- Clean the detector according to the manufacturer's instructions.[22]

V. Conclusion

The successful analysis of impurities in 7-Methyl-1H-pyrazolo[4,3-c]pyridine requires a systematic and scientifically sound approach. By combining robust chromatographic separation with advanced spectroscopic techniques for structural elucidation, and adhering to regulatory guidelines for method validation, researchers can ensure the quality, safety, and efficacy of this important pharmaceutical compound.

References
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC Troubleshooting Guide - SCION Instruments.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3).
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
  • HPLC Troubleshooting Guide.
  • Impurities in Drug Substances and Products.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Structure Elucidation and NMR - Hypha Discovery.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3).
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA.
  • Impurities in Drug Substance and Drug Product Regulatory aspects - AIFA. (2022, May 20).
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY - Almac.
  • GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. (2025, July 4).
  • Identifying and elucidating impurity species - RSSL.
  • Common Gas Chromatography Problems | Master the Basics - Mason Technology. (2025, December 17).

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up the synthesis of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to transition from laboratory-scale experiments to larger-scale production efficiently and safely.

Introduction: The Significance of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

7-Methyl-1H-pyrazolo[4,3-c]pyridine is a key structural motif in medicinal chemistry. Its resemblance to purine makes it a "privileged scaffold," capable of interacting with a variety of biological targets, particularly the ATP-binding sites of kinases.[1] This has led to its investigation in the development of novel therapeutics, including potent inhibitors of the ERK/MAPK signaling pathway, which is often dysregulated in cancer.[1]

The synthesis of this compound, while achievable in the lab, presents unique challenges when scaling up. This guide will address these challenges in a practical, question-and-answer format, drawing upon established chemical principles and industry best practices.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems you may encounter when transitioning the synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine to a larger scale.

Q1: My reaction yield drops significantly when moving from a 1 g to a 100 g scale. What are the likely causes and how can I mitigate this?

A drop in yield upon scale-up is a common issue, often attributable to a combination of factors related to mass and heat transfer, as well as reaction kinetics.[2]

Underlying Causes and Solutions:

  • Inadequate Mixing: In larger reactors, achieving uniform mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products.

    • Troubleshooting:

      • Optimize Agitation: Ensure your reactor's stirrer speed and impeller design are sufficient for the vessel size to maintain a homogeneous mixture.

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled, slow addition of the limiting reagent. This helps to maintain a consistent reaction temperature and concentration profile.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate the heat generated by an exothermic reaction.[3] This can lead to temperature spikes that favor decomposition or side reactions.

    • Troubleshooting:

      • Jacketed Reactors: Utilize a jacketed reactor with a reliable heating/cooling system to maintain the desired reaction temperature.

      • Internal Temperature Monitoring: Always monitor the internal reaction temperature with a probe, as it can differ significantly from the jacket temperature.[4]

      • Solvent Choice: Consider using a higher-boiling point solvent to allow for a wider operating temperature range and better heat management.

  • Changes in Reaction Kinetics: The altered surface-area-to-volume ratio can also affect the overall reaction kinetics. Reactions that are fast at a small scale may require longer reaction times or higher temperatures at a larger scale to go to completion.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using analytical techniques like TLC, LC-MS, or HPLC to determine the optimal reaction time at the new scale.

      • Re-optimization: You may need to re-optimize the reaction temperature and catalyst loading for the larger scale.

Q2: I'm observing the formation of a significant amount of a dark, tarry byproduct during the reaction at a larger scale. What is it and how can I prevent it?

The formation of dark, insoluble byproducts is often indicative of thermal decomposition or polymerization side reactions, which are exacerbated at higher temperatures and with prolonged reaction times.

Plausible Explanation and Preventative Measures:

  • Thermal Degradation: The starting materials or the product itself may be susceptible to degradation at elevated temperatures, especially in the presence of localized hot spots.

    • Prevention:

      • Strict Temperature Control: As mentioned previously, maintain precise control over the internal reaction temperature.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to byproduct formation.

  • Side Reactions: The reaction conditions may be promoting unwanted side reactions. For instance, in reactions involving pyridines, polymerization can be a concern.

    • Prevention:

      • Lower Reaction Temperature: If feasible, try running the reaction at a slightly lower temperature for a longer period.

      • Optimize Stoichiometry: Ensure the stoichiometry of your reactants is carefully controlled. An excess of one reactant can sometimes lead to side product formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine at scale.

Q1: What is a reliable and scalable synthetic route to 7-Methyl-1H-pyrazolo[4,3-c]pyridine?

A robust and scalable synthesis involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.[5] The key starting materials are 3-amino-4-methylpyrazole and 2-chloropyridine.

Reaction Scheme:

G cluster_0 Synthesis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine 3-amino-4-methylpyrazole 3-amino-4-methylpyrazole Product 7-Methyl-1H-pyrazolo[4,3-c]pyridine 3-amino-4-methylpyrazole->Product K2CO3, DMF, Heat 2-chloropyridine 2-chloropyridine 2-chloropyridine->Product G cluster_0 Phase 1: Lab-Scale Synthesis (Gram Scale) cluster_1 Phase 2: Process Development for Scale-Up cluster_2 Phase 3: Pilot-Scale Synthesis (Kilogram Scale) lab_synthesis Establish a reliable lab-scale synthesis protocol lab_purification Purify via column chromatography lab_synthesis->lab_purification characterization Characterize product and identify impurities lab_purification->characterization heat_flow Conduct reaction calorimetry to understand exotherm characterization->heat_flow Transition to Scale-Up mixing_study Evaluate mixing parameters heat_flow->mixing_study solvent_screen Screen for alternative, greener solvents mixing_study->solvent_screen crystallization_dev Develop a robust crystallization-based purification solvent_screen->crystallization_dev pilot_synthesis Perform synthesis in a jacketed reactor with controlled reagent addition crystallization_dev->pilot_synthesis Implement at Pilot Scale pilot_workup Implement scalable workup procedure pilot_synthesis->pilot_workup pilot_purification Purify via crystallization pilot_workup->pilot_purification final_qc Perform final quality control and analysis pilot_purification->final_qc

Sources

Validation & Comparative

A Comparative Guide to 7-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold stands as a "privileged structure," a testament to its recurring role in the architecture of bioactive molecules.[1] Its structural mimicry of endogenous purines allows it to adeptly interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases.[2] This unique characteristic has positioned pyrazolopyridine derivatives as a fertile ground for the discovery of novel therapeutics, particularly in the realm of oncology.[3]

This guide offers an in-depth comparative analysis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and its key isomers. We will navigate through their synthesis, physicochemical properties, and biological activities, underpinned by available experimental data and detailed protocols. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate their research endeavors.

The Pyrazolopyridine Isomeric Landscape: A Structural Overview

The fusion of a pyrazole and a pyridine ring gives rise to several distinct pyrazolopyridine isomers, each with a unique arrangement of nitrogen atoms. This seemingly subtle variation has profound implications for the molecule's electronic distribution, steric profile, and ultimately, its biological function. The primary isomers of interest include:

  • Pyrazolo[4,3-c]pyridines: Characterized by the fusion at the 4,3-c position.

  • Pyrazolo[3,4-b]pyridines: Fusion at the 3,4-b position.

  • Pyrazolo[3,4-c]pyridines: Fusion at the 3,4-c position.

  • Pyrazolo[4,3-b]pyridines: Fusion at the 4,3-b position.

The addition of a methyl group to these core structures, as in our compound of interest, 7-Methyl-1H-pyrazolo[4,3-c]pyridine, further refines its properties, influencing factors such as solubility, metabolic stability, and target engagement.

Physicochemical Properties: A Comparative Analysis

The spatial arrangement of nitrogen atoms within the fused ring system is a critical determinant of a pyrazolopyridine isomer's physicochemical properties. These properties, in turn, govern the pharmacokinetic and pharmacodynamic behavior of the molecule. While extensive experimental data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine is not abundant in the public domain, a comparative analysis of the parent scaffolds provides valuable insights.[2]

Property7-Methyl-1H-pyrazolo[4,3-c]pyridine1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[3,4-c]pyridine1H-pyrazolo[4,3-b]pyridine
Molecular Formula C₇H₇N₃[4]C₆H₅N₃C₆H₅N₃C₆H₅N₃
Molecular Weight 133.15 g/mol [4]119.12 g/mol 119.12 g/mol 119.12 g/mol
Predicted pKa ~5.08[2]~5.92[2]~10.94[2]Not readily available

Note: Predicted pKa values are based on computational models and can vary. Experimental verification is recommended.

The variance in predicted pKa values across the isomers highlights the influence of nitrogen atom positioning on the molecule's basicity. This has significant implications for drug formulation, as it affects solubility and salt formation.

Synthesis of Pyrazolopyridine Scaffolds

The synthesis of pyrazolopyridine isomers can be achieved through various synthetic routes, often tailored to achieve the desired substitution pattern. A common strategy for the synthesis of the pyrazolo[4,3-c]pyridine core involves the cyclization of a substituted aminopyrazole with a suitable pyridine precursor.[4]

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 3-amino-4-methylpyrazole, 2-chloropyridine) Reaction Cyclization Reaction (e.g., Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Final_Product Final Product (7-Methyl-1H-pyrazolo[4,3-c]pyridine) Purification->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: A generalized workflow for the synthesis of pyrazolopyridine scaffolds.

Biological Activity: A Focus on Kinase Inhibition

The structural resemblance of pyrazolopyridines to purines makes them compelling candidates for targeting ATP-binding sites of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[4] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.[1]

While direct comparative studies on the kinase inhibitory profiles of all 7-methyl-pyrazolopyridine isomers are limited, research on various derivatives of the parent scaffolds has revealed potent inhibitory activity against several key kinases.

Key Kinase Targets of Pyrazolopyridine Derivatives:
  • Extracellular Signal-Regulated Kinase (ERK): A critical component of the MAPK signaling pathway, which is frequently hyperactivated in cancer. Urea derivatives of the 1H-pyrazolo[4,3-c]pyridine scaffold have been identified as potent and selective ERK inhibitors.[4]

  • Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases that, when activated or overexpressed, can drive the growth and proliferation of various cancers. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors.[5]

  • TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent TBK1 inhibitors.[6]

The following table summarizes the inhibitory activities of some pyrazolopyridine derivatives against various kinases. It is important to note that these are not direct comparisons of the 7-methyl isomers but provide a valuable overview of the potential of each scaffold.

Pyrazolopyridine ScaffoldTarget KinaseExample CompoundIC₅₀ (nM)Reference
1H-pyrazolo[3,4-b]pyridineTBK1Compound 15y0.2[6]
1H-pyrazolo[3,4-b]pyridineTRKACompound C031.2[5]
Signaling Pathway Interruption

The therapeutic rationale for developing pyrazolopyridine-based kinase inhibitors lies in their ability to block aberrant signaling cascades that drive disease progression.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor 7-Methyl-1H-pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Inhibition

Caption: Inhibition of the MAPK signaling pathway by a pyrazolo[4,3-c]pyridine derivative targeting ERK.

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate further research and enable direct comparisons between 7-Methyl-1H-pyrazolo[4,3-c]pyridine and its isomers, we provide the following detailed experimental protocols.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., ERK2, TRKA).

  • Kinase-specific substrate peptide.

  • ATP (Adenosine triphosphate).

  • Test compounds (dissolved in DMSO).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well plates.

  • Plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay

This protocol describes a method to evaluate the effect of a compound on the growth of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., A375 for melanoma, MCF-7 for breast cancer).

  • Cell culture medium and supplements.

  • Test compounds (dissolved in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • 96-well plates.

  • Incubator (37°C, 5% CO₂).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

In Vivo Xenograft Model

This protocol provides a framework for evaluating the anti-tumor efficacy of a compound in a preclinical animal model.

Objective: To assess the in vivo anti-tumor activity of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Cancer cell line for tumor implantation.

  • Test compound formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., once daily by oral gavage).

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The pyrazolopyridine scaffold, and specifically its methylated isomers like 7-Methyl-1H-pyrazolo[4,3-c]pyridine, represents a promising starting point for the development of novel therapeutics. While a comprehensive, direct comparison of the biological activities of all isomers remains an area ripe for further investigation, the existing body of research on pyrazolopyridine derivatives highlights their significant potential as potent and selective kinase inhibitors.

This guide has provided a framework for understanding the key differences and similarities between these isomers, from their fundamental physicochemical properties to their biological targets and synthetic accessibility. The detailed experimental protocols offer a practical roadmap for researchers to conduct their own comparative studies, thereby contributing to the collective knowledge base and accelerating the journey from scaffold to clinical candidate. The continued exploration of this versatile heterocyclic system will undoubtedly unveil new therapeutic opportunities in the ongoing battle against a spectrum of human diseases.

References

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4), 259-270.
  • Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157.
  • Mora, E., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1746.
  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 1-20.
  • ResearchGate. (2024). Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 27(19), 6529.
  • El-Sayed, N. A., et al. (2021).
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1385.
  • Gaponova, I., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(21), 6685.
  • Sharma, S., & Singh, P. (2018). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 10(12), 1505-1526.
  • PubChem. (n.d.). methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Pyrazolopyridines connected with isoxazole possessing excellent antiproliferative activity. [Link]

  • Elguero, J., et al. (2022).
  • González-López, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(17), 7838-7856.
  • ResearchGate. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • ResearchGate. (2021). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]

  • Lee, H. J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588.
  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-1200.
  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1438.
  • Gomaa, M. S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(22), 6841.
  • Krut'ko, D. P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747.
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Al-Omair, M. A., et al. (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Journal of Molecular Structure, 1315, 138243.

Sources

A Comparative Study of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and Known Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel kinase inhibitors for targeted cancer therapy has led to the exploration of diverse heterocyclic scaffolds. Among these, the pyrazolopyridine core has emerged as a "privileged" structure, capable of interacting with the ATP-binding site of numerous kinases with high affinity.[1][2] This guide provides a comparative analysis of the hypothetical kinase inhibitor, 7-Methyl-1H-pyrazolo[4,3-c]pyridine , against established inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

While direct experimental data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine is not yet publicly available, extensive research on the broader pyrazolo[4,3-c]pyridine scaffold strongly suggests its potential as an inhibitor of Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK cascade.[3][4] This document will, therefore, proceed with the scientifically grounded hypothesis that 7-Methyl-1H-pyrazolo[4,3-c]pyridine functions as an ERK inhibitor.

We will objectively compare its predicted profile with that of known MEK and ERK inhibitors, providing supporting experimental data for these established drugs and outlining a comprehensive validation workflow for our lead compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel kinase inhibitor scaffolds.

The MAPK Signaling Pathway: A Key Target in Oncology

The MAPK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5] Dysregulation of this pathway, often through mutations in upstream components like RAS and BRAF, is a hallmark of many human cancers.[6] The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK.[5]

MAPK_Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK MEK_Inhibitors MEK Inhibitors (Trametinib, Cobimetinib, Selumetinib) MEK_Inhibitors->MEK ERK_Inhibitors ERK Inhibitors (Ulixertinib, Ravoxertinib, 7-Methyl-1H-pyrazolo[4,3-c]pyridine (Hypothesized)) ERK_Inhibitors->ERK

Figure 1: Simplified schematic of the MAPK signaling pathway and the points of intervention for MEK and ERK inhibitors.

Given its central role, the MAPK pathway has been a focal point for the development of targeted therapies. Inhibitors targeting both MEK and ERK have shown clinical efficacy, with several MEK inhibitors already approved for the treatment of various cancers.[7][8]

Comparative Analysis of Kinase Inhibitors

This section provides a comparative overview of our hypothetical compound, 7-Methyl-1H-pyrazolo[4,3-c]pyridine, and a selection of well-characterized MEK and ERK inhibitors. The data for the known inhibitors has been compiled from publicly available sources.

Quantitative Data Summary

The following table summarizes the in vitro potency of selected MEK and ERK inhibitors against their primary targets. This data provides a benchmark against which the future experimental results for 7-Methyl-1H-pyrazolo[4,3-c]pyridine can be compared.

CompoundTarget(s)IC50 (nM)Reference(s)
7-Methyl-1H-pyrazolo[4,3-c]pyridine ERK1/2 (Hypothesized) To be determined N/A
Ulixertinib (BVD-523)ERK2<0.3[9][10]
Ravoxertinib (GDC-0994)ERK1 / ERK26.1 / 3.1[7][11]
TrametinibMEK1 / MEK20.92 / 1.8[12]
CobimetinibMEK14.2[1][8]
SelumetinibMEK114[6]

Experimental Protocols for Validation

To validate the hypothesized activity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine as an ERK inhibitor and to enable a direct comparison with the known inhibitors listed above, a series of robust and self-validating experimental workflows are proposed.

Biochemical Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of 7-Methyl-1H-pyrazolo[4,3-c]pyridine on the enzymatic activity of ERK1 and ERK2.

Principle: A purified, active form of the kinase is incubated with its substrate and ATP. The kinase inhibitor is added at varying concentrations to determine the concentration at which it inhibits 50% of the kinase activity (IC50).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Prepare solutions of purified recombinant active ERK1 and ERK2, a suitable substrate (e.g., Myelin Basic Protein, MBP), and ATP at a concentration close to the Km for each kinase.

  • Assay Procedure:

    • Serially dilute the 7-Methyl-1H-pyrazolo[4,3-c]pyridine stock solution in kinase buffer to create a range of concentrations.

    • In a 96-well or 384-well plate, add the kinase, substrate, and the test compound at different concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Components Add Kinase, Substrate, and Inhibitor to Plate Start->Add_Components Initiate_Reaction Initiate Reaction with ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Detect_Phosphorylation Quantify Phosphorylated Substrate Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Determine IC50 Detect_Phosphorylation->Analyze_Data End End: IC50 Value Analyze_Data->End

Figure 2: Workflow for a biochemical kinase inhibition assay.

Cellular Assay for Target Engagement and Pathway Inhibition

This experiment will assess the ability of 7-Methyl-1H-pyrazolo[4,3-c]pyridine to inhibit ERK signaling within a cellular context.

Principle: Cancer cell lines with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant) are treated with the inhibitor. The phosphorylation status of ERK and its downstream substrates is then measured by Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., A375 melanoma cells, which have a BRAF V600E mutation) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 7-Methyl-1H-pyrazolo[4,3-c]pyridine for a specified duration (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK, a downstream target of ERK), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

    • Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of ERK and its substrates.

Cell Viability Assay

This assay will determine the effect of 7-Methyl-1H-pyrazolo[4,3-c]pyridine on the proliferation and viability of cancer cells.

Principle: The metabolic activity of viable cells is used as an indicator of cell number. Tetrazolium salts, such as MTT or MTS, are reduced by cellular dehydrogenases to a colored formazan product, the amount of which is proportional to the number of living cells.[13]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT/MTS Assay:

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

    • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the available evidence from related compounds, 7-Methyl-1H-pyrazolo[4,3-c]pyridine is hypothesized to be an inhibitor of ERK, a key kinase in the MAPK signaling pathway. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and quantitatively comparing its performance against established MEK and ERK inhibitors.

Successful validation of 7-Methyl-1H-pyrazolo[4,3-c]pyridine as a potent and selective ERK inhibitor would warrant further preclinical development, including in vivo efficacy studies in relevant cancer models and comprehensive pharmacokinetic and toxicological profiling. The insights gained from such studies will be invaluable for the advancement of this promising class of compounds towards clinical application.

References

  • Current Development Status of MEK Inhibitors. (Source: PubMed Central)
  • Overview of MEK Inhibitors. (Source: BOC Sciences)
  • MEK Inhibitors | Targeted Oncology. (Source: Targeted Oncology)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (Source: PubMed Central)
  • MEK inhibitors for the treatment of non-small cell lung cancer. (Source: PubMed Central)
  • Inhibitors of Extracellular Signal-Regulated Kinase (ERK) regulated signaling pathways. (Source: University of Minnesota)
  • BRAF and MEK Inhibitors Approved for Melanoma. (Source: AACR Journals)
  • Ravoxertinib (GDC-0994) | ERK Inhibitor. (Source: MedChemExpress)
  • Cell viability assays. (Source: Abcam)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Trametinib in the treatment of melanoma. (Source: PubMed Central)
  • Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. (Source: PubMed Central)
  • Ulixertinib (BVD-523) | ERK1/2 Inhibitor. (Source: MedchemExpress.com)
  • Ulixertinib (BVD-523) | ERK1/2 Inhibitor | CAS 869886-67-9. (Source: Selleck Chemicals)
  • Ravoxertinib | GDC-0994 | RG7842 | CAS#1453848-26-4 | ERK inhibitor. (Source: InvivoChem)
  • Current Development St
  • Cobimetinib (GDC-0973) | MEK1 Inhibitor | CAS 934660-93-2. (Source: Selleck Chemicals)
  • Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. (Source: PubMed Central)
  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). (Source: AACR Journals)
  • A, Comparison of IC50 values to the MEK inhibitor selumetinib between...
  • In vitro sensitivity to selumetinib. A, 31 cell lines with IC50...
  • (A) The IC50 value for Trametinib (Cal62, 0.96 nM; BHT101, 2.04 nM.
  • COA of Cobimetinib hemifumarate | Certificate of Analysis. (Source: AbMole BioScience)
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK)
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • 213756Orig1s000.
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (Source: PubMed Central)
  • Structure–activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein–Protein Interaction with trypanocidal Activity.
  • First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (Source: Taylor & Francis Online)
  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (Source: PubMed Central)
  • Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent in RAS mutated malignancies. (Source: Biomed Valley Discoveries)
  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (Source: PubMed Central)
  • Pyrazolopyridine derivatives as anticancer agent.
  • The Therapeutic Potential of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide to Key Molecular Targets. (Source: Benchchem)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Source: PubMed Central)
  • United States P
  • Pyrazolo-pyridine derivatives active as kinase inhibitors.
  • PYRAZOLO (4,3c) CINNOLINE COMPOUNDS AS INHIBITORS OF ITK KINASE ACTIVITY.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.
  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.

Sources

A Researcher's Guide to Validating the In Vivo Efficacy of Novel IRAK4 Inhibitors: A Comparative Analysis Featuring 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting IRAK4 in Autoimmune and Inflammatory Disease

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical node in innate immune signaling.[1] It is a pivotal mediator for nearly all Toll-like receptors (TLRs) (except TLR3) and IL-1 receptor (IL-1R) family members.[2] Upon activation, IRAK4 triggers a signaling cascade leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6 and TNFα.[2][3] Dysregulation of this pathway is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1] Consequently, inhibiting IRAK4 kinase activity has become a highly pursued therapeutic strategy.[2][4]

The compound 7-Methyl-1H-pyrazolo[4,3-c]pyridine represents a class of small molecules designed to inhibit IRAK4. While this specific molecule is not yet extensively characterized in public literature, its core structure is indicative of scaffolds developed for kinase inhibition. This guide will therefore use it as a hypothetical lead candidate, "Cmpd-X," to illustrate the rigorous process of in vivo validation and to compare its potential efficacy profile against established IRAK4 inhibitors.

The Competitive Landscape: Established IRAK4 Inhibitors

A robust validation study requires benchmarking against relevant alternatives. Several small molecule IRAK4 inhibitors have been evaluated in preclinical models and clinical trials, providing a basis for comparison.

  • PF-06650833 (Pfizer): A potent and selective IRAK4 inhibitor that has shown efficacy in preclinical models of rheumatoid arthritis and lupus.[5][6][7][8] It has been demonstrated to reduce inflammation and autoantibody levels in rodent models.[5][6][7][8]

  • Emavusertib (CA-4948, Curis): An orally bioavailable IRAK4 inhibitor that has shown anti-tumor activity in xenograft models of lymphoma and efficacy in treating myeloid malignancies.[9][10][11][12]

  • KT-474 (Kymera Therapeutics): A proteolysis-targeting chimera (PROTAC) that induces the degradation of IRAK4, offering a different modality of inhibition compared to traditional kinase activity blockers.[13]

These compounds represent the current benchmarks in the field. A successful validation of "Cmpd-X" would require demonstrating comparable or superior efficacy, safety, or pharmacokinetic properties.

Designing the In Vivo Efficacy Study: The Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is the most widely used and relevant preclinical model for studying rheumatoid arthritis.[14] It shares key pathological and immunological features with the human disease, making it an ideal system for testing the efficacy of novel anti-inflammatory agents.[15][16]

G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Efficacy Assessment Day_0 Day 0: Primary Immunization DBA/1J mice immunized with bovine type II collagen in CFA Day_21 Day 21: Booster Immunization Booster injection with type II collagen in IFA Day_0->Day_21 21 days Day_25 Day 25: Treatment Initiation Randomize mice into groups. Begin daily dosing (p.o. or i.p.). Day_21->Day_25 Onset of Symptoms Treatment Daily Dosing: - Vehicle Control - Cmpd-X (e.g., 10, 30, 100 mg/kg) - PF-06650833 (e.g., 30 mg/kg) - Dexamethasone (Positive Control) Day_25->Treatment Monitoring Daily Monitoring (Day 21-42): - Clinical Score (0-4 per paw) - Paw Volume (Plethysmometry) Treatment->Monitoring Endpoint Day 42: Terminal Endpoint - Blood Collection (Cytokines, PK) - Tissue Harvest (Paws for Histology) Monitoring->Endpoint

Caption: Workflow for a typical CIA mouse model efficacy study.

A. Animals and Housing:

  • Strain Selection: Use male DBA/1J mice, aged 8-10 weeks, as they are highly susceptible to CIA.[15][16]

  • Housing: House animals in specific pathogen-free (SPF) conditions to avoid experimental variability from infections.[15][16] Provide a standard diet; some studies note that high-fat breeder diets can increase disease incidence.[15]

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

B. Disease Induction:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize mice and administer a 0.1 mL subcutaneous injection at the base of the tail.[17] The use of CFA helps to elicit a strong initial immune response.

  • Booster Immunization (Day 21): Prepare a second emulsion of bovine type II collagen, this time with Incomplete Freund's Adjuvant (IFA). Administer a 0.1 mL subcutaneous injection at a different site on the tail.[17] The booster injection amplifies the autoimmune response, leading to the development of arthritis.

C. Treatment Protocol:

  • Group Allocation: Around day 24-25, as initial signs of arthritis appear, randomize mice into treatment groups (n=8-10 per group) based on initial clinical scores to ensure even distribution of disease severity.

  • Dosing: Administer compounds orally (p.o.) or intraperitoneally (i.p.) once or twice daily until the study endpoint (e.g., Day 42).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2-4: "Cmpd-X" at three dose levels (e.g., 10, 30, 100 mg/kg) to assess dose-response.

    • Group 5: Positive control comparator, PF-06650833 (e.g., 30 mg/kg, twice daily).[6]

    • Group 6: General anti-inflammatory positive control (e.g., Dexamethasone).

D. Efficacy Endpoints:

  • Clinical Assessment (Daily from Day 21): Score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4. The maximum score per mouse is 16. This is the primary measure of disease progression.

  • Paw Volume Measurement (Bi-weekly): Use a plethysmometer to measure the volume of each hind paw. This provides a quantitative measure of edema.

  • Terminal Biomarkers (Day 42):

    • Serum Cytokines: Collect blood via cardiac puncture and measure levels of key inflammatory cytokines (e.g., IL-6, TNFα) using ELISA or multiplex assays.

    • Histopathology: Harvest hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Pharmacokinetics and Target Engagement

Understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile is essential for interpreting efficacy data.[18][19] A compound that is not absorbed or does not reach its target cannot be effective.

  • Satellite Group: Include a satellite group of non-arthritic mice for PK analysis to avoid confounding factors from the disease state.

  • Dosing: Administer a single dose of "Cmpd-X" (e.g., 30 mg/kg, p.o.).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Use LC-MS/MS to determine the plasma concentration of the drug at each time point. This data is used to calculate key PK parameters.[20][21]

  • Target Engagement: In a separate cohort, assess the inhibition of IRAK4 signaling in vivo. For example, administer the compound, then challenge the animals with a TLR agonist like LPS, and measure the subsequent cytokine response in the blood.

Table 1: Hypothetical Pharmacokinetic Parameters

Compound Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (%)
Cmpd-X 30 p.o. 1250 1.5 7500 45%
PF-06650833 30 p.o. 980 2.0 6200 35%[3]

| Emavusertib | 75 | p.o. | 1500 | 2.0 | 9800 | Favorable (qualitative)[10] |

Table 2: Hypothetical In Vivo Efficacy in CIA Model (Day 42)

Treatment Group (Dose, mg/kg) Mean Clinical Score (± SEM) Paw Volume Change (mm³, ± SEM) Serum IL-6 (pg/mL, ± SEM) Histological Score (Erosion)
Vehicle Control 10.5 ± 0.8 1.2 ± 0.15 250 ± 35 3.5 ± 0.4
Cmpd-X (10) 7.2 ± 0.6 0.8 ± 0.11 180 ± 28 2.8 ± 0.3
Cmpd-X (30) 4.1 ± 0.5 0.4 ± 0.08 95 ± 15 1.5 ± 0.2
Cmpd-X (100) 2.5 ± 0.4 0.2 ± 0.05 50 ± 10 0.8 ± 0.1

| PF-06650833 (30) | 4.5 ± 0.5 | 0.5 ± 0.09 | 110 ± 18 | 1.7 ± 0.2 |

Data presented are for illustrative purposes only and do not represent actual experimental results.

Mechanism of Action: IRAK4 Signaling Pathway

Visualizing the target pathway helps to contextualize the mechanism of inhibition. "Cmpd-X" is designed to block the kinase activity of IRAK4, thereby preventing downstream inflammatory signaling.

Sources

A Comparative Guide to the Cross-Reactivity Profile of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel chemical scaffold is paramount to advancing a potential therapeutic candidate. The 7-Methyl-1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic structure, drawing significant interest due to its purine-like architecture, which makes it an ideal candidate for targeting ATP-binding sites of various enzymes, particularly kinases.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of this scaffold, leveraging available experimental data on its derivatives to offer insights into its selectivity and potential off-target liabilities.

Introduction to the 7-Methyl-1H-pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine framework is a versatile platform for the design of potent and selective inhibitors of various biological targets. Its rigid, bicyclic nature allows for the precise spatial orientation of substituents, enabling tailored interactions within the binding pockets of target proteins. The addition of a methyl group at the 7-position can influence the compound's metabolic stability and pharmacokinetic properties, making the 7-Methyl-1H-pyrazolo[4,3-c]pyridine a valuable starting point for medicinal chemistry campaigns. While direct, comprehensive cross-reactivity data for the parent 7-Methyl-1H-pyrazolo[4,3-c]pyridine molecule is not extensively published, analysis of its more complex derivatives provides a strong foundation for understanding its selectivity potential.

Kinase Selectivity Profile: A Case Study of a Potent CDK8/19 Inhibitor

A key example illustrating the selectivity of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold comes from the development of a highly potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[2] In this study, a derivative of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, compound 15 , was synthesized and extensively profiled for its kinase selectivity.

KINOMEscan™ Profiling of Compound 15

To assess its selectivity, compound 15 was subjected to a KINOMEscan™ binding analysis against a panel of 468 kinases at a concentration of 1 µM.[2] The results demonstrated exceptional selectivity, with significant inhibition observed for only a handful of kinases.

Table 1: Kinome Selectivity Data for Compound 15 (a 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative) [2]

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
CDK8 >99%2 (cellular pSTAT1)Primary Target
CDK19 >99%Not determinedPrimary Target (paralog)
STK16 >90%107Off-Target
FLT3 (D835V) >90%Not determinedOff-Target

This data highlights the remarkable selectivity of the pyrazolo[4,3-c]pyridine scaffold when appropriately substituted. With a KINOMEscan™ selectivity score (S(10)) of 0.01 at 1 µM, compound 15 stands as a testament to the potential for developing highly specific kinase inhibitors from this chemical class.[2] The off-target interactions with STK16 and the FLT3 mutant, while present, are significantly weaker than the on-target activity against CDK8/19.

Comparative Analysis with Other Pyrazolopyridine-Based Kinase Inhibitors

The pyrazolopyridine scaffold is a common feature in a variety of kinase inhibitors. Comparing the selectivity profile of the 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative with other inhibitors from this family provides a broader context for its cross-reactivity potential.

Table 2: Selectivity of Various Pyrazolopyridine-Based Kinase Inhibitors

Compound ClassPrimary Target(s)Notable Off-TargetsReference
Pyrazolo[4,3-c]pyridine derivative (Cmpd 15) CDK8/19STK16, FLT3 (D835V)[2]
Pyrazolo[3,4-b]pyridine derivatives TBK1IKKε[3]
Pyrazolo[4,3-d]pyrimidine derivative (LGR6768) CDK7Favorable selectivity across the CDK family[4][5]
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives c-Met>50-fold selectivity against other tested tyrosine kinases[6]
Pyrazolopyrimidine derivatives SRC KinaseExceptional selectivity over ABL kinase[7]

This comparative data suggests that the pyrazolopyridine core, in its various isomeric forms, can be tailored to achieve high selectivity for different kinase targets. The specific substitution pattern around the core is the primary determinant of the resulting cross-reactivity profile.

Potential for Non-Kinase Off-Target Interactions

While the primary focus for the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold has been on kinase inhibition, it is crucial to consider potential interactions with other enzyme families. Research into pyrazolo[4,3-c]pyridine sulfonamides has revealed their activity as inhibitors of carbonic anhydrases (CAs).[8]

Specifically, certain derivatives have shown potent inhibition of cytosolic human CA isoforms (hCA I and hCA II) and bacterial β- and γ-CAs.[8] This finding underscores the importance of comprehensive profiling of any new compound based on this scaffold against a diverse panel of targets, not limited to the kinome.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and scientific integrity of a cross-reactivity assessment, robust and validated experimental methodologies are essential. The following outlines a standard workflow for characterizing the selectivity of a novel compound based on the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold.

Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining the kinase selectivity profile.

Step-by-Step Protocol for KINOMEscan™ Profiling

The KINOMEscan™ platform (DiscoverX) is a widely used method for assessing kinase inhibitor selectivity. The methodology is based on a competition binding assay.

  • Compound Preparation: The test compound (e.g., a 7-Methyl-1H-pyrazolo[4,3-c]pyridine derivative) is prepared at a stock concentration, typically in DMSO.

  • Assay Plate Preparation: A panel of kinases, each tagged with a DNA label, is arrayed in multi-well plates.

  • Competition Binding: An immobilized, active-site directed ligand is incubated with the kinase panel. The test compound is then added at a fixed concentration (e.g., 1 µM). The compound will compete with the immobilized ligand for binding to the kinases.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying an interaction.

  • Data Analysis: The results are typically expressed as a percentage of inhibition relative to a DMSO control. Significant hits are then followed up with dose-response experiments to determine the dissociation constant (Kd) or IC50 value.

Conclusion and Future Directions

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of highly selective kinase inhibitors. The exceptional selectivity demonstrated by a CDK8/19 inhibitor derivative underscores the potential of this chemical class.[2] However, the observation of carbonic anhydrase inhibition by related sulfonamides highlights the necessity for broad, multi-family off-target profiling.[8]

Future research should focus on generating a comprehensive cross-reactivity profile for the parent 7-Methyl-1H-pyrazolo[4,3-c]pyridine molecule to serve as a baseline for future medicinal chemistry efforts. Furthermore, systematic exploration of substitutions at various positions of the pyrazolopyridine core will be crucial for modulating both potency and selectivity against desired targets. By employing rigorous and validated experimental workflows, researchers can confidently advance compounds from this valuable scaffold towards the development of next-generation therapeutics.

References

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC. (URL: [Link])

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (URL: [Link])

  • (PDF) Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (URL: [Link])

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (URL: [Link])

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (URL: [Link])

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - ResearchGate. (URL: [Link])

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Safety Data Sheet: Pyridine - Carl ROTH. (URL: [Link])

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (URL: [Link])

  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. (URL: [Link])

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (URL: [Link])

  • Pyrazolo[1,5-a]pyridine antiherpetics: Effects of the C3 substituent on antiviral activity. (URL: [Link])

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC - NIH. (URL: [Link])

Sources

Navigating the ADME Labyrinth: A Comparative Guide to 7-Methyl-1H-pyrazolo[4,3-c]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of drug discovery, the journey of a promising molecule from a "hit" to a viable clinical candidate is fraught with challenges. A significant hurdle lies in optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its purine-like structure allows for potent interactions with the ATP-binding sites of various kinases, which are critical targets in oncology and other diseases. However, the success of any drug candidate hinges on its ability to navigate the complex biological landscape of the human body. This guide provides a comparative analysis of the ADME properties of 7-Methyl-1H-pyrazolo[4,3-c]pyridine analogs, offering insights into how structural modifications can be rationally designed to overcome pharmacokinetic challenges.

The Critical Role of ADME in Drug Efficacy and Safety

The therapeutic efficacy of a drug is not solely dependent on its potency against its biological target. It must first be absorbed into the bloodstream, distribute to the site of action, remain in circulation long enough to exert its effect, and then be metabolized and excreted without producing toxic byproducts. A failure in any of these ADME processes can lead to the termination of an otherwise promising drug development program. Early assessment of ADME properties is therefore paramount to de-risk projects and guide the synthetic efforts of medicinal chemists.

Comparative ADME Profiling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine Analogs

While a comprehensive head-to-head comparison of a wide range of 7-Methyl-1H-pyrazolo[4,3-c]pyridine analogs is not extensively documented in a single publicly available source, we can synthesize a representative comparison based on data from closely related pyrazolopyridine series and established structure-ADME relationships. The following table illustrates the expected impact of various substituents on key ADME parameters. The data presented here is a composite representation to guide researchers in their analog design.

Analog (Hypothetical) Key Structural Feature Expected Permeability (Caco-2, Papp A→B) Expected Metabolic Stability (HLM, t½) Expected Aqueous Solubility Rationale for ADME Profile
Analog A (Parent) Unsubstituted phenyl at R¹ModerateModerateLowLipophilic phenyl group can aid passive diffusion but also increases metabolic susceptibility and reduces solubility.
Analog B Introduction of a polar group (e.g., morpholine) at R¹Moderate to HighImprovedImprovedThe polar morpholine group can enhance solubility and may block a site of metabolism, improving stability. Permeability is maintained through a balance of properties.
Analog C Addition of a fluorine atom to the phenyl ring at R¹ModerateImprovedSimilar to AFluorine substitution can block sites of oxidative metabolism, thereby increasing metabolic stability without significantly altering permeability.
Analog D Replacement of phenyl at R¹ with a pyridine ringImprovedSimilar to AImprovedThe nitrogen in the pyridine ring can act as a hydrogen bond acceptor, improving solubility.
Analog E N-methylation of the pyrazole ringModerateVariableSimilar to parentN-methylation can alter the molecule's interaction with metabolic enzymes and transporters. Its effect on stability is often compound-specific.

HLM: Human Liver Microsomes

Deciphering the Structure-ADME Relationship (SAR)

The subtle art of medicinal chemistry lies in understanding and exploiting the structure-activity and structure-property relationships. For the 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold, several key principles guide the optimization of ADME properties:

  • Solubility: The introduction of polar functional groups, such as morpholines, piperazines, or small alcohols, is a common strategy to enhance aqueous solubility. Replacing lipophilic aromatic rings with heteroaromatic systems like pyridine can also improve this parameter.

  • Permeability: A delicate balance must be struck between lipophilicity and polarity to achieve good intestinal permeability. While highly lipophilic compounds can readily cross cell membranes, they often suffer from poor solubility and high metabolic clearance. The Caco-2 permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[1][2]

  • Metabolic Stability: The pyrazolopyridine core itself can be subject to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[2] Common metabolic pathways include hydroxylation of the aromatic rings and N-dealkylation. Blocking these "metabolic soft spots" by introducing groups like fluorine or by strategic placement of nitrogen atoms in substituents can significantly enhance metabolic stability.[3] In vitro assays using human liver microsomes are crucial for assessing a compound's susceptibility to Phase I metabolism.[1]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and therefore its availability to interact with its target and be cleared from the body. Highly protein-bound drugs may have a longer half-life but lower efficacy. The introduction of polar or ionizable groups can sometimes reduce plasma protein binding.[4][5]

Experimental Methodologies for ADME Profiling

To generate the data necessary for a robust ADME comparison, a suite of standardized in vitro assays is employed early in the drug discovery process.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone for evaluating a compound's susceptibility to metabolism by CYP enzymes.

Protocol:

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

cluster_0 Metabolic Stability Assay Workflow Compound + HLM Compound + HLM Add NADPH Add NADPH Compound + HLM->Add NADPH Incubate at 37°C Incubate at 37°C Add NADPH->Incubate at 37°C Time-Point Sampling Time-Point Sampling Incubate at 37°C->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Calculate t½ & Clint Calculate t½ & Clint LC-MS/MS Analysis->Calculate t½ & Clint

Caption: Workflow for determining metabolic stability in human liver microsomes.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured for 21-25 days to form a confluent and differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer to assess absorption (A to B transport) or to the basolateral (B) side to assess efflux (B to A transport).

  • Sampling: Samples are collected from the receiver compartment (basolateral for A to B, apical for B to A) at various time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

cluster_1 Caco-2 Permeability Assay Apical (A) Apical Compartment Add Compound Caco-2 Monolayer {Caco-2 Cell Monolayer | TEER Measurement} Apical (A)->Caco-2 Monolayer A→B Transport (Absorption) Caco-2 Monolayer->Apical (A) Basolateral (B) Basolateral Compartment Sample for Analysis Caco-2 Monolayer->Basolateral (B) Basolateral (B)->Caco-2 Monolayer B→A Transport (Efflux)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Future Directions and Conclusion

The 7-Methyl-1H-pyrazolo[4,3-c]pyridine scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. A deep understanding and early-stage characterization of the ADME properties of analogs are critical for success. By employing a rational design approach informed by the structure-ADME relationships discussed in this guide and by utilizing robust in vitro assays, researchers can more efficiently navigate the path from a promising chemical entity to a life-changing medicine. The principles and methodologies outlined herein provide a framework for the systematic optimization of this important class of compounds.

References

  • Kuduk, S. D., et al. (2010). Pyridine containing M(1) positive allosteric modulators with reduced plasma protein binding. Bioorganic & Medicinal Chemistry Letters, 20(2), 657-661. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Scientific Reports, 12(1), 1-20. [Link]

  • Zhang, C., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1962. [Link]

  • Zylber-Katz, E., et al. (1992). Plasma protein binding of dipyrone metabolites in man. European Journal of Clinical Pharmacology, 42(2), 209-212. [Link]

  • Hussain, M., & Shaik, A. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

  • Damani, L. A., & Crooks, P. A. (1982). Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions. Xenobiotica, 12(8), 527-533. [Link]

  • Reid, J. M., et al. (2004). The Metabolism of Pyrazoloacridine (NSC 366140) by Cytochromes P450 and Flavin Monooxygenase in Human Liver Microsomes. Clinical Cancer Research, 10(4), 1471-1480. [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1883. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1530-1545. [Link]

  • Ceruso, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(1), 466-480. [Link]

  • Al-Ostath, A. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(1), 1-20. [Link]

  • Zhang, W., et al. (2001). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Drug Metabolism and Disposition, 29(3), 262-266. [Link]

  • Al-Ghamdi, K. M. (2016). Role of human liver microsomes in in vitro metabolism of metamizole. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 1(1), 1-9. [Link]

  • Burrows, F., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6423-6436. [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192-1200. [Link]

  • Hiyama, T., et al. (1993). Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers. Xenobiotica, 23(1), 53-60. [Link]

  • Wang, T., et al. (2020). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Frontiers in Pharmacology, 11, 497. [Link]

Sources

validation of 7-Methyl-1H-pyrazolo[4,3-c]pyridine's mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

**A Comparative Guide to Validating the Mechanism of Action for

7-Methyl-1H-pyrazolo[4,3-c]pyridine as a Novel Kinase Inhibitor**

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized as a core component in numerous kinase inhibitors targeting cancers and inflammatory diseases.[1][2] The novel compound, 7-Methyl-1H-pyrazolo[4,3-c]pyridine, emerges from this promising class. While specific public data on this particular molecule is limited, its structural motif strongly suggests a mechanism of action (MoA) centered on kinase inhibition.

This guide provides a comprehensive, technically-grounded framework for the discovery and validation of its MoA. We will operate under the scientifically plausible hypothesis that 7-Methyl-1H-pyrazolo[4,3-c]pyridine is a putative inhibitor of the Janus Kinase (JAK) family, a critical node in cytokine signaling.[3][4] The validation journey will be objectively compared against established JAK inhibitors, Ruxolitinib and Tofacitinib , providing a real-world benchmark for performance.[5][6]

Our approach is structured in three logical phases: initial target identification, direct target engagement confirmation, and cellular MoA validation. Each phase is designed to build upon the last, creating a self-validating cascade of evidence that moves from broad, high-throughput screening to specific, cell-based functional outcomes.

Phase 1: Target Discovery and Initial Validation

The first step is to cast a wide net to identify the primary kinase target(s) of 7-Methyl-1H-pyrazolo[4,3-c]pyridine. A broad kinase screen is the most efficient method to move from a structural hypothesis to actionable data.

Rationale for Experimental Choice: A comprehensive kinase panel provides two critical pieces of information simultaneously: potency (which kinases are inhibited) and selectivity (which kinases are not inhibited).[7] Early assessment of selectivity is crucial for predicting potential off-target effects and guiding future optimization. We will utilize a radiometric biochemical assay, considered the gold standard for its direct measurement of enzymatic activity.[8]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Initial Kinase Target Identification."

Experimental Protocol: Radiometric Kinase Activity Assay

This protocol measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide substrate by the target kinase.[9][10]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Serially dilute 7-Methyl-1H-pyrazolo[4,3-c]pyridine and control compounds (Ruxolitinib, Tofacitinib) in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution containing the recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2) and its specific peptide substrate.

    • Prepare an ATP solution containing unlabeled ATP mixed with [γ-³²P]ATP. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Assay Procedure:

    • In a 96-well plate, add the kinase/substrate solution to each well.

    • Add the diluted compounds or DMSO (vehicle control). Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Detection and Data Analysis:

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide will bind to the filter, while the free [γ-³²P]ATP will not.

    • Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Data Presentation: Comparative Kinase Inhibition Profile

The hypothetical data below illustrates a successful outcome from this screening phase, identifying the JAK family as the primary target.

CompoundTarget KinaseBiochemical IC50 (nM)
7-Methyl-1H-pyrazolo[4,3-c]pyridine JAK1 15
JAK2 25
JAK3 150
TYK2 85
Ruxolitinib (Comparator)JAK15.9
JAK25.7
JAK3>400
TYK219
Tofacitinib (Comparator)JAK11
JAK220
JAK35
TYK256

Note: IC50 values for comparators are representative of published data.

This initial screen positions 7-Methyl-1H-pyrazolo[4,3-c]pyridine as a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and weaker activity against JAK3. This profile is distinct from both Ruxolitinib and Tofacitinib, suggesting a unique selectivity profile that warrants further investigation.[11][12]

Phase 2: Direct Target Engagement and Binding Kinetics

An IC50 value from a biochemical assay demonstrates functional inhibition but does not prove direct physical interaction. To confirm that our compound binds directly to the putative kinase target, we must employ a biophysical method. Surface Plasmon Resonance (SPR) is an excellent choice as it provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity (KD).[13][14]

Rationale for Experimental Choice: SPR validates the biochemical data by confirming a direct binding event. Furthermore, it provides kinetic information (k_on, k_off) that is invaluable for drug development. For example, a compound with a slow dissociation rate (low k_off) may exhibit a longer duration of action in a physiological setting.[13] Comparing the binding affinity (KD) with the functional inhibition (IC50) provides a more complete picture of the compound's MoA.

dot graph TD { rankdir=TB; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "The JAK-STAT Signaling Pathway and Point of Inhibition."

Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding of 7-Methyl-1H-pyrazolo[4,3-c]pyridine to an immobilized kinase.

  • Immobilization:

    • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the recombinant kinase (e.g., JAK1) onto the activated surface via amine coupling. The protein is injected in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl. A reference flow cell should be prepared similarly but without the kinase to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and comparators in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over the kinase and reference surfaces at a constant flow rate. This is the association phase .

    • After the injection, flow the running buffer over the surfaces. This is the dissociation phase .

    • After each cycle, regenerate the sensor surface by injecting a harsh solution (e.g., a pulse of low pH glycine or high salt) to remove all bound compound, preparing the surface for the next injection.

  • Data Analysis:

    • The instrument records the change in refractive index in real-time, generating a sensorgram (Response Units vs. Time).

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (KD = k_off / k_on).

Data Presentation: Comparative Binding Affinity and Kinetics
CompoundTarget KinaseBinding Affinity (KD, nM)Association Rate (k_on, 1/Ms)Dissociation Rate (k_off, 1/s)
7-Methyl-1H-pyrazolo[4,3-c]pyridine JAK1 20 2.5 x 10⁵ 5.0 x 10⁻³
Ruxolitinib (Comparator)JAK13.34.1 x 10⁵1.4 x 10⁻³
Tofacitinib (Comparator)JAK11.11.9 x 10⁶2.1 x 10⁻³

The SPR data confirms a direct, high-affinity interaction between our novel compound and JAK1. The KD value of 20 nM is consistent with the biochemical IC50 of 15 nM, strongly supporting the hypothesis that the compound's functional inhibition is a direct result of binding to the kinase.

Phase 3: Cellular Mechanism of Action Validation

The ultimate validation of a drug's MoA comes from demonstrating target engagement and the expected downstream pharmacological effect in a relevant cellular context.[15] We will use two key assays: a Cellular Thermal Shift Assay (CETSA) to confirm target binding in intact cells, and a Western Blot to measure the inhibition of STAT phosphorylation, the direct downstream consequence of JAK inhibition.[16][17]

Rationale for Experimental Choice:

  • CETSA: This assay bridges the gap between in vitro biophysics and cell biology. It measures the thermal stabilization of a target protein upon ligand binding inside a cell, providing definitive proof of target engagement in a physiological environment.[18][19][20]

  • Western Blot for Phospho-STAT: This is a cornerstone technique for studying signal transduction. By quantifying the levels of phosphorylated STAT (p-STAT), we can directly measure the functional consequence of JAK inhibition. This links target engagement to a cellular outcome and allows for the determination of a cellular IC50, which is often more predictive of in vivo efficacy.[21][22]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Dual-Arm Workflow for Cellular MoA Validation."

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture a relevant cell line (e.g., HEL cells with endogenous JAK/STAT activity) to ~80% confluency. Treat cells with 7-Methyl-1H-pyrazolo[4,3-c]pyridine or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble JAK1 protein at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble JAK1 relative to the non-heated control against temperature. The resulting "melting curve" will shift to a higher temperature in the presence of a stabilizing ligand. The magnitude of this shift (ΔTm) indicates the extent of target engagement.

Experimental Protocol 2: Western Blot for STAT3 Phosphorylation
  • Cell Culture and Treatment: Seed cells (e.g., A549) and allow them to attach. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibition and Stimulation: Pre-treat the cells with serial dilutions of 7-Methyl-1H-pyrazolo[4,3-c]pyridine or comparators for 1-2 hours. Then, stimulate the cells with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes to activate the JAK/STAT pathway.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[24]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure that changes in the p-STAT3 signal are due to inhibition of phosphorylation, not changes in total protein expression.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Calculate the cellular IC50 for inhibition of STAT3 phosphorylation.

Data Presentation: Comparative Cellular Activity
CompoundTarget Engagement (CETSA ΔTm, °C)Functional Inhibition (p-STAT3 Cellular IC50, nM)
7-Methyl-1H-pyrazolo[4,3-c]pyridine +5.2 95
Ruxolitinib (Comparator)+6.189
Tofacitinib (Comparator)+4.8110

The CETSA results show a significant thermal shift, confirming that 7-Methyl-1H-pyrazolo[4,3-c]pyridine engages JAK1 in intact cells. The Western blot data demonstrates a dose-dependent inhibition of IL-6-induced STAT3 phosphorylation, with a cellular IC50 of 95 nM. This value is higher than the biochemical IC50, which is expected due to factors like cell permeability and competition with high intracellular ATP concentrations. Crucially, the cellular potency is comparable to the established drugs Ruxolitinib and Tofacitinib, validating its MoA and establishing its potential as a potent cellular agent.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the mechanism of action for a novel pyrazolopyridine derivative, 7-Methyl-1H-pyrazolo[4,3-c]pyridine. By progressing from broad biochemical screening to specific biophysical and cellular assays, we have constructed a logical and self-validating framework. The hypothetical data demonstrates a clear path:

  • Identified the JAK family as the primary target via a broad kinase screen.

  • Confirmed direct, high-affinity binding to JAK1 using SPR, with kinetics that differentiate it from competitors.

  • Validated target engagement in intact cells via CETSA and demonstrated functional inhibition of the downstream JAK-STAT pathway with cellular potency comparable to FDA-approved drugs.

This systematic process provides a high degree of confidence that the primary mechanism of action for 7-Methyl-1H-pyrazolo[4,3-c]pyridine is the inhibition of the JAK-STAT signaling pathway. This validated MoA provides a solid foundation for further preclinical development, including selectivity profiling against a wider range of cellular pathways, off-target liability assessment, and in vivo efficacy studies.

References

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved January 19, 2026, from [Link]

  • Ruxolitinib. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. (2013). Clinical and Experimental Rheumatology. Retrieved January 19, 2026, from [Link]

  • Ruxolitinib. (2023). StatPearls - NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • Tofacitinib. (n.d.). Arthritis UK. Retrieved January 19, 2026, from [Link]

  • Mechanism of action. (n.d.). Jakafi® (ruxolitinib). Retrieved January 19, 2026, from [Link]

  • The JAK/STAT Pathway. (2012). Cold Spring Harbor Perspectives in Biology. Retrieved January 19, 2026, from [Link]

  • Jak-Stat Signaling Pathway. (n.d.). Sino Biological. Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Tofacitinib Citrate? (2024). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? (2025). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (2022). Frontiers in Immunology. Retrieved January 19, 2026, from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2013). PubMed. Retrieved January 19, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved January 19, 2026, from [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 19, 2026, from [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. (2022). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. Retrieved January 19, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 19, 2026, from [Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 19, 2026, from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 19, 2026, from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 19, 2026, from [Link]

  • Binding interaction studies by Surface Plasmon Resonance (SPR). (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Surface plasmon resonance. (n.d.). BIAcore. Retrieved January 19, 2026, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). PNAS. Retrieved January 19, 2026, from [Link]

  • SPR for Characterizing Biomolecular Interactions. (2022). Rapid Novor. Retrieved January 19, 2026, from [Link]

  • Identification and validation of novel PERK inhibitors. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central - NIH. Retrieved January 19, 2026, from [Link]

Sources

The Next Frontier in MAPK Pathway Inhibition: A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine-Based ERK Inhibitors with Standard-of-Care in BRAF-Mutant Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Hurdle of Resistance in BRAF-Mutant Cancers

The discovery of activating BRAF mutations, particularly the V600E substitution, revolutionized the treatment landscape for metastatic melanoma and other malignancies.[1][2] This led to the development of targeted therapies, namely BRAF inhibitors (BRAFi) and MEK inhibitors (MEKi), which have significantly improved patient outcomes.[3][4] However, the durability of response to these agents is often limited by the emergence of resistance, a complex process frequently driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6][7] This guide provides a comprehensive, head-to-head comparison of a novel class of investigational agents, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea-based Extracellular Signal-Regulated Kinase (ERK) inhibitors, against the current standard-of-care BRAFi and MEKi. We will delve into the mechanistic rationale, present comparative preclinical data, and provide detailed experimental protocols for researchers in the field of drug discovery and oncology.

The MAPK Signaling Pathway: A Double-Edged Sword

The MAPK pathway, comprising a cascade of kinases including RAS, RAF, MEK, and ERK, is a central regulator of cell proliferation, differentiation, and survival.[8][9] In BRAF-mutant cancers, the pathway is constitutively active, leading to uncontrolled cell growth.[2] Standard-of-care drugs target nodes within this cascade: BRAF inhibitors like Vemurafenib directly block the mutated BRAF protein, while MEK inhibitors such as Trametinib act on the downstream kinase, MEK1/2.[9][10][11]

Despite the initial success of these therapies, resistance mechanisms almost invariably lead to the reactivation of ERK, the final kinase in the cascade.[12][13] This positions ERK as a critical and logical target to overcome both intrinsic and acquired resistance to upstream inhibitors. The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising foundation for the development of potent and selective ERK inhibitors.[14][15]

Diagram of the MAPK Signaling Pathway and Drug Targets

MAPK_Pathway cluster_membrane Cell Membrane cluster_inhibitors Therapeutic Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Activation RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK1/2 MEK1/2 BRAF (V600E)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival Nuclear Translocation Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF (V600E) Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK1/2 Pyrazolo_Pyridine 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (ERK Inhibitor) Pyrazolo_Pyridine->ERK1/2

Caption: The MAPK signaling cascade and points of intervention for targeted therapies.

Comparative Analysis: Potency, Selectivity, and Preclinical Efficacy

The therapeutic potential of any kinase inhibitor is defined by its potency against the intended target, its selectivity across the kinome to minimize off-target effects, and its efficacy in relevant disease models.

Compound ClassTargetIC50 (in vitro)Rationale for UseKey Limitation
Vemurafenib BRAF V600E~31 nMFirst-line for BRAF-mutant melanoma.[10][11]Acquired resistance via pathway reactivation.[5][7]
Trametinib MEK1/2~0.92 nM (MEK1), ~1.8 nM (MEK2)Used in combination with BRAFi to delay resistance.[8][9]Resistance can still emerge downstream.[6][13]
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (Compound 21) ERK1/2~1 nM (ERK1), ~1 nM (ERK2)Overcomes resistance to upstream inhibitors by targeting the final kinase in the cascade.[14][15]Clinical data is still emerging for this class of compounds.[16][17]

IC50 values are approximate and can vary based on assay conditions.

Preclinical studies have demonstrated the potential of pyrazolo[4,3-c]pyridine-based ERK inhibitors. For instance, a lead compound from this series, referred to as Compound 21 in a key study, exhibited strong tumor regression in a BRAF(V600E) xenograft model, highlighting its potent in vivo activity.[14][15] This is particularly significant as it suggests efficacy in a context where upstream signaling is constitutively active.

Experimental Protocols for Head-to-Head Comparison

To rigorously evaluate the comparative efficacy of these compounds, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the target kinase activity.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Incubate kinase with varying concentrations of inhibitor (e.g., Pyrazolo[4,3-c]pyridine derivative) A->B C Initiate reaction by adding substrate and ATP B->C D Allow reaction to proceed (e.g., 60 min at 30°C) C->D E Stop reaction and measure substrate phosphorylation (e.g., using luminescence or fluorescence) D->E F Calculate IC50 value E->F

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation: Recombinant human ERK2, a suitable substrate (e.g., myelin basic protein), and ATP are prepared in a kinase assay buffer.

  • Compound Dilution: A serial dilution of the test compound (e.g., the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivative) is prepared.

  • Kinase-Inhibitor Pre-incubation: The kinase is pre-incubated with the diluted compound for a defined period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.

  • Reaction and Detection: The reaction is allowed to proceed at a controlled temperature. The amount of phosphorylated substrate is then quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The results are plotted as a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Assay for MAPK Pathway Inhibition

This assay assesses the ability of a compound to inhibit the signaling pathway within a cellular context.

Step-by-Step Protocol:

  • Cell Culture: A human melanoma cell line with a BRAF V600E mutation (e.g., A375) is cultured to approximately 80% confluency.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (Vemurafenib, Trametinib, or the pyrazolo[4,3-c]pyridine derivative) for a specified duration (e.g., 2 hours).

  • Cell Lysis: Cells are washed and then lysed to extract cellular proteins.

  • Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Analysis: The levels of p-ERK are normalized to total ERK to determine the extent of pathway inhibition at different compound concentrations.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

Workflow for In Vivo Xenograft Study

Xenograft_Workflow A Implant BRAF V600E mutant melanoma cells subcutaneously into immunocompromised mice B Allow tumors to reach a predetermined size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups: - Vehicle Control - Vemurafenib - Trametinib - Pyrazolo[4,3-c]pyridine derivative B->C D Administer treatment daily via oral gavage C->D E Measure tumor volume and body weight regularly (e.g., twice weekly) D->E F At study endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK) E->F

Caption: A typical workflow for assessing the in vivo efficacy of anti-cancer compounds.

Step-by-Step Protocol:

  • Cell Implantation: BRAF V600E mutant melanoma cells (e.g., A375) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[18][19]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into different treatment groups and treated with the respective compounds or a vehicle control, typically via oral gavage.

  • Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for target engagement (e.g., reduction in p-ERK levels) to correlate with the observed anti-tumor activity.

Conclusion and Future Directions

The development of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea-based ERK inhibitors represents a rational and promising strategy to address the significant clinical challenge of resistance to BRAF and MEK inhibitors.[14][15] By targeting the terminal kinase in the MAPK pathway, these compounds have the potential to overcome multiple resistance mechanisms that lead to ERK reactivation.[12][13]

The preclinical data for this class of compounds are compelling, demonstrating potent and selective inhibition of ERK and significant anti-tumor activity in BRAF-mutant models.[14] As these and other ERK inhibitors progress through clinical trials, their true therapeutic value will be elucidated.[16][17][20] The future of targeted therapy for BRAF-mutant cancers may lie in the strategic combination of agents that target different nodes of the MAPK pathway, or in the sequential use of inhibitors to overcome evolving resistance mechanisms. For researchers and drug development professionals, the pyrazolo[4,3-c]pyridine scaffold offers a versatile platform for the design of next-generation kinase inhibitors with the potential to improve outcomes for patients with difficult-to-treat cancers.

References

  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals. [Link]

  • Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Cancers (Basel). [Link]

  • Resistance to BRAF Inhibitors: Unraveling Mechanisms and Future Treatment Options. Cancer Research. [Link]

  • Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. [Link]

  • Trametinib. DermNet. [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed. [Link]

  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy. [Link]

  • What is the mechanism of Vemurafenib? Patsnap Synapse. [Link]

  • vemurafenib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

  • Trametinib: A Targeted Therapy in Metastatic Melanoma. PubMed Central. [Link]

  • Mechanism of action of dabrafenib and trametinib: binding of BRAF and... ResearchGate. [Link]

  • Definition of vemurafenib. NCI Drug Dictionary - National Cancer Institute. [Link]

  • Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. PubMed Central. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]

  • Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. ResearchGate. [Link]

  • Trametinib. Wikipedia. [Link]

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. PubMed Central. [Link]

  • Extracellular Signal-Regulated Kinase (ERK) Inhibitors in Oncology Clinical Trials. Cancer Treatment and Research Communications. [Link]

  • Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells. PubMed Central. [Link]

  • Systemic Therapy Options for Patients With Unresectable Melanoma. ASCO Publications. [Link]

  • ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors. AACR Journals. [Link]

  • Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. R Discovery. [Link]

  • First-in-class ERK1/2 inhibitor safe, shows early efficacy in patients with advanced solid tumors. Biomed Valley Discoveries. [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PubMed Central. [Link]

  • Targeted Therapy in Advanced Melanoma With Rare BRAF Mutations. PubMed Central. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. [Link]

  • The Role of Targeted Therapy in Treating Advanced Melanoma. Melanoma Research Alliance. [Link]

  • Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activation and Beyond. MDPI. [Link]

  • Management of V600E and V600K BRAF-Mutant Melanoma. PubMed Central. [Link]

  • Immunotherapy Combination for BRAF+ Melanoma. National Cancer Institute. [Link]

  • Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma. PubMed. [Link]

  • Xenograft Tumor Model Protocol. Protocol Online. [Link]

  • Development and application of xenograft models to predict the prognosis and study the treatment-driven evolution of pediatric. Journal of Hematology & Oncology. [Link]

Sources

Assessing the Kinase Selectivity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy development. Kinase inhibitors have revolutionized the treatment of various diseases, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen side effects and toxicities, underscoring the critical need for comprehensive selectivity profiling early in the drug development pipeline.[1][2]

This guide provides an in-depth analysis of the kinase selectivity of a novel compound, 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a member of the pyrazolopyridine scaffold class known for its diverse biological activities.[3][4] While the broader pyrazolo[3,4-b]pyridine class has shown promise as potent kinase inhibitors, including for targets like TBK1, and other pyrazolopyrimidines for SRC kinase, the specific selectivity profile of 7-Methyl-1H-pyrazolo[4,3-c]pyridine has not been widely disseminated.[5][6] Here, we present a hypothetical, yet plausible, selectivity profile of this compound against a panel of representative kinases, illustrating the methodologies and interpretation crucial for advancing such a candidate.

The Imperative of Kinase Selectivity Profiling

Broad-spectrum kinase screening is an indispensable step in the characterization of any potential kinase inhibitor.[1] It serves a dual purpose: firstly, to confirm the on-target potency of the compound, and secondly, to identify any off-target interactions that could either be therapeutically beneficial or detrimental.[1] Commercial services offer extensive kinase panels, some covering over 500 kinases, to provide a comprehensive overview of a compound's activity across the kinome.[1][7] This early, broad assessment allows for more informed decisions in lead optimization and preclinical development.

Experimental Design: A Rationale-Driven Approach

To assess the selectivity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a well-characterized in vitro biochemical assay is the method of choice for initial screening. Radiometric assays, such as the ³³P-ATP filter binding assay, are often considered the "gold standard" due to their direct measurement of enzymatic activity and high sensitivity.[8][9] This method tracks the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct and robust readout of kinase activity.[8][10]

The selection of the kinase panel is a critical aspect of this assessment. A representative panel should include the intended target kinase(s) as well as a diverse selection of kinases from different families to identify potential off-target effects. For this hypothetical study, we have chosen a panel of 20 kinases, including representatives from the tyrosine kinase (TK) and serine/threonine kinase (S/T) families. The panel also includes kinases that are frequently implicated in off-target toxicities.

The experimental workflow for assessing kinase inhibition is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Dilution Series incubation Incubation of Kinase, Compound, and ATP compound_prep->incubation reagent_prep Kinase/Substrate/ATP Preparation reagent_prep->incubation spotting Spotting of Reaction Mixture onto Filtermat incubation->spotting washing Washing to Remove Unincorporated ATP spotting->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 Determination) scintillation->data_analysis

Figure 1: Workflow for a Radiometric Kinase Inhibition Assay.

Detailed Experimental Protocol: Radiometric Kinase Assay

The following protocol outlines a standardized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.[9][11]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Methyl-1H-pyrazolo[4,3-c]pyridine in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer. The final concentrations in the assay should typically range from 1 nM to 100 µM to capture a full dose-response curve.

  • Kinase Reaction Mixture:

    • For each kinase, prepare a reaction mixture containing the purified kinase enzyme, its specific substrate (peptide or protein), and assay buffer. The concentration of the kinase should be in its linear range, and the substrate concentration should be at or near its Michaelis constant (Km) for ATP.

  • Assay Initiation:

    • In a 96-well or 384-well plate, add the kinase reaction mixture to wells containing the diluted compound or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding a solution of Mg/ATP containing [γ-³³P]ATP. The final ATP concentration should be at its Km for the specific kinase being assayed.

  • Incubation and Termination:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear phase.

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.

  • Washing and Detection:

    • Wash the filtermat multiple times with a phosphoric acid solution to remove any unbound [γ-³³P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute) are converted to percentage of inhibition relative to the DMSO control.

    • The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[12]

Hypothetical Selectivity Profile of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

The following table summarizes the hypothetical IC50 values for 7-Methyl-1H-pyrazolo[4,3-c]pyridine against the selected kinase panel.

Kinase FamilyKinase TargetIC50 (nM)
Tyrosine Kinase ABL1>10,000
SRC15
LCK25
FYN30
EGFR5,200
HER27,800
VEGFR23,500
FLT38,900
Serine/Threonine Kinase AKT1>10,000
PKA>10,000
PKCα>10,000
CDK2/CycA4,500
CDK7/CycH/MAT16,200
p38α9,500
JNK18,700
MEK1>10,000
ERK2>10,000
GSK3β2,100
ROCK11,500
AURKA750

Interpretation of Results and Comparative Analysis

The hypothetical data presented in the table above suggests that 7-Methyl-1H-pyrazolo[4,3-c]pyridine is a potent inhibitor of the SRC family kinases (SFKs), with IC50 values of 15 nM, 25 nM, and 30 nM for SRC, LCK, and FYN, respectively. This profile is consistent with findings for other pyrazolopyrimidine scaffolds.[6]

A key aspect of interpreting this data is the selectivity profile. The compound demonstrates significant selectivity for SFKs over other tyrosine kinases such as ABL1, EGFR, HER2, and VEGFR2, where the IC50 values are in the micromolar range or higher. This high degree of selectivity against ABL kinase is a desirable feature.

Within the serine/threonine kinase panel, the compound shows weaker activity. However, there is moderate off-target activity against AURKA, ROCK1, and GSK3β. This information is crucial for the next steps in drug development. For instance, the inhibition of AURKA could have implications for cell cycle progression and may need to be addressed through further medicinal chemistry optimization if it is considered an undesirable off-target effect.

The relationship between the on-target potency and off-target activity can be visualized to provide a clearer picture of the compound's selectivity.

G cluster_high_potency High Potency (IC50 < 100 nM) cluster_moderate_potency Moderate Potency (100 nM < IC50 < 5 µM) cluster_low_potency Low Potency (IC50 > 5 µM) SRC SRC (15 nM) LCK LCK (25 nM) FYN FYN (30 nM) AURKA AURKA (750 nM) ROCK1 ROCK1 (1.5 µM) GSK3b GSK3β (2.1 µM) VEGFR2 VEGFR2 (3.5 µM) CDK2 CDK2/CycA (4.5 µM) EGFR EGFR (5.2 µM) CDK7 CDK7 (6.2 µM) HER2 HER2 (7.8 µM) JNK1 JNK1 (8.7 µM) FLT3 FLT3 (8.9 µM) p38a p38α (9.5 µM) ABL1 ABL1 (>10 µM) AKT1 AKT1 (>10 µM) PKA PKA (>10 µM) PKCa PKCα (>10 µM) MEK1 MEK1 (>10 µM) ERK2 ERK2 (>10 µM) Compound 7-Methyl-1H-pyrazolo[4,3-c]pyridine Compound->SRC Compound->LCK Compound->FYN Compound->AURKA Compound->ROCK1 Compound->GSK3b Compound->VEGFR2 Compound->CDK2 Compound->EGFR Compound->CDK7 Compound->HER2 Compound->JNK1 Compound->FLT3 Compound->p38a Compound->ABL1 Compound->AKT1 Compound->PKA Compound->PKCa Compound->MEK1 Compound->ERK2

Figure 2: Potency Profile of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Conclusion and Future Directions

This guide has outlined the critical process of assessing the kinase selectivity of a novel inhibitor, using 7-Methyl-1H-pyrazolo[4,3-c]pyridine as a case study. The hypothetical data demonstrates a potent and selective inhibitor of SRC family kinases with a well-defined off-target profile. The detailed experimental protocol provides a robust framework for obtaining reliable and reproducible data.

The insights gained from such a kinase panel screen are invaluable. For 7-Methyl-1H-pyrazolo[4,3-c]pyridine, the next steps would involve:

  • Confirmation of on-target activity in a cellular context: Moving from biochemical assays to cell-based assays to confirm that the compound can inhibit the target kinase in a more physiologically relevant environment.[12][13]

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to improve potency and/or selectivity.

  • Mechanism of Action studies: Determining whether the inhibitor is ATP-competitive, non-competitive, or allosteric.[11]

By rigorously applying these principles of kinase selectivity profiling, researchers can build a comprehensive understanding of their compounds, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • B. A. K. and G. S. S. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]

  • Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Muthas, D., et al. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. Retrieved from [Link]

  • Hatcher, J. M., et al. (n.d.). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PMC. Retrieved from [Link]

  • Mueller, D., et al. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from [Link]

  • Murlykina, M., et al. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]

  • Havlíček, M., et al. (2025, October 11). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • Zhang, Y., et al. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • Murlykina, M., et al. (2025, August 10). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]

  • Havlíček, M., et al. (2023, February 25). (PDF) Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • Ang, C. C., et al. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Retrieved from [Link]

  • El-Sayed, M. T. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]

  • (2025, August 7). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Retrieved from [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and Next-Generation ERK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of oncology drug discovery, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential as a potent kinase inhibitor. This guide provides a comprehensive in vitro and in vivo correlation of the anticipated activity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, a novel compound within this class. Due to the nascent stage of its development, direct experimental data for this specific molecule is not yet publicly available. Therefore, this analysis will leverage a data-driven, hypothetical framework based on the well-documented activity of structurally related 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives, which have been identified as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK).[1][2]

To provide a robust comparative landscape, this guide will juxtapose the projected profile of 7-Methyl-1H-pyrazolo[4,3-c]pyridine with three clinically relevant and well-characterized ERK inhibitors: Ulixertinib (BVD-523) , Ravoxertinib (GDC-0994) , and SCH772984 . By examining the in vitro potency, in vivo efficacy, and pharmacokinetic properties of these established agents, we can construct a predictive model for the therapeutic potential of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and guide future preclinical development.

The Rationale: Targeting the ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, of which ERK is a critical downstream component, is a central regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation, often driven by mutations in upstream proteins like BRAF and RAS, is a hallmark of over 30% of human cancers.[1] While inhibitors targeting BRAF and MEK (the kinase upstream of ERK) have achieved clinical success, the development of resistance, frequently through reactivation of the ERK pathway, remains a significant challenge.[1] This has intensified the focus on developing direct ERK inhibitors as a strategy to overcome both intrinsic and acquired resistance to upstream MAPK pathway blockade.

The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold has been identified as a promising starting point for the design of potent and selective ERK inhibitors.[1][2] The core structure is amenable to substitutions that can optimize binding to the ATP pocket of ERK, leading to enhanced potency and desirable pharmacokinetic properties. Given its structural similarity, 7-Methyl-1H-pyrazolo[4,3-c]pyridine is hypothesized to engage the ERK kinase domain in a comparable manner, making it a compelling candidate for investigation.

In Vitro Activity: A Comparative Look at Potency and Selectivity

The initial assessment of any kinase inhibitor lies in its in vitro activity, typically quantified by the half-maximal inhibitory concentration (IC50) against its target kinase. While specific data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine is pending, we can anticipate its potential by examining the profiles of our comparator molecules.

Compound Target Kinase IC50 (nM) Assay Type
7-Methyl-1H-pyrazolo[4,3-c]pyridine ERK1 / ERK2Data Not AvailableHypothetical
Ulixertinib (BVD-523) ERK1 / ERK21.8 / 0.5Enzymatic Assay
Ravoxertinib (GDC-0994) ERK1 / ERK21.1 / 0.3Enzymatic Assay
SCH772984 ERK1 / ERK24 / 1Enzymatic Assay

This table summarizes the in vitro inhibitory activity of the hypothetical compound and selected alternative ERK inhibitors.

The established ERK inhibitors—Ulixertinib, Ravoxertinib, and SCH772984—all exhibit potent, low nanomolar inhibition of both ERK1 and ERK2 in enzymatic assays.[3][4][5] This high degree of on-target potency is a critical attribute for achieving therapeutic efficacy at tolerable doses. It is anticipated that 7-Methyl-1H-pyrazolo[4,3-c]pyridine, through optimized interactions within the ERK active site, could achieve a similar level of potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

The following protocol provides a generalized framework for determining the in vitro kinase inhibitory activity of a test compound.

Objective: To determine the IC50 value of a test compound against ERK1 and ERK2 kinases.

Materials:

  • Recombinant human ERK1 and ERK2 enzymes

  • ATP (Adenosine triphosphate)

  • Myelin Basic Protein (MBP) as a substrate

  • Test compound (e.g., 7-Methyl-1H-pyrazolo[4,3-c]pyridine)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Radiolabeled ATP (γ-³²P-ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In each well of the assay plate, add the kinase buffer, recombinant ERK1 or ERK2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (including a tracer amount of γ-³²P-ATP if using a radiometric assay) and the MBP substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay: Follow the manufacturer's protocol for the specific detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy: From Bench to Preclinical Models

Demonstrating anti-tumor activity in a living organism is a critical step in the validation of a new therapeutic agent. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of cancer drugs.

While in vivo data for 7-Methyl-1H-pyrazolo[4,3-c]pyridine is not yet available, the performance of our comparator ERK inhibitors in various xenograft models provides a strong indication of the potential for this class of compounds.

Compound Xenograft Model Dosing Regimen Tumor Growth Inhibition/Regression
7-Methyl-1H-pyrazolo[4,3-c]pyridine To be determinedTo be determinedData Not Available
Ulixertinib (BVD-523) BRAF- and RAS-mutant modelsOral administrationDose-dependent tumor growth inhibition and regression.[6]
Ravoxertinib (GDC-0994) KRAS-mutant and BRAF-mutant modelsOral administrationSignificant single-agent activity.[3][7]
SCH772984 BRAF V600E melanoma model12.5-50 mg/kg, i.p., twice dailyUp to 98% tumor regression.[8]

This table summarizes the in vivo efficacy of the selected alternative ERK inhibitors in preclinical xenograft models.

The data clearly demonstrates that potent ERK inhibition translates to significant anti-tumor activity in preclinical models of cancers driven by MAPK pathway mutations.[3][6][7][8] For instance, SCH772984 induced near-complete tumor regression in a BRAF-mutant melanoma xenograft model, highlighting the profound dependence of these tumors on ERK signaling.[8] It is plausible that 7-Methyl-1H-pyrazolo[4,3-c]pyridine, if it possesses a favorable pharmacokinetic profile, could exhibit similar in vivo efficacy.

Experimental Protocol: Xenograft Tumor Model (Representative)

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound in a human tumor xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line with a relevant genetic background (e.g., BRAF or RAS mutation)

  • Cell culture medium and supplements

  • Matrigel (optional, for enhancing tumor take rate)

  • Test compound formulated in an appropriate vehicle

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in sterile PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage, intraperitoneal injection) and the vehicle control according to the predetermined dosing schedule and duration.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI) or tumor regression.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess target engagement by measuring the phosphorylation status of ERK and its downstream substrates (e.g., via Western blotting or immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate TGI or regression and perform statistical analysis to determine the significance of the treatment effect.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A successful drug candidate must not only be potent in vitro but also possess a pharmacokinetic profile that allows it to reach and maintain therapeutic concentrations at the target site in vivo. Understanding the relationship between in vitro activity and in vivo efficacy is crucial for predicting clinical success.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_potency In Vitro Potency (IC50) pk Pharmacokinetics (Cmax, AUC, t1/2) invitro_potency->pk informs adme ADME Properties (Metabolic Stability, Permeability) adme->pk determines efficacy In Vivo Efficacy (Tumor Growth Inhibition) pk->efficacy drives pd_biomarkers Pharmacodynamic Biomarkers (pERK levels in tumor) efficacy->pd_biomarkers correlates with dose_prediction Dose Prediction for Clinical Trials pd_biomarkers->dose_prediction guides

Caption: A simplified workflow illustrating the key components of establishing an in vitro-in vivo correlation for a kinase inhibitor.

For the comparator ERK inhibitors, clinical studies have provided valuable pharmacokinetic and pharmacodynamic data. For example, a phase I study of Ulixertinib established a recommended phase II dose of 600 mg twice daily, which provided near-complete inhibition of ERK activity in whole blood.[9][10][11] Similarly, Ravoxertinib has demonstrated oral bioavailability and significant single-agent activity in multiple in vivo cancer models.[3][7]

While specific pharmacokinetic parameters for 7-Methyl-1H-pyrazolo[4,3-c]pyridine are yet to be determined, early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be crucial in predicting its in vivo behavior and guiding dose selection for future preclinical studies.

The Path Forward for 7-Methyl-1H-pyrazolo[4,3-c]pyridine

The journey from a promising chemical scaffold to a clinically effective drug is long and arduous. For 7-Methyl-1H-pyrazolo[4,3-c]pyridine, the path forward will involve a systematic and rigorous preclinical evaluation.

Development_Pathway synthesis Chemical Synthesis & Optimization invitro_screening In Vitro Kinase Profiling (Potency & Selectivity) synthesis->invitro_screening cellular_assays Cellular Assays (Proliferation, Apoptosis) invitro_screening->cellular_assays adme_tox In Vitro ADME/Tox Profiling cellular_assays->adme_tox invivo_pk In Vivo Pharmacokinetics adme_tox->invivo_pk invivo_efficacy In Vivo Efficacy Studies (Xenograft Models) invivo_pk->invivo_efficacy lead_optimization Lead Optimization invivo_efficacy->lead_optimization lead_optimization->synthesis Iterative Design candidate_selection Candidate Selection for IND-Enabling Studies lead_optimization->candidate_selection

Caption: A typical preclinical development workflow for a novel kinase inhibitor like 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Key next steps will include:

  • In Vitro Kinase Panel Screening: To confirm the potency and selectivity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine against ERK and a broad panel of other kinases.

  • Cellular Assays: To evaluate its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines with known MAPK pathway mutations.

  • In Vitro ADME and Toxicology Studies: To assess its metabolic stability, permeability, and potential off-target toxicities.

  • In Vivo Pharmacokinetic Studies: To determine its absorption, distribution, metabolism, and excretion profile in animal models.

  • In Vivo Efficacy Studies: To confirm its anti-tumor activity in relevant xenograft models.

By systematically addressing these critical questions, the true therapeutic potential of 7-Methyl-1H-pyrazolo[4,3-c]pyridine can be elucidated, potentially adding a valuable new weapon to the arsenal of targeted cancer therapies.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]

  • Ravoxertinib is an Orally Active and Highly Selective ERK1/2 Inhibitor. Network of Cancer Research. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ResearchGate. [Link]

  • The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Translational Oncology. [Link]

  • Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models. MDPI. [Link]

  • Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. JCI Insight. [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. RSC Medicinal Chemistry. [Link]

  • Biochemical and cell-based activity of SCH772984. ResearchGate. [Link]

  • Phase I pharmacokinetic and pharmacodynamic study of the oral MAPK/ERK kinase inhibitor PD-0325901 in patients with advanced cancers. PubMed. [Link]

  • Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral MAPK/ERK Kinase Inhibitor PD-0325901 in Patients with Advanced Cancers. AACR Journals. [Link]

  • Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. Journal of Clinical Oncology. [Link]

  • Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral MAPK/ERK Kinase Inhibitor PD-0325901 in Patients with Advanced Cancers. ResearchGate. [Link]

  • First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. Cancer Discovery. [Link]

  • First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors. SciSpace. [Link]

  • Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics. [Link]

  • First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors. AACR Journals. [Link]

  • ulixertinib. My Cancer Genome. [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 7-Methyl-1H-pyrazolo[4,3-c]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of the parent pyridine structure and related pyrazolo[4,3-c]pyridine derivatives. It is imperative to handle this compound with caution, supplementing these guidelines with a thorough, site-specific risk assessment and adherence to your institution's safety protocols.

The structural similarity of 7-Methyl-1H-pyrazolo[4,3-c]pyridine to purine bases makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This utility, however, necessitates a comprehensive understanding and implementation of appropriate safety measures to mitigate potential risks to laboratory personnel.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure when handling 7-Methyl-1H-pyrazolo[4,3-c]pyridine and its derivatives.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Tightly fitting chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[2][4]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for short-duration tasks, but should be changed frequently.[5][6] Always inspect gloves for damage before use.Provides a barrier against skin absorption, which can be harmful.[2]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemically impervious coveralls should be considered.[7]Protects against skin contact and contamination of personal clothing.
Respiratory Protection All handling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.[7]Minimizes the risk of inhaling potentially harmful vapors.[5]
Footwear Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

Preparation and Engineering Controls
  • Ventilation : Confirm that the chemical fume hood is functioning correctly before commencing any work. All handling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, including weighing and solution preparation, must occur within the fume hood.[5][8]

  • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][6]

  • Spill Kit : Have a chemical spill kit appropriate for pyridine-like compounds readily available. This should include an inert absorbent material such as sand or vermiculite.[8]

Handling Procedures
  • Personal Protective Equipment (PPE) : Before entering the designated work area, don all required PPE as outlined in the table above.

  • Weighing and Transfer : Handle the solid compound with care to avoid generating dust. Use appropriate tools for transfer. For solution preparation, slowly add the compound to the solvent to avoid splashing.

  • Storage : Store 7-Methyl-1H-pyrazolo[4,3-c]pyridine in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][10]

  • Small Spill : For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.[6][8]

  • Large Spill : Evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 7-Methyl-1H-pyrazolo[4,3-c]pyridine and associated waste is essential to prevent environmental contamination and adhere to regulations.

  • Waste Collection : Collect all waste containing 7-Methyl-1H-pyrazolo[4,3-c]pyridine, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, in a designated and properly labeled hazardous waste container.[6]

  • Disposal Route : Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.[2]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weighing & Transfer prep_setup->handle_weigh handle_reaction Reaction/Use handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Exposure handle_reaction->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Certified Contractor cleanup_waste->cleanup_dispose emergency_action Immediate First Aid & Report emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for the safe handling of 7-Methyl-1H-pyrazolo[4,3-c]pyridine.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University. Pyridine Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine.
  • BenchChem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • BenchChem. Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-METHYL-5-NITRO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • PubChem. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine.
  • Aldrich. (2024, October 18). Safety Data Sheet.
  • Sigma-Aldrich. (2020, August 29). Safety Data Sheet: Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-METHYL-1H-PYRAZOLO[4,3-C]PYRIDINE.
  • BenchChem. 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
  • Autech Scientific. MSDS of 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid.
  • BLDpharm. 7-Methyl-1H-pyrazolo[4,3-c]pyridine.
  • ChemicalBook. (2025, October 18). 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
7-Methyl-1H-pyrazolo[4,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.